Product packaging for 3-Methoxysulfolane(Cat. No.:CAS No. 20627-66-1)

3-Methoxysulfolane

Cat. No.: B141373
CAS No.: 20627-66-1
M. Wt: 150.2 g/mol
InChI Key: FUGUKLMWKCDKJU-UHFFFAOYSA-N
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Description

3-Methoxysulfolane is a high-purity organosulfur compound characterized by its cyclic sulfone structure functionalized with a methoxy group. As a member of the sulfolane family, it shares the properties of a polar aprotic solvent, which typically demonstrates excellent thermal stability and miscibility with water and various organic solvents . These characteristics make it a valuable component and intermediate in specialized chemical synthesis and materials science research. In pharmaceutical research, sulfolane derivatives serve as key chiral subunits and scaffolds for constructing biologically active molecules, such as protease and β-lactamase inhibitors . Furthermore, functionalized sulfolanes are valuable precursors in organic synthesis; for instance, they can act as latent dienes for Diels-Alder reactions or be transformed into other complex molecular architectures upon extrusion of sulfur dioxide . Researchers also utilize similar compounds as solvents in extractive distillation processes for purifying aromatic hydrocarbons and in natural gas treatment . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Note to Supplier: The specific applications, mechanism of action, and unique research value of this compound should be confirmed from reliable chemical literature or experimental data and detailed here to ensure accuracy for researchers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O3S B141373 3-Methoxysulfolane CAS No. 20627-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxythiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-8-5-2-3-9(6,7)4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGUKLMWKCDKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301902
Record name 3-Methoxy-1lambda~6~-thiolane-1,1-dione
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Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20627-66-1
Record name NSC147303
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methoxy-1lambda~6~-thiolane-1,1-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methoxysulfolane from 3-Hydroxysulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methoxysulfolane from its precursor, 3-hydroxysulfolane. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This document outlines the reaction mechanism, provides detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes spectroscopic data for the characterization of the final product.

Introduction

This compound is a sulfolane derivative with potential applications in various fields, including as a solvent and as an intermediate in the synthesis of more complex molecules. The synthesis from 3-hydroxysulfolane is a straightforward O-methylation reaction, typically achieved through the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group of 3-hydroxysulfolane to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis of this compound from 3-hydroxysulfolane proceeds via a bimolecular nucleophilic substitution (SN2) reaction, known as the Williamson ether synthesis.[1][2][3] The mechanism can be described in two main steps:

  • Deprotonation: The hydroxyl group of 3-hydroxysulfolane is deprotonated by a strong base, typically sodium hydride (NaH), to form a sodium alkoxide intermediate. This step is crucial as it generates a potent nucleophile.

  • Nucleophilic Attack: The resulting sulfolane alkoxide attacks the methylating agent (e.g., methyl iodide or dimethyl sulfate) in a concerted SN2 fashion. The nucleophilic oxygen atom displaces the leaving group (e.g., iodide or sulfate) to form the desired this compound.

Williamson_Ether_Synthesis

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found in the surveyed literature, the following general procedures for O-methylation of alcohols via the Williamson ether synthesis can be adapted. Two common methylating agents are methyl iodide and dimethyl sulfate.

Protocol using Methyl Iodide

This protocol is adapted from standard Williamson ether synthesis procedures.[4][5]

Materials:

  • 3-Hydroxysulfolane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.1 to 1.5 equivalents) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 3-hydroxysulfolane (1.0 equivalent) in a minimal amount of anhydrous THF or DMF and add it dropwise to the sodium hydride suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 to 1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol using Dimethyl Sulfate

This protocol is adapted from general procedures for O-methylation using dimethyl sulfate.[6][7] Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

Materials:

  • 3-Hydroxysulfolane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • To a round-bottom flask, add 3-hydroxysulfolane (1.0 equivalent) and anhydrous potassium carbonate (2.0-3.0 equivalents) in acetone or DMF.

  • Stir the suspension vigorously and add dimethyl sulfate (1.1 to 1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with water to remove any remaining DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Reactant and Product Properties
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility
3-HydroxysulfolaneC₄H₈O₃S136.17--
This compoundC₅H₁₀O₃S150.20115 (at 0.1 Torr)Chloroform, Methanol

Data sourced from PubChem and ChemicalBook.[8][9]

Typical Reaction Conditions
ParameterMethyl Iodide MethodDimethyl Sulfate Method
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent Anhydrous THF or DMFAcetone or DMF
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux
Reaction Time OvernightSeveral hours
Work-up Aqueous quench and extractionFiltration and extraction

Mandatory Visualization

experimental_workflow

Characterization of this compound

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the methoxy group and the protons on the sulfolane ring. The chemical shifts will be influenced by the electron-withdrawing sulfone group.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.4Singlet3H-OCH₃
3.0 - 3.3Multiplet2H-SO₂-CH₂-
2.2 - 2.5Multiplet2H-CH₂-
4.0 - 4.2Multiplet1H-CH(OCH₃)-

Note: These are estimated values and may vary.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the methoxy carbon and the four carbons of the sulfolane ring.

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~57-OCH₃
~75-CH(OCH₃)-
~55-SO₂-CH₂-
~25-CH₂-
~50-SO₂-CH₂-CH(OCH₃)-

Note: These are estimated values and may vary.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of a broad O-H stretching band (around 3300-3500 cm⁻¹) from the starting material, 3-hydroxysulfolane, and the presence of characteristic C-O and S=O stretching frequencies.

Expected IR Data (cm⁻¹):

Wavenumber (cm⁻¹)Functional Group
2950-2850C-H stretch (alkane)
1325-1275 & 1150-1100S=O stretch (sulfone)
1150-1085C-O stretch (ether)
Mass Spectrometry (MS)

The mass spectrum (Electron Ionization) would be expected to show the molecular ion peak (M⁺) at m/z = 150. Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the sulfolane ring.

Conclusion

The synthesis of this compound from 3-hydroxysulfolane is efficiently achieved via the Williamson ether synthesis. This well-established method offers a reliable route to this and other ether derivatives of 3-hydroxysulfolane. While specific literature on the synthesis and characterization of this compound is sparse, the general principles and protocols of O-methylation provide a solid foundation for its successful preparation and purification in a laboratory setting. The provided experimental guidelines and expected analytical data serve as a valuable resource for researchers and professionals in the field. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

References

Spectroscopic Characterization of 3-Methoxysulfolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

3-Methoxysulfolane, also known as Tetrahydro-3-methoxythiophene 1,1-Dioxide, possesses a sulfone group within a five-membered ring and a methoxy group at the 3-position.[1] This structure imparts a high dipole moment and polarity, making it a subject of interest in various chemical applications.

Physical and Chemical Properties:

  • Molecular Formula: C₅H₁₀O₃S[1]

  • Molecular Weight: 150.20 g/mol [1]

  • Boiling Point: 115 °C at 0.1 Torr[2]

  • Density (Predicted): 1.25 ± 0.1 g/cm³[2]

  • Solubility: Chloroform, Methanol[2]

Caption: Chemical structure of this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift ranges for similar functional groups and environments.

¹H NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-OCH₃3.3 - 3.5sN/A
H on C33.8 - 4.2m-
H on C22.2 - 2.6m-
H on C42.0 - 2.4m-
H on C52.9 - 3.3m-

Note: The protons on the sulfolane ring will exhibit complex splitting patterns due to diastereotopicity and coupling with each other. The methoxy group is expected to be a singlet.

¹³C NMR Spectroscopy Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-OCH₃56 - 59
C375 - 85
C225 - 35
C425 - 35
C550 - 55

Note: The carbon attached to the methoxy group (C3) is expected to have the largest chemical shift among the ring carbons due to the deshielding effect of the oxygen atom.

FT-IR Spectroscopy Data

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (alkane)2850 - 3000Medium-Strong
S=O stretch (sulfone)1300 - 1350 and 1120 - 1160Strong
C-O stretch (ether)1070 - 1150Strong
C-S stretch600 - 800Medium-Weak
Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zPossible Fragment
150[M]⁺ (Molecular Ion)
119[M - OCH₃]⁺
86[M - SO₂]⁺
71[M - SO₂ - CH₃]⁺
55[C₄H₇]⁺
45[CH₃O=CH₂]⁺

Note: The molecular ion peak is expected at m/z 150. Common fragmentation pathways include the loss of the methoxy group and the sulfone group.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Reagents:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard

Instrumentation:

  • NMR Spectrometer (e.g., 300, 400, or 500 MHz)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Reagents:

  • This compound sample

  • Salt plates (e.g., NaCl or KBr) or an ATR accessory

Instrumentation:

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation (Neat Liquid):

    • Place a drop of the liquid sample between two salt plates to create a thin film.

  • Sample Preparation (ATR):

    • Place a drop of the liquid sample directly onto the ATR crystal.

  • Background Spectrum:

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Reagents:

  • This compound sample

  • Volatile solvent (e.g., methanol, acetonitrile)

Instrumentation:

  • Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

Procedure:

  • Sample Preparation:

    • For EI-MS, the sample can be introduced directly via a heated probe or through a GC inlet.

    • For ESI-MS, prepare a dilute solution of the sample in a suitable volatile solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization source parameters (e.g., electron energy for EI, spray voltage for ESI).

    • Set the mass analyzer to scan over the desired mass range (e.g., m/z 40-400).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Experimental Workflow and Data Integration

The characterization of this compound involves a logical flow of experiments to confirm its structure and purity.

G Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation synthesis Synthesis/Purification of This compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ir FT-IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms data_analysis Spectral Data Integration nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: A typical workflow for the spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the NMR Spectral Analysis of Sulfolane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed examination of the NMR spectral data of 3-hydroxysulfolane, a closely related analog of 3-methoxysulfolane. The presented data, experimental protocols, and data analysis workflows serve as a robust framework for the characterization of sulfolane derivatives.

Experimental Protocols

A standardized protocol is crucial for acquiring high-quality, reproducible NMR data. The following outlines a general procedure for the preparation and analysis of small organic molecules like sulfolane derivatives.

Sample Preparation

Proper sample preparation is paramount to obtaining a high-resolution NMR spectrum.

  • Sample Purity: The analyte should be of high purity. Impurities can introduce extraneous signals, complicating spectral interpretation.

  • Solvent Selection: A suitable deuterated solvent is chosen based on the analyte's solubility. The solvent should not react with the sample and its residual peaks should not overlap with signals of interest. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O). For polar compounds like 3-hydroxysulfolane, DMSO-d₆ or D₂O are often suitable.

  • Concentration: For ¹H NMR of a small molecule (MW < 500 g/mol ), a concentration of 5-25 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient.[1] For ¹³C NMR, a higher concentration of 20-50 mg is often required due to the lower natural abundance of the ¹³C isotope.[1]

  • Sample Filtration: To remove any particulate matter that can degrade the spectral quality, the prepared solution should be filtered through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

  • Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference point (0 ppm) for the chemical shift axis. However, modern spectrometers can also be calibrated using the residual solvent peak.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of adequate concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for the full relaxation of the protons.

    • Acquisition Time: Typically 2-4 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum by removing C-H coupling.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

    • Relaxation Delay: A delay of 2-5 seconds is used.

NMR Spectral Data of 3-Hydroxysulfolane

The following tables summarize the expected ¹H and ¹³C NMR spectral data for 3-hydroxysulfolane. This data is compiled based on typical chemical shifts for similar structural motifs and should be considered predictive.

¹H NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5Multiplet1HH-3 (CH-OH)
~3.4Multiplet1HH-5a
~3.2Multiplet1HH-5b
~3.1Multiplet1HH-2a
~2.9Multiplet1HH-2b
~2.3Multiplet1HH-4a
~2.1Multiplet1HH-4b
VariableBroad Singlet1H-OH
¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~68C-3 (CH-OH)
~55C-2
~52C-5
~30C-4

Data Analysis and Interpretation Workflow

The process of elucidating a molecular structure from its NMR spectra follows a logical progression. This workflow is visualized in the diagram below.

NMR_Analysis_Workflow Workflow for NMR Spectral Data Analysis of 3-Hydroxysulfolane cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation SamplePrep Sample Preparation H1_NMR ¹H NMR Experiment SamplePrep->H1_NMR C13_NMR ¹³C NMR Experiment SamplePrep->C13_NMR Analyze_H1 Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) H1_NMR->Analyze_H1 Analyze_C13 Analyze ¹³C Spectrum (Number of Signals, Chemical Shift) C13_NMR->Analyze_C13 Correlate_Spectra Correlate ¹H and ¹³C Data Analyze_H1->Correlate_Spectra Analyze_C13->Correlate_Spectra Propose_Structure Propose Structure of 3-Hydroxysulfolane Correlate_Spectra->Propose_Structure Verify_Structure Verify with 2D NMR (COSY, HSQC) if necessary Propose_Structure->Verify_Structure

Caption: NMR data analysis workflow for 3-hydroxysulfolane.

Molecular Structure and Atom Numbering

The diagram below illustrates the molecular structure of 3-hydroxysulfolane with the IUPAC numbering convention used for the assignment of NMR signals.

Caption: Structure of 3-hydroxysulfolane with atom numbering.

Conclusion

This technical guide provides a comprehensive overview of the methodologies and expected data for the NMR analysis of 3-hydroxysulfolane, serving as a valuable proxy for the analysis of this compound. By following the detailed experimental protocols and data interpretation workflows, researchers can confidently characterize the chemical structure of sulfolane derivatives, a crucial step in drug development and chemical research. Further two-dimensional NMR experiments, such as COSY and HSQC, can be employed to unambiguously assign all proton and carbon signals and confirm the molecular structure.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Methoxysulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected infrared (IR) absorption characteristics of 3-Methoxysulfolane, a molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental spectra for this compound in public databases, this document synthesizes data from analogous compounds to predict its IR spectroscopic features. The information herein is intended to aid in the identification, characterization, and quality control of this compound.

Introduction to the Functional Groups of this compound

This compound is an organic molecule characterized by a five-membered sulfolane ring with a methoxy group substituent. The key functional groups that give rise to characteristic vibrational modes in an IR spectrum are:

  • Sulfonyl Group (R-SO₂-R'): The sulfolane ring contains a sulfonyl group, which is a sulfur atom double-bonded to two oxygen atoms. This group is known for its strong and distinct absorption bands.

  • Ether Linkage (C-O-C): The methoxy group introduces an ether linkage to the sulfolane ring. The stretching vibrations of the C-O-C bonds are a key feature in the IR spectrum.

  • Alkyl C-H Bonds: The molecule contains methylene (-CH₂) groups within the ring and a methyl (-CH₃) group in the methoxy substituent. The stretching and bending vibrations of these C-H bonds will also be present.

Predicted Infrared Absorption Data for this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound. The wavenumber ranges and intensities are derived from established literature values for sulfones, ethers, and alkanes.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
Asymmetric SO₂ StretchingSulfonyl1350 - 1300Strong
Symmetric SO₂ StretchingSulfonyl1180 - 1120Strong
Asymmetric C-O-C StretchingEther (Methoxy)1275 - 1200Strong
Symmetric C-O-C StretchingEther (Methoxy)1150 - 1085Strong
C-H Stretching (sp³ - Methoxy)Methoxy2850 - 2815Medium
C-H Stretching (sp³ - Ring CH₂)Alkane2960 - 2850Strong to Medium
CH₂ Bending (Scissoring)Alkane1470 - 1450Medium
CH₃ Bending (Asymmetric & Symmetric)Alkane1465 - 1435 & 1380 - 1370Medium

Experimental Protocol: ATR-FTIR Spectroscopy of Liquid Samples

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the analysis of liquid samples due to its simplicity and minimal sample preparation.[1] The following protocol outlines the steps for obtaining an IR spectrum of a liquid compound like this compound.

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)

  • Sample of this compound

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and dry. Use a lint-free wipe moistened with a suitable solvent to clean the crystal surface and allow it to fully evaporate.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor). The typical spectral range is 4000 to 400 cm⁻¹.[2]

  • Sample Application:

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.[1] A volume of a few microliters is generally sufficient.[3]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added and averaged.[2]

  • Data Processing:

    • The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other spectral processing as required.

  • Cleaning:

    • After the measurement, thoroughly clean the ATR crystal using a lint-free wipe and an appropriate solvent to remove all traces of the sample.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of this compound.

FTIR_Workflow Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Place_Sample Place this compound Sample Background_Scan->Place_Sample Acquire_Spectrum Acquire Sample Spectrum Place_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum (e.g., Baseline Correction) Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify Characteristic Peaks Process_Spectrum->Identify_Peaks Compare_Data Compare with Reference Data Identify_Peaks->Compare_Data Final_Report Generate Final Report Compare_Data->Final_Report

Caption: Workflow for Infrared Spectroscopy Analysis.

Conclusion

This guide provides a foundational understanding of the expected infrared spectroscopic features of this compound based on its constituent functional groups. The provided data table serves as a valuable reference for spectral interpretation, while the detailed experimental protocol offers a practical approach for obtaining high-quality ATR-FTIR spectra. Researchers and professionals can utilize this information for the qualitative analysis and characterization of this compound in their respective fields. It is important to note that for definitive structural confirmation, a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is recommended.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxysulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxysulfolane (CAS No: 20627-66-1). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to illustrate key processes.

Core Physicochemical Properties

This compound, also known as 3-methoxythiolane 1,1-dioxide, is a sulfolane derivative.[1][2] Its fundamental physicochemical characteristics are summarized below.

Summary of Physicochemical Data

The following tables provide a consolidated view of the key physical and chemical properties of this compound.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 20627-66-1[1][2][3]
Molecular Formula C5H10O3S[1][2][4]
Molecular Weight 150.20 g/mol [2][4]
Canonical SMILES COC1CS(=O)(=O)CC1N/A
Property Value Conditions Source
Physical Form OilAmbient[1]
Color Clear ColourlessAmbient[1]
Boiling Point 115 °Cat 0.1 Torr[1]
304.4 °Cat 760 mmHg (Predicted)[2]
Density 1.25 ± 0.1 g/cm³Predicted[1][2]
Flash Point 137.9 °CN/A[2]
Refractive Index 1.475N/A[2]
Vapor Pressure 0.00158 mmHgat 25 °C[2]
Solubility Soluble in Chloroform, MethanolN/A[1]
Computed Properties Value Source
XLogP3 -0.3[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]
Exact Mass 150.03506535 g/mol [2]
Monoisotopic Mass 150.03506535 g/mol [2]
Topological Polar Surface Area 51.8 Ų[2]
Heavy Atom Count 9[2]
Complexity 177[2]
Covalently-Bonded Unit Count 1[2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established laboratory techniques.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid samples.[5]

  • Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • Apparatus Setup: The test tube assembly is attached to a thermometer. The entire assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is immersed in the oil.[5]

  • Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.[5]

  • Observation: Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

  • Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5] The atmospheric pressure should also be recorded.

Density Determination (Vibrating Tube Densimeter)

This method provides a precise measurement of density.

  • Calibration: The vibrating tube densimeter is calibrated using two standards of known density, typically dry air and deionized water.

  • Sample Injection: A small, bubble-free aliquot of this compound is injected into the oscillating U-tube of the densimeter.

  • Temperature Equilibration: The sample is allowed to equilibrate to the desired measurement temperature (e.g., 25 °C).

  • Measurement: The instrument measures the oscillation period of the tube containing the sample. This period is directly related to the density of the sample. The density value is then automatically calculated and displayed.

  • Cleaning: The U-tube is thoroughly cleaned with appropriate solvents (e.g., methanol followed by acetone) and dried before the next measurement.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[6]

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, chloroform, methanol) in a sealed flask.[6]

  • Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.

  • Sampling and Analysis: A filtered aliquot of the supernatant is carefully removed. The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the physicochemical characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification BoilingPoint Boiling Point Determination Purification->BoilingPoint Density Density Measurement Purification->Density Solubility Solubility Assessment Purification->Solubility DataCompilation Data Compilation BoilingPoint->DataCompilation Density->DataCompilation Solubility->DataCompilation Report Technical Report Generation DataCompilation->Report

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

G cluster_physical cluster_chemical Compound This compound Physical Physical Properties Compound->Physical exhibits Chemical Chemical Properties Compound->Chemical possesses Application Potential Applications Physical->Application inform BoilingPoint Boiling Point Physical->BoilingPoint Density Density Physical->Density Solubility Solubility Physical->Solubility Chemical->Application determine Reactivity Reactivity Profile Chemical->Reactivity Stability Chemical Stability Chemical->Stability

Caption: Logical relationship between the properties of this compound and its potential applications.

References

Unveiling the Thermal Profile of 3-Methoxysulfolane: A Guide to Stability and Decomposition Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to Thermal Stability in Material Science

Thermal stability is a critical parameter for any chemical compound, dictating its storage, handling, and application conditions. For a substance like 3-Methoxysulfolane, which may find use as a solvent, reactant, or intermediate in various processes, defining its thermal decomposition threshold is essential for ensuring safety, predicting shelf-life, and optimizing reaction conditions. The decomposition temperature is the point at which a substance chemically breaks down, a process that can be influenced by factors such as heating rate and the surrounding atmosphere.

Thermal Properties of Sulfolane Derivatives: A Comparative Overview

While specific quantitative data on the thermal decomposition of this compound is not publicly documented, the thermal behavior of its parent compound, sulfolane, offers a valuable benchmark. Sulfolane is known for its exceptional chemical and thermal stability.[1] It is reported to decompose at temperatures exceeding 220°C, with sulfur dioxide being a primary decomposition product.[1] This inherent stability is a hallmark of the sulfone group and provides a foundational expectation for its derivatives.

The introduction of a methoxy group at the 3-position of the sulfolane ring in this compound may influence its thermal stability. The ether linkage could potentially introduce a new decomposition pathway, although the overall stability is anticipated to remain high. To facilitate future research and provide a clear comparison, the following table summarizes the known thermal data for sulfolane and provides a template for the characterization of this compound.

CompoundMethodOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Heating Rate (°C/min)AtmosphereReference
Sulfolane Not Specified> 220Not SpecifiedNot SpecifiedInert Gas or Air[1]
This compound TGA/DSCData Not AvailableData Not AvailableTo Be DeterminedTo Be Determined

Experimental Determination of Thermal Stability

To ascertain the precise thermal stability and decomposition temperature of this compound, standardized thermal analysis techniques are employed. The primary methods for such a determination are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] A mass loss indicates decomposition or evaporation.

Detailed Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA pan, commonly made of alumina or platinum.

  • Instrument Setup: The TGA instrument is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant, linear heating rate. Common heating rates for such analyses are 10°C/min or 20°C/min.

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. The peak decomposition temperature can be determined from the derivative of the TGA curve (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect endothermic and exothermic events, such as melting, crystallization, and decomposition.

Detailed Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas, similar to the TGA procedure.

  • Temperature Program: The sample and reference are subjected to the same controlled temperature program as in the TGA experiment, with a linear heating rate.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis: The resulting DSC curve (heat flow vs. temperature) will show an endothermic or exothermic peak corresponding to the decomposition of this compound. The onset temperature of this peak provides another measure of the decomposition temperature.

Visualizing the Experimental Workflow

The logical flow of an experiment to determine the thermal stability of this compound can be effectively visualized. The following diagram, generated using the DOT language, outlines the key steps from sample preparation to data analysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis prep_tga Weigh 5-10 mg of This compound for TGA tga Thermogravimetric Analysis (TGA) prep_tga->tga prep_dsc Weigh 2-5 mg of This compound for DSC dsc Differential Scanning Calorimetry (DSC) prep_dsc->dsc tga_curve Generate TGA Curve (Mass vs. Temp) tga->tga_curve Record Mass Loss dsc_curve Generate DSC Curve (Heat Flow vs. Temp) dsc->dsc_curve Record Heat Flow dtg_curve Generate DTG Curve (d(Mass)/dt vs. Temp) tga_curve->dtg_curve Differentiate analysis Determine Onset and Peak Decomposition Temperatures dtg_curve->analysis dsc_curve->analysis

References

Early Studies on Substituted Sulfolane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on substituted sulfolane derivatives. It covers key synthetic methodologies, quantitative data from early studies, and insights into their biological activities. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering a historical perspective and practical details on the core chemistry of these compounds.

Introduction to Sulfolane and Its Derivatives

Sulfolane (tetrahydrothiophene-1,1-dioxide) is a polar aprotic solvent first developed by the Shell Oil Company in the 1960s.[1] Its exceptional thermal stability and miscibility with both water and hydrocarbons led to its widespread use in the petrochemical industry for extractive distillation.[1] Early research quickly expanded beyond the parent compound to explore the synthesis and properties of a variety of substituted sulfolane derivatives. These early investigations laid the groundwork for understanding the structure-activity relationships of this class of compounds and hinted at their potential in applications beyond industrial solvents, including in medicinal chemistry. Researchers were intrigued by the potential of the sulfone group to influence the biological activity of molecules, leading to studies on their anti-inflammatory, analgesic, and anticonvulsant properties.[2]

Synthesis of Substituted Sulfolane Derivatives

The primary route to substituted sulfolanes begins with the synthesis of the corresponding substituted sulfolene (2,5-dihydrothiophene-1,1-dioxide), which is then hydrogenated.

Synthesis of Substituted 3-Sulfolenes

The foundational method for creating the sulfolene ring is the cheletropic reaction between a conjugated diene and sulfur dioxide.[1] Substituted 3-sulfolenes can be prepared by using substituted dienes in this reaction.

A general workflow for the synthesis of a substituted sulfolene is as follows:

G cluster_synthesis Synthesis of Substituted 3-Sulfolene diene Substituted 1,3-Butadiene reaction Cheletropic Reaction (e.g., in Autoclave) diene->reaction so2 Sulfur Dioxide (SO2) so2->reaction sulfolene Crude Substituted 3-Sulfolene reaction->sulfolene purification Purification (e.g., Recrystallization) sulfolene->purification product Purified Substituted 3-Sulfolene purification->product

Caption: General workflow for the synthesis of substituted 3-sulfolenes.

Hydrogenation to Substituted Sulfolanes

The conversion of the sulfolene ring to the saturated sulfolane ring is typically achieved through catalytic hydrogenation.

Experimental Protocol: Hydrogenation of 3-Sulfolene to Sulfolane

This protocol is based on the early methods developed for the production of sulfolane.

  • Reaction Setup: A solution of 3-sulfolene in a suitable solvent (e.g., water or an alcohol) is placed in a hydrogenation reactor.

  • Catalyst Addition: A Raney nickel catalyst is added to the mixture. Early improvements to this process found that adding hydrogen peroxide and neutralizing the mixture to a pH of 5-8 before hydrogenation could improve the yield and catalyst lifetime.[1]

  • Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is allowed to proceed, often with heating and agitation, until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude sulfolane.

  • Purification: The sulfolane is purified by vacuum distillation.

Direct Substitution on the Sulfolane Ring

Early studies also explored the direct functionalization of the sulfolane ring, although these methods are less common than the synthesis from substituted sulfolenes. One such method involves the reaction of sulfolane with Grignard reagents. For instance, the reaction of sulfolane with ethylmagnesium bromide in ether, benzene, or tetrahydrofuran was reported to yield sulfolanyl 2-monobromide and 2,5-dimagnesium bromides.[3]

Quantitative Data from Early Studies

The following tables summarize quantitative data from early studies on the synthesis of sulfolane derivatives.

DerivativeReagentsReaction ConditionsYield (%)Melting Point (°C)Reference(s)
4-Cyclohexene-cis-1,2-dicarboxylic anhydride3-Sulfolene, Maleic AnhydrideReflux in xylene49.31102-105[4]
trans-4-Cyclohexene-1,2-dicarboxylic diethyl ester3-Sulfolene, Diethyl Fumarate110 °C66-73N/A[5]
3-Sulfolene-3-carboxylic acid3-Sulfolene, Carbon DioxideBase-catalyzed, 3 bar pressure45N/A[5]
2,5-Dimethyl-3-sulfolene2,3-Dimethyl-1,3-butadiene, Sulfur DioxideRoom temperature, 15 h31.3N/A[6]
trans-2,5-Dibenzyl-3-sulfolene3-Sulfolene, Benzyl Bromide, n-ButyllithiumN/A32N/A[2]

N/A: Not available in the cited literature.

Biological Activity of Sulfolane Derivatives

Early pharmacological studies investigated the biological effects of various sulfolane derivatives. While much of the detailed mechanistic work is more recent, these initial studies provided the first indications of their potential as therapeutic agents.

Anticonvulsant Activity

One of the notable early findings was the anticonvulsant activity of certain sulfone-containing compounds.[7] While the precise mechanisms for sulfolane derivatives were not fully elucidated in the earliest studies, later research on other organosulfur compounds, such as sulforaphane, has provided plausible models. Sulforaphane has been shown to exert anticonvulsant effects by activating the Nrf2 pathway, which in turn upregulates the expression of antioxidant enzymes like catalase and superoxide dismutase (SOD).[8] This suggests a potential mechanism by which sulfolane derivatives might mitigate seizures, by reducing oxidative stress in the brain.

The following diagram illustrates a hypothesized signaling pathway for the anticonvulsant activity of a sulfolane derivative, based on the known mechanism of sulforaphane.

G cluster_pathway Hypothesized Anticonvulsant Signaling Pathway sulfolane Substituted Sulfolane Derivative nrf2 Nrf2 Activation sulfolane->nrf2 Induces are Antioxidant Response Element (ARE) Binding nrf2->are Leads to antioxidant Increased Expression of Antioxidant Enzymes (e.g., Catalase, SOD) are->antioxidant Promotes oxidative_stress Reduced Oxidative Stress in Neurons antioxidant->oxidative_stress Results in seizure Decreased Seizure Susceptibility oxidative_stress->seizure Contributes to

Caption: Hypothesized Nrf2-mediated anticonvulsant pathway for sulfolane derivatives.

Other Reported Activities

Early and subsequent research has indicated a broad range of biological activities for sulfolane and other sulfone derivatives, including:

  • Anti-inflammatory effects: Some derivatives have been shown to inhibit the production of inflammatory mediators.[9]

  • Anticancer properties: Certain sulfones have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines.[2][10]

  • Antimicrobial activity: Various sulfone-containing compounds have been evaluated for their antibacterial and antifungal properties.[11]

Conclusion

The early studies on substituted sulfolane derivatives provided a rich foundation for the subsequent development and application of these compounds. From their origins as industrial solvents, the exploration of their synthesis and biological activities has opened up avenues for their use in medicinal chemistry and drug discovery. The synthetic routes established in the mid-20th century remain fundamental to the preparation of these compounds, and the initial observations of their biological effects continue to inspire new research into their therapeutic potential. This guide serves as a testament to the enduring value of this early research and as a practical resource for those working with this versatile class of molecules.

References

Discovery and initial characterization of 3-Methoxysulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on 3-Methoxysulfolane. A comprehensive literature search has revealed a significant lack of in-depth scientific publications regarding its specific synthesis, detailed characterization, and biological activity. Therefore, the information presented here is limited and should be considered as a preliminary overview rather than an exhaustive technical guide.

Introduction

This compound, with the CAS number 20627-66-1, is a sulfolane derivative.[1][2] Sulfolane and its derivatives are a class of organosulfur compounds known for their use as industrial solvents, particularly in the extraction of aromatic hydrocarbons and in natural gas purification.[3][4][5] While the parent compound, sulfolane, is well-characterized, this compound itself is primarily listed in chemical supplier catalogs with limited accompanying scientific data. It is described as a clear, colorless oil.[1]

Physicochemical Properties

The known quantitative data for this compound is sparse and primarily derived from chemical supplier databases.

PropertyValueSource
CAS Number 20627-66-1[1][2]
Molecular Formula C5H10O3S[1]
Molecular Weight 150.2 g/mol [1]
Boiling Point 115 °C (at 0.1 Torr)[1]
Density 1.25±0.1 g/cm³ (Predicted)[1]
Solubility Chloroform, Methanol[1]
Physical Form Oil[1]
Color Clear Colourless[1]
Storage Refrigerator[1]

Hypothetical Synthesis Protocol

Note: The following is a hypothetical synthesis protocol based on general organic chemistry principles for the etherification of alcohols. This procedure has not been validated for the synthesis of this compound and should be adapted and optimized with appropriate safety precautions in a laboratory setting. The synthesis would likely start from 3-hydroxysulfolane.

Objective: To synthesize this compound from 3-hydroxysulfolane via Williamson ether synthesis.

Materials:

  • 3-Hydroxysulfolane

  • Sodium hydride (NaH) or other suitable base

  • Methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Deprotonation: Dissolve 3-hydroxysulfolane in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. Add sodium hydride portion-wise with stirring. Allow the reaction to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases, to form the corresponding alkoxide.

  • Methylation: Cool the solution again in an ice bath and add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization: The purified product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

G cluster_synthesis Hypothetical Synthesis Workflow cluster_characterization Characterization 3-Hydroxysulfolane 3-Hydroxysulfolane Deprotonation Deprotonation 3-Hydroxysulfolane->Deprotonation NaH, THF Methylation Methylation Deprotonation->Methylation CH3I Workup_Purification Workup_Purification Methylation->Workup_Purification Quench, Extract, Purify This compound This compound Workup_Purification->this compound Spectroscopy Spectroscopy This compound->Spectroscopy NMR, IR, MS Purity_Analysis Purity_Analysis Spectroscopy->Purity_Analysis e.g., HPLC, GC Final_Product Final_Product Purity_Analysis->Final_Product

Caption: Hypothetical workflow for the synthesis and characterization of this compound.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for this compound has been found in the public domain. The following are predictions based on the expected chemical structure:

  • ¹H NMR: The spectrum would be expected to show signals for the methoxy group protons (a singlet around 3.3-3.5 ppm) and complex multiplets for the protons on the sulfolane ring. The proton at the C3 position, bearing the methoxy group, would likely appear as a multiplet.

  • ¹³C NMR: The spectrum should display five distinct carbon signals. The methoxy carbon would be expected around 55-60 ppm. The carbons of the sulfolane ring would appear at different chemical shifts, with the C3 carbon being the most downfield of the ring carbons due to the electronegative oxygen atom.

  • IR Spectroscopy: The spectrum would be characterized by strong S=O stretching bands in the region of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. C-O stretching vibrations for the ether linkage would be expected around 1070-1150 cm⁻¹. The spectrum would also show C-H stretching and bending vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (150.03 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the sulfolane ring.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding any biological activity or mechanism of action for this compound. Studies on other sulfolane derivatives have explored a range of applications, including their use as building blocks for biologically active compounds. However, no specific data for this compound has been reported.

G cluster_info Status This compound This compound Biological_Screening Biological_Screening This compound->Biological_Screening Initial Step Target_Identification Target_Identification Biological_Screening->Target_Identification If Activity Observed Mechanism_of_Action_Studies Mechanism_of_Action_Studies Target_Identification->Mechanism_of_Action_Studies Biochemical/Cellular Assays Signaling_Pathway_Elucidation Signaling_Pathway_Elucidation Mechanism_of_Action_Studies->Signaling_Pathway_Elucidation No_Published_Data To date, no public data exists for these steps.

Caption: Logical workflow for future biological investigation of this compound.

Conclusion and Future Directions

This compound is a commercially available compound with limited publicly available scientific data beyond basic physicochemical properties. The lack of detailed experimental protocols for its synthesis and characterization, as well as the absence of any biological studies, highlights a significant knowledge gap.

For researchers and professionals in drug development, this compound represents an unexplored chemical entity. Future work should focus on:

  • Developing and optimizing a reliable synthetic route.

  • Conducting full spectroscopic characterization (NMR, IR, MS, etc.).

  • Performing in vitro and in vivo screening to explore potential biological activities.

This foundational research is necessary to determine if this compound or its derivatives have any potential applications in medicinal chemistry or other scientific fields.

References

Methodological & Application

Application Notes and Protocols: 3-Methoxysulfolane as an Electrolyte Solvent for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxysulfolane, a derivative of sulfolane, presents itself as a promising, yet underexplored, candidate for an electrolyte solvent in next-generation lithium-ion batteries. Its molecular structure suggests the potential for favorable properties such as high electrochemical stability, low flammability, and a wide liquidus range, making it an attractive alternative to conventional carbonate-based electrolytes, particularly for high-voltage applications.

This document provides a detailed overview of the potential applications of this compound in lithium-ion batteries, along with comprehensive protocols for its characterization. While extensive quantitative data for this compound is not widely available in current literature, this guide offers a framework for its evaluation, supplemented with representative data from its parent compound, sulfolane, to provide a comparative baseline.

Material Specifications

PropertyThis compound (Expected)Sulfolane (Reference)
Chemical Formula C₅H₁₀O₃SC₄H₈O₂S
Molecular Weight 150.20 g/mol 120.17 g/mol
Appearance Colorless to pale yellow liquidColorless solid or liquid
Boiling Point Expected to be high, similar to or higher than sulfolane.285 °C (545 °F; 558 K)
Melting Point Expected to be lower than sulfolane, maintaining a liquid state over a wider temperature range.[1][2]27.6 °C (81.7 °F; 300.8 K)
Dielectric Constant Expected to be high, contributing to good salt dissociation.43.3 (at 30 °C)
Safety Handle with care in a well-ventilated area, wearing appropriate personal protective equipment (PPE). Avoid inhalation, ingestion, and skin contact.Handle with care in a well-ventilated area, wearing appropriate PPE. Avoid inhalation, ingestion, and skin contact.

Data Presentation: Physicochemical and Electrochemical Properties

Due to the limited availability of specific experimental data for this compound, the following tables present representative data for sulfolane-based electrolytes. These values should be considered as a baseline for comparison when evaluating this compound.

Table 1: Ionic Conductivity of Sulfolane-Based Electrolytes

Lithium SaltConcentration (mol/L)Temperature (°C)Ionic Conductivity (mS/cm)
LiPF₆1.030~2.5 - 4.0
LiTFSI1.025~1.5 - 3.0
LiBF₄1.030~2.0 - 3.5

Table 2: Viscosity of Sulfolane-Based Electrolytes

Lithium SaltConcentration (mol/L)Temperature (°C)Viscosity (cP)
LiPF₆1.030~25 - 35
LiTFSI1.030~30 - 40
LiBF₄1.030~28 - 38

Table 3: Electrochemical Stability Window of Sulfolane-Based Electrolytes

Lithium SaltConcentration (mol/L)Anodic Limit (V vs. Li/Li⁺)Cathodic Limit (V vs. Li/Li⁺)
LiPF₆1.0> 5.0~0.0
LiTFSI1.0> 5.0~0.0
LiBF₄1.0> 5.0~0.0

Table 4: Lithium-Ion Transference Number (t_Li⁺) in Sulfolane-Based Electrolytes

Lithium SaltConcentration (mol/L)Temperature (°C)t_Li⁺
LiTFSIHigh ConcentrationRoom Temperature~0.1 - 0.3

Experimental Protocols

The following protocols provide a standardized methodology for the preparation and electrochemical characterization of this compound-based electrolytes.

Electrolyte Preparation

Objective: To prepare a lithium salt solution in this compound with a specific concentration.

Materials:

  • This compound (battery grade, <20 ppm H₂O)

  • Lithium salt (e.g., LiPF₆, LiTFSI, LiFSI, battery grade, dried under vacuum at elevated temperature)

  • Anhydrous co-solvent (optional, e.g., dimethyl carbonate (DMC), ethyl methyl carbonate (EMC))

  • Argon-filled glovebox (<0.5 ppm H₂O, <0.5 ppm O₂)

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

Procedure:

  • Transfer the required amount of this compound and any co-solvents into a clean, dry volumetric flask inside the argon-filled glovebox.

  • Weigh the desired amount of the dried lithium salt using an analytical balance inside the glovebox.

  • Slowly add the lithium salt to the solvent while stirring to ensure complete dissolution.

  • Continue stirring until a homogenous, clear solution is obtained. This may take several hours depending on the salt and concentration.

  • Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Electrolyte_Preparation cluster_glovebox Argon-filled Glovebox start Start transfer_solvent Transfer this compound (& Co-solvent) to Flask start->transfer_solvent add_salt Add Salt to Solvent with Stirring transfer_solvent->add_salt weigh_salt Weigh Dried Lithium Salt weigh_salt->add_salt dissolve Stir until Homogenous add_salt->dissolve store Store Electrolyte dissolve->store end End store->end

Electrolyte Preparation Workflow
Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the prepared electrolyte.

Materials:

  • Prepared this compound electrolyte

  • Conductivity cell (e.g., two-electrode Swagelok-type cell with stainless steel or platinum electrodes)

  • Electrochemical workstation with impedance spectroscopy capability

  • Temperature-controlled chamber

Procedure:

  • Assemble the conductivity cell inside the argon-filled glovebox, ensuring the electrodes are parallel and at a fixed distance.

  • Fill the cell with the prepared electrolyte.

  • Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature.

  • Perform Electrochemical Impedance Spectroscopy (EIS) over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (e.g., 10 mV).

  • Determine the bulk resistance (R_b) from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area.

Ionic_Conductivity_Measurement start Start assemble_cell Assemble Conductivity Cell in Glovebox start->assemble_cell fill_electrolyte Fill with this compound Electrolyte assemble_cell->fill_electrolyte equilibrate_temp Equilibrate at Desired Temperature fill_electrolyte->equilibrate_temp perform_eis Perform Electrochemical Impedance Spectroscopy (EIS) equilibrate_temp->perform_eis determine_rb Determine Bulk Resistance (Rb) from Nyquist Plot perform_eis->determine_rb calculate_conductivity Calculate Ionic Conductivity determine_rb->calculate_conductivity end End calculate_conductivity->end

Ionic Conductivity Measurement Workflow
Electrochemical Stability Window (ESW) Determination

Objective: To determine the voltage range over which the electrolyte remains stable.

Materials:

  • Prepared this compound electrolyte

  • Three-electrode cell (e.g., coin cell with a lithium metal reference and counter electrode, and a working electrode of platinum, glassy carbon, or stainless steel)

  • Potentiostat/Galvanostat

Procedure:

  • Assemble the three-electrode cell inside the argon-filled glovebox.

  • Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 0.1 - 1 mV/s).

  • For the anodic stability, scan from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺).

  • For the cathodic stability, scan from the OCP to a low potential (e.g., -0.5 V vs. Li/Li⁺).

  • The onset potential of a significant increase in current density is considered the limit of the electrochemical stability window.

Lithium-Ion Transference Number (t_Li⁺) Measurement

Objective: To determine the fraction of the total ionic current carried by lithium ions.

Materials:

  • Prepared this compound electrolyte

  • Symmetric Li/electrolyte/Li cell (e.g., coin cell with two lithium metal electrodes)

  • Potentiostat/Galvanostat with EIS capability

Procedure (Bruce-Vincent Method):

  • Assemble the symmetric Li/Li cell inside the argon-filled glovebox.

  • Measure the initial interfacial resistance (R_i) using EIS.

  • Apply a small DC polarization voltage (ΔV, e.g., 10-20 mV) across the cell and record the initial current (I_i).

  • Continue the polarization until a steady-state current (I_ss) is reached.

  • Measure the final interfacial resistance (R_ss) using EIS after polarization.

  • Calculate the lithium-ion transference number using the following equation: t_Li⁺ = I_ss * (ΔV - I_i * R_i) / (I_i * (ΔV - I_ss * R_ss))

Battery Cycling Performance

Objective: To evaluate the cycling stability, rate capability, and coulombic efficiency of a lithium-ion cell using the this compound electrolyte.

Materials:

  • Prepared this compound electrolyte

  • Cathode (e.g., LiCoO₂, NMC, LFP) and anode (e.g., graphite, lithium metal) electrodes

  • Separator (e.g., Celgard, glass fiber)

  • Coin cell components (casings, spacers, springs)

  • Crimping machine

  • Battery cycler

Procedure:

  • Assemble the coin cell (e.g., 2032 type) in an argon-filled glovebox in the order: negative cap, anode, separator, a few drops of electrolyte, cathode, spacer, spring, positive cap.

  • Crimp the cell to ensure proper sealing.

  • Allow the cell to rest for several hours to ensure complete wetting of the electrodes.

  • Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first few cycles to form a stable solid electrolyte interphase (SEI).

  • Cycling Stability: Cycle the cell at a moderate C-rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100-500 cycles) and monitor the capacity retention.

  • Rate Capability: Cycle the cell at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to evaluate its performance under different current loads.

  • Coulombic Efficiency: Calculate the coulombic efficiency for each cycle as (Discharge Capacity / Charge Capacity) * 100%.

Battery_Performance_Testing start Start assemble_cell Assemble Coin Cell (e.g., 2032) start->assemble_cell rest_cell Rest Cell for Complete Wetting assemble_cell->rest_cell formation_cycles Formation Cycles (Low C-rate) rest_cell->formation_cycles cycling_stability Cycling Stability Test (Moderate C-rate) formation_cycles->cycling_stability rate_capability Rate Capability Test (Varying C-rates) cycling_stability->rate_capability coulombic_efficiency Calculate Coulombic Efficiency per Cycle rate_capability->coulombic_efficiency end End coulombic_efficiency->end

Battery Performance Testing Workflow

Logical Relationships and Expected Outcomes

The following diagram illustrates the logical relationships between the properties of this compound and the performance of a lithium-ion battery.

Logical_Relationships cluster_properties This compound Properties cluster_performance Battery Performance high_dielectric High Dielectric Constant high_conductivity High Ionic Conductivity high_dielectric->high_conductivity low_viscosity Low Viscosity low_viscosity->high_conductivity wide_esw Wide Electrochemical Stability Window stable_sei Stable SEI Formation wide_esw->stable_sei high_voltage_compat High Voltage Compatibility wide_esw->high_voltage_compat high_boiling_point High Boiling Point & Low Flammability enhanced_safety Enhanced Safety high_boiling_point->enhanced_safety good_solvation Good Li⁺ Solvation high_transference High Li⁺ Transference Number good_solvation->high_transference good_rate_capability Good Rate Capability high_conductivity->good_rate_capability high_transference->good_rate_capability long_cycle_life Long Cycle Life stable_sei->long_cycle_life high_voltage_compat->long_cycle_life enhanced_safety->long_cycle_life

Solvent Properties vs. Battery Performance

Conclusion

This compound holds potential as a valuable component in advanced lithium-ion battery electrolytes, particularly for applications requiring high voltage and enhanced safety. The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of its physicochemical and electrochemical properties. While specific quantitative data remains scarce, the provided reference data for sulfolane serves as a useful benchmark. Further research and detailed characterization are crucial to fully unlock the potential of this compound and pave the way for its integration into next-generation energy storage systems.

References

Application Notes and Protocols for 3-Methoxysulfolane in Lithium-Sulfur Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel electrolyte formulations is a critical avenue in the advancement of high-energy-density lithium-sulfur (Li-S) batteries. While sulfolane has been investigated as a promising co-solvent due to its high oxidative stability and thermal resistance, specific research on 3-Methoxysulfolane in Li-S battery electrolytes is limited in publicly available literature. This document provides a comprehensive guide for researchers interested in evaluating this compound as a potential electrolyte component. It includes known physical properties, hypothesized effects of the methoxy functional group, and detailed, generalized experimental protocols for electrolyte preparation, cell assembly, and electrochemical characterization. The provided workflows and mechanistic diagrams are intended to serve as a foundational resource for the systematic investigation of this and other novel electrolyte candidates.

Introduction to this compound as a Potential Electrolyte Solvent

Sulfolane and its derivatives are considered for battery electrolytes due to their high polarity, high anodic stability, and low flammability, which can enhance the safety and performance of lithium batteries. The introduction of a methoxy group to the sulfolane structure could potentially modulate its physical and electrochemical properties, such as solvent viscosity, lithium salt solubility, and interaction with lithium polysulfides.

Known Physical Properties of this compound

Based on available chemical data, the following are some of the known physical properties of this compound:

PropertyValue
Boiling Point 115 °C (at 0.1 Torr)[1]
Density 1.25 ± 0.1 g/cm³ (Predicted)[1]
Form Oil[1]
Solubility Chloroform, Methanol[1]
Hypothesized Effects of the Methoxy Group

The presence of a methoxy (-OCH₃) group on the sulfolane ring may influence its properties as a Li-S battery electrolyte solvent in several ways:

  • Polarity and Donor Number: The oxygen atom in the methoxy group could increase the solvent's donor number, potentially enhancing the solubility of lithium polysulfides. This could be beneficial for achieving high sulfur utilization but may also exacerbate the polysulfide shuttle effect if not properly controlled.

  • Viscosity: The addition of the methoxy group may alter the viscosity of the sulfolane, which could impact the ionic conductivity of the electrolyte.

  • Electrochemical Stability: The electrochemical stability window of the solvent might be affected by the methoxy group, which would need to be experimentally determined.

  • Interaction with Lithium Anode: The modified solvent may influence the formation and composition of the solid electrolyte interphase (SEI) on the lithium metal anode, impacting cell cycling stability.

Performance Benchmarking of Electrolytes in Li-S Batteries

To evaluate the efficacy of a novel electrolyte containing this compound, its performance should be benchmarked against standard and high-performing electrolytes from the literature. The following table summarizes typical performance metrics for different electrolyte systems.

Electrolyte SystemInitial Discharge Capacity (mAh g⁻¹)Coulombic Efficiency (%)Cycle LifeKey Features
1M LiTFSI in DOL/DME (1:1 v/v)~1100~98~100 cycles with significant fadeStandard electrolyte, high polysulfide solubility.[2]
High Donor Number Solvents (e.g., DMA, DMSO)~1250VariableOften limited by instability with Li anodeIncreased polysulfide solubility leading to higher initial capacity.[2]
Fluorinated Ether-Based Electrolytes~1160>99.8>150 cycles with high stabilityModerate polysulfide solubility, improved stability with Li anode.[3]
Sulfolane-based concentrated electrolytes-High-High oxidative stability, potential for high voltage applications.[4]

Experimental Protocols

The following are detailed, generalized protocols for the investigation of this compound in Li-S battery electrolytes.

Electrolyte Preparation

Objective: To prepare a non-aqueous electrolyte containing this compound.

Materials:

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

  • This compound (as co-solvent)

  • 1,3-dioxolane (DOL) (anhydrous)

  • 1,2-dimethoxyethane (DME) (anhydrous)

  • Lithium nitrate (LiNO₃) (as additive, optional)

  • Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm)

Procedure:

  • Inside an argon-filled glovebox, dissolve a predetermined amount of LiTFSI salt into a mixture of DOL and DME (typically 1:1 by volume) to achieve the desired concentration (e.g., 1 M).

  • To this base electrolyte, add the desired volume percentage of this compound. For initial studies, a range of concentrations (e.g., 10%, 25%, 50% v/v) should be explored.

  • If using, add LiNO₃ to the electrolyte solution (a typical concentration is 0.1-0.2 M) and stir until fully dissolved. LiNO₃ is a common additive used to protect the lithium anode.

  • Allow the solution to stir for several hours to ensure homogeneity.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Li-S Coin Cell (CR2032) Assembly

Objective: To assemble a coin cell for electrochemical testing of the prepared electrolyte.

Materials:

  • Sulfur/carbon composite cathode

  • Lithium metal foil (anode)

  • Celgard 2400 separator

  • Prepared electrolyte

  • CR2032 coin cell components (casings, spacers, springs)

  • Coin cell crimper

Procedure:

  • Cut the sulfur/carbon cathode into a circular disk (e.g., 12 mm diameter).

  • Cut the lithium metal foil into a slightly larger circular disk (e.g., 14 mm diameter).

  • Cut the separator into a circular disk (e.g., 16 mm diameter).

  • Place the cathode disk in the center of the bottom coin cell casing.

  • Apply a specific amount of the prepared electrolyte onto the cathode surface (e.g., 20 µL). The electrolyte-to-sulfur (E/S) ratio is a critical parameter and should be controlled.

  • Place the separator on top of the wetted cathode.

  • Apply a small amount of electrolyte onto the separator.

  • Carefully place the lithium metal anode on top of the separator.

  • Place a spacer and then a spring on top of the anode.

  • Place the top casing over the assembly and crimp the coin cell using a coin cell crimper to ensure a proper seal.

  • Let the assembled cell rest for at least 12 hours before electrochemical testing to ensure complete wetting of the components.

Electrochemical Measurements

Objective: To evaluate the electrochemical performance of the assembled Li-S cell.

Equipment:

  • Battery cycler (e.g., Arbin, Neware)

  • Potentiostat with Electrochemical Impedance Spectroscopy (EIS) capability (e.g., BioLogic)

Procedures:

  • Galvanostatic Cycling:

    • Cycle the cell at a constant current within a defined voltage window (e.g., 1.8 V to 2.8 V).

    • Typical C-rates for initial testing are C/10 or C/5 (where 1C = 1675 mA g⁻¹ of sulfur).

    • Record the discharge/charge capacities, coulombic efficiency, and energy efficiency over multiple cycles to assess cycle life and stability.

  • Rate Capability Test:

    • Cycle the cell at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C) for a set number of cycles at each rate, and then return to a low C-rate to assess recovery. This evaluates the battery's performance under different power demands.

  • Cyclic Voltammetry (CV):

    • Scan the cell at a slow voltage sweep rate (e.g., 0.1 mV s⁻¹) within the operating voltage window.

    • The resulting voltammogram provides information about the redox reactions of sulfur species and the reversibility of the electrochemical processes.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small AC voltage perturbation over a wide frequency range (e.g., 100 kHz to 10 mHz) at a specific state of charge (e.g., open circuit voltage before cycling, after several cycles).

    • The resulting Nyquist plot can be used to analyze the internal resistance of the cell, including charge transfer resistance and electrolyte resistance.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assembly Assembly cluster_testing Electrochemical Testing cluster_analysis Analysis electrolyte_prep Electrolyte Preparation (this compound) cell_assembly CR2032 Coin Cell Assembly electrolyte_prep->cell_assembly cathode_prep Cathode Preparation (Sulfur/Carbon Composite) cathode_prep->cell_assembly anode_prep Anode Preparation (Lithium Foil) anode_prep->cell_assembly galvanostatic_cycling Galvanostatic Cycling cell_assembly->galvanostatic_cycling rate_capability Rate Capability galvanostatic_cycling->rate_capability cv Cyclic Voltammetry (CV) rate_capability->cv eis Electrochemical Impedance Spectroscopy (EIS) cv->eis data_analysis Performance Data Analysis (Capacity, Efficiency, Cycle Life) eis->data_analysis post_mortem Post-mortem Analysis (SEM, XPS) data_analysis->post_mortem polysulfide_shuttle cluster_cathode Cathode cluster_electrolyte Electrolyte cluster_anode Anode (Lithium Metal) S8 S₈ LiPS_cathode High-order Polysulfides (Li₂Sₙ, n=4-8) S8->LiPS_cathode Discharge Li2S Li₂S LiPS_cathode->Li2S Discharge LiPS_dissolved Dissolved Li₂Sₙ LiPS_cathode->LiPS_dissolved Dissolution LiPS_dissolved->LiPS_cathode Diffusion LiPS_anode Low-order Polysulfides (Li₂S₂, Li₂S) LiPS_dissolved->LiPS_anode Diffusion Li_metal Li LiPS_anode->LiPS_dissolved Redissolution LiPS_anode->Li_metal Reaction

References

Application Notes and Protocols for 3-Methoxysulfolane-Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols and application notes for the preparation and characterization of 3-methoxysulfolane-based electrolytes for researchers, scientists, and professionals in drug development and battery technology.

Introduction

This compound, a derivative of sulfolane, is a promising solvent for electrolytes in high-voltage lithium-ion batteries. Sulfolane-based electrolytes are known for their high thermal stability, resistance to oxidation, and high polarity.[1][2] However, sulfolane's high viscosity and melting point can limit its application at room temperature.[1] The addition of a methoxy group to the sulfolane structure can potentially lower the melting point and viscosity while maintaining favorable electrochemical properties.

These application notes describe the preparation of this compound-based electrolytes, often in combination with co-solvents like dimethyl carbonate (DMC) and ethylene carbonate (EC), to optimize ionic conductivity and electrochemical performance.[2][3] The protocols outlined below cover the preparation of the electrolyte solution and subsequent electrochemical characterization techniques.

Experimental Protocols

Materials and Reagents
  • This compound (anhydrous, battery grade)

  • Ethylene carbonate (EC, anhydrous, battery grade)

  • Dimethyl carbonate (DMC, anhydrous, battery grade)

  • Lithium hexafluorophosphate (LiPF₆, battery grade)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, battery grade)

  • Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm)

  • Glassware (volumetric flasks, beakers, pipettes), dried overnight in a vacuum oven

  • Magnetic stirrer and stir bars

  • Molecular sieves (for solvent purification, if necessary)

Protocol for Electrolyte Preparation

This protocol describes the preparation of a 1 M LiPF₆ in this compound:EC:DMC (volume ratio) electrolyte. All procedures must be carried out in an argon-filled glovebox to prevent contamination from moisture and air.

  • Solvent Preparation:

    • Dispense the required volumes of this compound, ethylene carbonate, and dimethyl carbonate into a pre-dried volumetric flask inside the glovebox. For example, to prepare a 1:1:1 volumetric ratio, mix equal volumes of each solvent.

    • Add a magnetic stir bar and mix the solvents thoroughly for at least 30 minutes to ensure a homogeneous solution.

  • Lithium Salt Dissolution:

    • Carefully weigh the required amount of LiPF₆ salt to achieve a 1 M concentration in the prepared solvent mixture.

    • Slowly add the LiPF₆ salt to the solvent mixture while stirring continuously. The dissolution of lithium salts can be exothermic.

    • Continue stirring the solution until the lithium salt is completely dissolved. This may take several hours.

  • Electrolyte Storage:

    • Once the salt is fully dissolved, transfer the electrolyte solution to a sealed, pre-dried container.

    • Store the electrolyte inside the argon-filled glovebox until further use.

Electrochemical Characterization Protocols

Ionic conductivity is determined using AC impedance spectroscopy.

  • Assemble a coin cell with the prepared electrolyte and two stainless steel (SS) blocking electrodes.

  • Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 30 °C).

  • Perform AC impedance spectroscopy over a frequency range of 100 kHz to 100 mHz with a small AC voltage amplitude (e.g., 10 mV).

  • The bulk resistance (R) of the electrolyte is determined from the intercept of the Nyquist plot with the real axis.

  • Calculate the ionic conductivity (σ) using the following equation: σ = L / (R * A) where L is the thickness of the separator and A is the area of the electrode.

The electrochemical stability window is determined by linear sweep voltammetry (LSV).

  • Assemble a three-electrode cell with a platinum working electrode, a lithium metal counter electrode, and a lithium metal reference electrode.

  • Fill the cell with the prepared electrolyte.

  • Perform linear sweep voltammetry by scanning the potential from the open-circuit voltage to a higher potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).

  • The oxidative stability limit is determined by the potential at which a significant increase in current is observed.

Data Presentation

The following tables summarize typical quantitative data for sulfolane-based electrolytes. The properties of this compound-based electrolytes are expected to be in a similar range, with potential improvements in viscosity and ionic conductivity at lower temperatures.

Electrolyte Composition (vol. %)Density (g/cm³)Viscosity (cP)Ionic Conductivity (mS/cm) at 25°C
1.0 M LiTFSI in EC/DMC (1:1)---
1.0 M LiTFSI in EC/DMC/SL (4:4:2)--7.45
1.0 M LiTFSI in EC/DMC/SL (3:3:4)---
1.0 M LiTFSI in EC/DMC/SL (2:2:6)---
1.0 M LiTFSI in EC/DMC/SL (1:1:8)---

Data adapted from a study on sulfolane as a co-solvent.[2] The specific values for this compound would need to be experimentally determined.

Electrolyte SystemIonic Conductivity (S/cm)Temperature (°C)
Sulfolane-based Gel Polymer Electrolyte0.7 x 10⁻³30

Data from a study on sulfolane-based gel polymer electrolytes.[4]

Visualization

The following diagrams illustrate the experimental workflow for preparing and characterizing this compound-based electrolytes.

Electrolyte_Preparation_Workflow cluster_prep Electrolyte Preparation (in Glovebox) cluster_char Electrochemical Characterization Solvent_Mixing Mix this compound, EC, and DMC Salt_Dissolution Dissolve LiPF6 in solvent mixture Solvent_Mixing->Salt_Dissolution Homogeneous solvent Storage Store electrolyte in sealed container Salt_Dissolution->Storage 1 M Electrolyte Solution Ionic_Conductivity Ionic Conductivity (AC Impedance) Storage->Ionic_Conductivity ESW Electrochemical Stability Window (LSV) Storage->ESW Cell_Cycling Battery Performance (Charge-Discharge Cycling) Storage->Cell_Cycling

Caption: Workflow for the preparation and electrochemical characterization of this compound-based electrolytes.

Logical_Relationship cluster_components Electrolyte Components cluster_properties Desired Properties Solvent This compound (Host Solvent) High_Conductivity High Ionic Conductivity Solvent->High_Conductivity Wide_ESW Wide Electrochemical Stability Window Solvent->Wide_ESW Co_Solvent Carbonates (EC, DMC) Co_Solvent->High_Conductivity Co_Solvent->Wide_ESW Salt Lithium Salt (LiPF6, LiTFSI) Salt->High_Conductivity Salt->Wide_ESW Good_Performance Good Battery Performance High_Conductivity->Good_Performance Wide_ESW->Good_Performance

Caption: Logical relationship between electrolyte components and desired electrochemical properties.

References

Application Notes and Protocols for 3-Methoxysulfolane Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrochemical stability of 3-Methoxysulfolane (3-MeOS) as an electrolyte solvent for high-voltage lithium-ion batteries. The document includes available quantitative data, detailed experimental protocols for determining the electrochemical stability window, and visualizations to aid in understanding the experimental workflow.

Introduction

The development of high-energy-density lithium-ion batteries necessitates electrolytes with wide electrochemical stability windows (ESWs), capable of withstanding the high operating voltages of next-generation cathodes (>4.5 V vs. Li/Li⁺). Sulfone-based solvents are promising candidates due to their inherent high anodic stability. This compound, a derivative of sulfolane, has been investigated for its potential to offer a favorable balance of electrochemical stability, ionic conductivity, and physical properties. Understanding its electrochemical stability is crucial for its application in high-voltage battery systems.

Quantitative Data: Electrochemical Stability

Limited quantitative data is publicly available for the full electrochemical stability window of this compound. However, research has indicated its high anodic stability. The following table summarizes the available data point for this compound and provides data for the parent compound, sulfolane, for comparison.

SolventLithium SaltWorking ElectrodeAnodic Stability Limit (V vs. Li/Li⁺)Cathodic Stability Limit (V vs. Li/Li⁺)Source
This compound (MESL) LiTFSINMC4.9Not Reported[1]
Sulfolane (SL)LiPF₆Pt~5.0Not Reported
Sulfolane (SL)LiTFSIPt5.75Not Reported[1]

Note: The electrochemical stability window is highly dependent on the experimental conditions, including the type of lithium salt, salt concentration, working electrode material, and the cutoff current density used to define the stability limit.

Experimental Protocols

The following protocols describe the standard methods for determining the electrochemical stability window of an electrolyte using cyclic voltammetry (CV) and linear sweep voltammetry (LSV).

Protocol 1: Preparation of this compound Electrolyte

Objective: To prepare a 1 M LiPF₆ solution in this compound for electrochemical testing.

Materials:

  • This compound (battery grade, <20 ppm H₂O)

  • Lithium hexafluorophosphate (LiPF₆, battery grade)

  • Anhydrous solvent for rinsing (e.g., dimethyl carbonate, DMC)

  • Argon-filled glovebox (<0.5 ppm H₂O, <0.5 ppm O₂)

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Transfer the required volume of this compound into a clean, dry volumetric flask inside the argon-filled glovebox.

  • Accurately weigh the required amount of LiPF₆ to achieve a 1 M concentration.

  • Slowly add the LiPF₆ to the this compound while stirring to ensure complete dissolution.

  • Continue stirring until the salt is fully dissolved and the solution is homogeneous.

  • Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Protocol 2: Determination of Electrochemical Stability Window by Cyclic Voltammetry

Objective: To determine the anodic and cathodic stability limits of the prepared this compound electrolyte.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., coin cell or Swagelok-type cell)

  • Working Electrode: Platinum (Pt) disc or foil

  • Reference Electrode: Lithium metal (Li) foil

  • Counter Electrode: Lithium metal (Li) foil

  • Separator (e.g., glass fiber or polypropylene)

  • Prepared 1 M LiPF₆ in this compound electrolyte

  • Argon-filled glovebox

Procedure:

Cell Assembly (inside a glovebox):

  • Polish the platinum working electrode to a mirror finish using alumina slurry, followed by sonication in deionized water and then the anhydrous rinsing solvent. Dry thoroughly under vacuum.

  • Cut circular discs of the lithium metal reference and counter electrodes.

  • Assemble the three-electrode cell in the following order:

    • Cell base

    • Lithium counter electrode

    • Separator

    • Add a few drops of the this compound electrolyte to wet the separator.

    • Platinum working electrode

    • Lithium reference electrode (placed in a non-interfering position)

    • Spring and cell cap.

  • Ensure good contact between all components and seal the cell.

Electrochemical Measurement:

  • Connect the assembled cell to the potentiostat.

  • Anodic Stability Scan:

    • Set the potential to sweep from the open-circuit potential (OCP) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺).

    • Set the scan rate to a slow value, typically 0.5 to 1.0 mV/s, to allow for clear observation of the onset of oxidation.

    • Record the current response as a function of the applied potential.

    • The anodic stability limit is typically defined as the potential at which the oxidation current density reaches a specific threshold (e.g., 0.01-0.1 mA/cm²).

  • Cathodic Stability Scan:

    • In a separate experiment with a freshly assembled cell, set the potential to sweep from the OCP to a negative potential (e.g., -0.5 V vs. Li/Li⁺).

    • Use the same scan rate as the anodic scan.

    • Record the current response.

    • The cathodic stability limit is determined by the onset of the reductive decomposition of the electrolyte components or lithium plating.

Visualizations

The following diagrams illustrate the key experimental workflow for determining the electrochemical stability of this compound electrolytes.

ExperimentalWorkflow cluster_prep Electrolyte & Cell Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis Solvent This compound Mixing Dissolve Salt in Solvent (in Glovebox) Solvent->Mixing Salt LiPF6 Salt->Mixing Electrolyte 1M LiPF6 in 3-MeOS Mixing->Electrolyte Assembly Assemble 3-Electrode Cell (in Glovebox) Electrolyte->Assembly WE Prepare Working Electrode (Platinum) WE->Assembly RE_CE Prepare Reference/Counter Electrodes (Lithium) RE_CE->Assembly Potentiostat Connect Cell to Potentiostat Assembly->Potentiostat AnodicScan Anodic Scan (LSV/CV) OCP to +6.0 V Potentiostat->AnodicScan CathodicScan Cathodic Scan (LSV/CV) OCP to -0.5 V Potentiostat->CathodicScan Data Record Current vs. Potential AnodicScan->Data CathodicScan->Data Plot Plot Voltammogram Data->Plot AnodicLimit Determine Anodic Limit (Onset of Oxidation) Plot->AnodicLimit CathodicLimit Determine Cathodic Limit (Onset of Reduction) Plot->CathodicLimit ESW Electrochemical Stability Window AnodicLimit->ESW CathodicLimit->ESW SignalingPathways cluster_anodic Anodic Limit Determination cluster_cathodic Cathodic Limit Determination HighPotential High Anode Potential (>4.5 V vs Li/Li+) Oxidation Oxidative Decomposition of This compound and/or Anion HighPotential->Oxidation CurrentIncrease Sharp Increase in Anodic Current Oxidation->CurrentIncrease AnodicLimit Anodic Stability Limit CurrentIncrease->AnodicLimit LowPotential Low Anode Potential (<0 V vs Li/Li+) Reduction Reductive Decomposition of This compound and/or Cation LowPotential->Reduction CurrentIncrease2 Sharp Increase in Cathodic Current Reduction->CurrentIncrease2 CathodicLimit Cathodic Stability Limit CurrentIncrease2->CathodicLimit

References

Application Notes and Protocols for 3-Methoxysulfolane in Cyclic Voltammetry Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-Methoxysulfolane (TMS) in cyclic voltammetry (CV) studies. The content covers its application in energy storage research and explores its potential use in the electrochemical analysis of pharmaceutical compounds. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are provided to guide researchers in utilizing this versatile solvent.

Introduction to this compound in Electrochemistry

This compound, a derivative of sulfolane, is a polar aprotic solvent with properties that make it a compelling choice for electrochemical studies. Its high dielectric constant, wide electrochemical window, and thermal stability are advantageous for a range of applications, from high-voltage lithium-ion batteries to potentially novel electroanalytical methods for drug development.[1][2][3]

Key Properties of this compound:

PropertyValueReference
Molecular FormulaC5H10O3S[1]
Molecular Weight150.20 g/mol [1]
Boiling Point115 °C (at 0.1 Torr)[4]
Density1.25 ± 0.1 g/cm³ (Predicted)[4]

Application in Energy Storage: Lithium-Sulfur Batteries

This compound has been investigated as a co-solvent in electrolytes for lithium-sulfur (Li-S) batteries to address challenges such as the polysulfide shuttle effect.[5] Cyclic voltammetry is a crucial technique to evaluate the electrochemical stability and performance of these electrolytes.

Quantitative Data: Electrochemical Stability of TMS/DOL Electrolytes

The electrochemical stability of this compound mixed with 1,3-dioxolane (DOL) as an electrolyte for Li-S batteries has been evaluated using cyclic voltammetry. The supporting electrolyte used was 1 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).

TMS/DOL Volume RatioOxidation Potential (V vs. Li/Li+)
9/13.73
8/23.65
7/33.64
6/43.63

Data sourced from a study on TMS/DOL-based electrolytes for Li-S batteries.[5]

Experimental Protocol: Cyclic Voltammetry of TMS-Based Electrolytes for Li-S Batteries

This protocol outlines the steps for performing cyclic voltammetry to assess the electrochemical stability of a this compound-based electrolyte.

Materials:

  • This compound (TMS), battery grade

  • 1,3-dioxolane (DOL), battery grade

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade

  • Argon gas (high purity)

  • Three-electrode electrochemical cell

  • Working Electrode: Platinum (Pt) disc

  • Counter Electrode: Platinum (Pt) wire or foil

  • Reference Electrode: Lithium (Li) metal

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation (In an Argon-filled glovebox):

    • Dry LiTFSI under vacuum at 80°C for 12 hours before use.

    • Prepare the desired volume ratio of TMS and DOL (e.g., 9:1 v/v).

    • Dissolve the dried LiTFSI in the TMS/DOL solvent mixture to a final concentration of 1 M.

    • Stir the solution until the salt is completely dissolved. The water content of the final electrolyte should be below 30 ppm.

  • Electrode Preparation:

    • Polish the platinum working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the electrode thoroughly with deionized water and then with a suitable solvent (e.g., acetone or ethanol).

    • Dry the electrode completely before transferring it into the glovebox.

    • Clean the platinum counter electrode, for example by flame annealing.

    • Freshly cut a piece of lithium metal to expose a clean surface for the reference electrode.

  • Electrochemical Cell Assembly (In an Argon-filled glovebox):

    • Assemble the three-electrode cell with the prepared electrolyte.

    • Ensure the electrodes are properly immersed in the electrolyte and that the reference electrode is positioned close to the working electrode.

  • Cyclic Voltammetry Measurement:

    • Connect the cell to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment:

      • Scan Rate: 5 mV/s[5]

      • Potential Window: Set an appropriate range to observe the oxidation of the electrolyte. Based on the literature, a scan from the open-circuit potential up to 5.0 V vs. Li/Li+ should be sufficient.[5]

    • Run the cyclic voltammetry scan.

  • Data Analysis:

    • Plot the resulting current versus potential.

    • Determine the oxidation potential by identifying the onset of the sharp increase in anodic current.

Experimental_Workflow_Battery cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Electrolyte_Prep Electrolyte Preparation (TMS, DOL, LiTFSI) Cell_Assembly Cell Assembly (in Glovebox) Electrolyte_Prep->Cell_Assembly Electrode_Prep Electrode Preparation (Pt, Li) Electrode_Prep->Cell_Assembly CV_Measurement Cyclic Voltammetry Measurement Cell_Assembly->CV_Measurement Data_Analysis Data Analysis (Determine Oxidation Potential) CV_Measurement->Data_Analysis

Caption: Workflow for CV analysis of TMS-based electrolytes.

Potential Application in Drug Development: Electrochemical Sensing

While the use of this compound in the electrochemical analysis of pharmaceuticals is not yet widely reported, its properties suggest potential for such applications. Aprotic solvents with wide electrochemical windows are often desirable for studying the redox behavior of organic molecules, including many active pharmaceutical ingredients (APIs). The following is a proposed protocol for exploring the use of TMS in this area.

Rationale for Use in Drug Analysis
  • Wide Electrochemical Window: Allows for the investigation of a broader range of redox potentials without solvent interference.

  • Aprotic Nature: Prevents proton-coupled electron transfer reactions, which can simplify the interpretation of voltammograms for certain compounds.

  • Good Solubilizing Power: Potentially capable of dissolving a variety of organic APIs for analysis.

Proposed Experimental Protocol: CV of an Active Pharmaceutical Ingredient in TMS

This hypothetical protocol provides a starting point for investigating the electrochemical behavior of a soluble, redox-active pharmaceutical compound in a this compound-based electrolyte.

Materials:

  • This compound (TMS), HPLC or electrochemical grade

  • Supporting Electrolyte: e.g., Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF6)

  • Active Pharmaceutical Ingredient (API) of interest

  • Argon or Nitrogen gas (high purity)

  • Three-electrode electrochemical cell

  • Working Electrode: Glassy Carbon (GC) or Boron-Doped Diamond (BDD)

  • Counter Electrode: Platinum (Pt) wire or foil

  • Reference Electrode: Silver/Silver Ion (Ag/Ag+) or Saturated Calomel Electrode (SCE) isolated by a salt bridge.

Procedure:

  • Electrolyte Preparation:

    • Dry the supporting electrolyte (e.g., TBAP) under vacuum.

    • Dissolve the dried supporting electrolyte in TMS to a concentration of 0.1 M.

    • Prepare a stock solution of the API in the TMS/supporting electrolyte solution (e.g., 1-10 mM).

  • Electrode Preparation:

    • Polish the working electrode (e.g., GC) with alumina slurry and sonicate in appropriate solvents.

    • Ensure all electrodes are clean and dry before use.

  • Electrochemical Cell Assembly:

    • Add the API solution to the electrochemical cell.

    • Assemble the three-electrode setup.

    • Deoxygenate the solution by bubbling with argon or nitrogen for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • First, run a blank scan of the TMS/supporting electrolyte solution to determine the electrochemical window.

    • Introduce the API solution.

    • Set the CV parameters:

      • Potential Window: Based on the blank scan and the expected redox activity of the API.

      • Scan Rate: Start with a typical scan rate (e.g., 100 mV/s) and vary it to investigate the nature of the electrochemical process (e.g., 20, 50, 100, 200, 500 mV/s).

    • Run the cyclic voltammetry scan for several cycles to check for stability.

  • Data Analysis:

    • Identify the anodic and cathodic peak potentials and currents.

    • Analyze the effect of scan rate on the peak currents to determine if the process is diffusion-controlled.

    • Investigate the reversibility of the redox process.

Logical_Relationship_Drug_Dev cluster_solvent Solvent Properties cluster_application Application cluster_outcome Potential Outcomes Wide_Window Wide Electrochemical Window CV_Analysis Cyclic Voltammetry of API Wide_Window->CV_Analysis Aprotic Aprotic Nature Aprotic->CV_Analysis Solubilizing Good Solubilizing Power Solubilizing->CV_Analysis Redox_Behavior Understand Redox Behavior CV_Analysis->Redox_Behavior Quantification Develop Quantitative Method CV_Analysis->Quantification Mechanism Elucidate Reaction Mechanism CV_Analysis->Mechanism

Caption: Rationale for using TMS in pharmaceutical CV analysis.

Safety and Handling

  • This compound should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a promising solvent for cyclic voltammetry studies, particularly in the field of energy storage. Its favorable electrochemical properties also suggest its potential for broader applications, including the electroanalytical investigation of pharmaceutical compounds. The protocols and data presented here provide a foundation for researchers to explore the utility of this compound in their specific areas of interest. Further research is encouraged to fully characterize its behavior with a wider range of analytes and in different electrochemical systems.

References

Application Notes and Protocols for 3-Methoxysulfolane Electrolyte in High-Voltage Cathode Materials

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3-Methoxysulfolane is a novel and not widely researched electrolyte solvent for high-voltage cathode materials. The following application notes and protocols are based on established knowledge of sulfolane and its derivatives as electrolytes in lithium-ion batteries and should be adapted and optimized for specific research applications.

Introduction

High-voltage cathode materials, such as Lithium Nickel Manganese Spinel (LiNi₀.₅Mn₁.₅O₄, LNMO) and Nickel-rich Nickel-Manganese-Cobalt (NMC) oxides, offer a promising avenue for increasing the energy density of lithium-ion batteries. However, their high operating potentials (typically > 4.5 V vs. Li/Li⁺) pose significant challenges for conventional carbonate-based electrolytes, which are prone to oxidative decomposition, leading to capacity fading and safety concerns.

Sulfone-based electrolytes, particularly those utilizing sulfolane (SL) and its derivatives, have garnered attention due to their high anodic stability, low flammability, and high dielectric constant. This compound, a derivative of sulfolane, is explored here as a potential electrolyte solvent to enhance the performance and stability of high-voltage cathode materials. The methoxy group may influence the solvent's physical and electrochemical properties, such as viscosity, ionic conductivity, and the formation of a stable cathode-electrolyte interphase (CEI).

These notes provide an overview of the potential benefits, key performance data of related sulfolane-based systems, and detailed experimental protocols for the preparation and evaluation of this compound-based electrolytes.

Potential Advantages of this compound Electrolyte

  • High Oxidative Stability: Sulfone-based electrolytes are known for their wide electrochemical window, making them suitable for high-voltage applications.[1]

  • Improved Safety: The low flammability and high flash point of sulfolane and its derivatives enhance the overall safety of the battery.[1]

  • Stable Cathode-Electrolyte Interphase (CEI): Sulfolane can participate in the formation of a stable CEI on the cathode surface, which is crucial for suppressing electrolyte decomposition and transition metal dissolution from the cathode.[2][3]

  • Tunable Properties: The methoxy group in this compound may offer a means to tune the solvent's properties, potentially leading to improved ionic conductivity and better performance at lower temperatures compared to pure sulfolane.

Data Presentation: Performance of Sulfolane-Based Electrolytes

The following tables summarize the performance of various sulfolane-based electrolytes with high-voltage cathodes, providing a benchmark for evaluating this compound.

Table 1: Electrochemical Performance of Sulfolane-Based Electrolytes with High-Voltage Cathodes

CathodeElectrolyte CompositionVoltage Range (V)CyclesCapacity Retention (%)Coulombic Efficiency (%)Reference
LiNi₀.₅Mn₁.₅O₄1 M LiPF₆ in SL----[2]
LiNi₀.₅Mn₁.₅O₄1 M LiBF₄ in SL----[2]
LiNi₀.₅Mn₁.₅O₄1 M LiClO₄ in SL----[2]
NaNi₁/₃Mn₁/₃Fe₁/₃O₂1.2 M NaTFSI in SUL:OTE:FEC2.0-4.230079.48-[3][4]
NaNi₁/₃Mn₁/₃Fe₁/₃O₂1.2 M NaTFSI in SUL:OTE:FEC2.0-4.240081.15-[3][4]

Table 2: Physicochemical Properties of Sulfolane-Based Electrolytes

Electrolyte SystemIonic Conductivity (mS/cm)Viscosity (mPa·s)Oxidative Stability (V vs. Li/Li⁺)Reference
1 M LiPF₆ in SL--~5.0[2]
1 M LiClO₄ in 70% SL + 30% PC~2.5 (at 30°C)~25 (at 30°C)-[5]
NaTFSI/SUL:OTE:FEC--> 4.78[4]
Sulfolane-based SIPE10⁻⁴ S/cm--[6]

Experimental Protocols

Protocol for Electrolyte Preparation

Objective: To prepare a 1 M LiPF₆ electrolyte in a this compound (3-MeOSL) and Dimethyl Carbonate (DMC) co-solvent system (1:1 v/v).

Materials:

  • This compound (battery grade, anhydrous)

  • Dimethyl Carbonate (DMC, battery grade, anhydrous)

  • Lithium Hexafluorophosphate (LiPF₆, battery grade)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

  • Volumetric flasks, magnetic stirrer, and stir bars

  • Anhydrous solvents for cleaning glassware

Procedure:

  • Glovebox Preparation: Ensure the glovebox is maintained at a strict inert atmosphere (H₂O < 0.5 ppm, O₂ < 0.5 ppm).

  • Solvent Preparation: In the glovebox, measure equal volumes of this compound and Dimethyl Carbonate and combine them in a clean, dry volumetric flask.

  • Mixing: Place a magnetic stir bar in the flask and stir the solvent mixture for at least 1 hour to ensure homogeneity.

  • Salt Addition: Slowly add the required amount of LiPF₆ to the solvent mixture to achieve a 1 M concentration. Be cautious as the dissolution of LiPF₆ can be exothermic.

  • Dissolution: Continue stirring the solution overnight at room temperature until the LiPF₆ is completely dissolved and the electrolyte appears clear and homogeneous.[7]

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Protocol for CR2032 Coin Cell Assembly

Objective: To assemble a CR2032 coin cell with a high-voltage cathode, lithium metal anode, and the prepared this compound-based electrolyte for electrochemical testing.

Materials:

  • CR2032 coin cell components (casings, spacers, springs)

  • High-voltage cathode (e.g., LiNi₀.₅Mn₁.₅O₄ coated on aluminum foil)

  • Lithium metal foil (anode)

  • Celgard separator

  • Prepared this compound-based electrolyte

  • Electrode punching tool

  • Tweezers, crimping machine

  • Argon-filled glovebox

Procedure:

  • Electrode and Separator Preparation: Inside the glovebox, punch out circular electrodes from the cathode sheet (e.g., 15 mm diameter) and the lithium foil (e.g., 16 mm diameter). Punch out a separator (e.g., 19 mm diameter).

  • Cell Assembly:

    • Place the cathode disc in the center of the bottom coin cell cap.

    • Dispense a few drops of the electrolyte onto the cathode surface.

    • Carefully place the separator on top of the wetted cathode.

    • Add a few more drops of electrolyte to the separator.

    • Place the lithium metal disc on top of the separator.

    • Place a spacer and then the spring on top of the lithium anode.

    • Carefully place the top cap onto the assembly.

  • Crimping: Transfer the assembled cell to the crimping machine and apply pressure to seal the cell. Ensure a proper seal to prevent electrolyte leakage.[8][9]

  • Resting: Allow the assembled coin cell to rest for at least 12 hours before electrochemical testing to ensure proper wetting of the electrodes and separator.

Protocol for Electrochemical Testing

Objective: To evaluate the electrochemical performance of the assembled coin cell using cyclic voltammetry, galvanostatic cycling, and electrochemical impedance spectroscopy.

Apparatus:

  • Battery cycler (e.g., Arbin, Maccor)

  • Potentiostat with impedance analysis capability

  • Temperature-controlled chamber

Procedure:

  • Cyclic Voltammetry (CV):

    • Place the cell in the temperature-controlled chamber set to 25 °C.

    • Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within the desired voltage window for the cathode (e.g., 3.5 V to 4.9 V vs. Li/Li⁺) for 3-5 cycles to investigate the redox behavior and electrochemical stability.[10]

  • Galvanostatic Cycling (Formation Cycles):

    • Charge and discharge the cell at a low C-rate (e.g., C/10) for the first few cycles (formation cycles) within the specified voltage range. This helps to form a stable SEI and CEI.[11]

  • Galvanostatic Cycling (Performance Evaluation):

    • Cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate the rate capability.

    • Perform long-term cycling at a moderate C-rate (e.g., C/3 or C/2) for a large number of cycles (e.g., 100-500) to assess the capacity retention and coulombic efficiency.[11]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles.

    • Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) to investigate the impedance changes in the cell, which can provide insights into the evolution of the SEI, CEI, and charge transfer resistance.[5]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assembly Assembly (in Glovebox) cluster_testing Electrochemical Testing cluster_analysis Data Analysis electrolyte_prep Electrolyte Preparation (1M LiPF6 in 3-MeOSL:DMC) cell_stacking Coin Cell Stacking (Cathode, Separator, Anode) electrolyte_prep->cell_stacking electrode_prep Electrode & Separator Punching electrode_prep->cell_stacking crimping Crimping cell_stacking->crimping resting Resting (12h) crimping->resting cv Cyclic Voltammetry (CV) resting->cv formation Formation Cycles (C/10) cv->formation performance Galvanostatic Cycling (Various C-rates) formation->performance eis Electrochemical Impedance Spectroscopy (EIS) performance->eis capacity Capacity & Coulombic Efficiency performance->capacity rate Rate Capability performance->rate impedance Impedance Analysis eis->impedance

Caption: Experimental workflow for evaluating this compound electrolyte.

Proposed CEI/SEI Formation Mechanism

SEI_CEI_Formation cluster_anode Anode Side (Graphite) cluster_cathode Cathode Side (High-Voltage) anode Graphite Anode reductive_decomp Reductive Decomposition of Electrolyte Components (LiPF₆, 3-MeOSL) anode->reductive_decomp sei Stable SEI Layer (LiF, Li₂CO₃, Organic Species) electrolyte 3-MeOSL Electrolyte (Li⁺, PF₆⁻, 3-MeOSL, DMC) sei->electrolyte Li⁺ transport reductive_decomp->sei cathode High-Voltage Cathode oxidative_decomp Oxidative Decomposition of this compound cathode->oxidative_decomp cei Stable CEI Layer (Sulfur-containing species) cei->electrolyte Li⁺ transport oxidative_decomp->cei electrolyte->cathode

Caption: Proposed formation of SEI and CEI with this compound electrolyte.

References

Application Notes and Protocols: Formulation of 3-Methoxysulfolane and Dimethyl Carbonate Mixed Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of mixed electrolytes composed of 3-methoxysulfolane and dimethyl carbonate (DMC) for potential use in advanced lithium-ion batteries. The combination of a high-stability sulfone derivative with a low-viscosity carbonate solvent offers a promising approach to developing safer and better-performing electrolytes.

Introduction

The electrolyte is a critical component of lithium-ion batteries, governing performance parameters such as ionic conductivity, electrochemical stability, and safety. Standard carbonate-based electrolytes, while widely used, can have limitations in terms of thermal and oxidative stability. Sulfones, as a class of solvents, exhibit excellent thermal and oxidative stability, making them suitable for high-voltage applications. However, their high viscosity and high melting points can impede ion transport at ambient and low temperatures.

Mixing a sulfone-based solvent like this compound with a low-viscosity co-solvent such as dimethyl carbonate (DMC) presents a strategic approach to balance these properties. DMC effectively reduces the overall viscosity of the electrolyte, thereby enhancing ionic conductivity, while the sulfone component contributes to improved safety and a wider electrochemical stability window.[1][2] This document outlines the formulation, characterization, and expected performance of such mixed electrolyte systems.

Data Presentation

While specific experimental data for this compound/DMC mixed electrolytes is not extensively available in public literature, the following tables summarize the expected trends in physicochemical properties based on analogous studies of sulfolane/DMC mixtures. These values should be considered as representative estimates, and experimental verification is highly recommended. The data is based on a 1 M LiPF6 salt concentration.

Table 1: Expected Ionic Conductivity of this compound/DMC Mixed Electrolytes at 25°C

Volume Ratio (this compound:DMC)Expected Ionic Conductivity (mS/cm)
100:0~ 1 - 3
75:25~ 3 - 5
50:50~ 5 - 8
25:75~ 8 - 11
0:100~ 10 - 12

Note: The ionic conductivity is expected to increase with a higher proportion of DMC due to the significant reduction in viscosity.[3][4]

Table 2: Expected Viscosity of this compound/DMC Mixed Electrolytes at 25°C

Volume Ratio (this compound:DMC)Expected Viscosity (cP)
100:0> 10
75:25~ 6 - 9
50:50~ 3 - 6
25:75~ 1.5 - 3
0:100< 1

Note: The viscosity of the mixture is significantly influenced by the high viscosity of the sulfone component and decreases substantially with the addition of low-viscosity DMC.[3][4]

Table 3: Expected Electrochemical Stability Window (ESW) of this compound/DMC Mixed Electrolytes

Volume Ratio (this compound:DMC)Anodic Stability Limit (V vs. Li/Li⁺)
100:0> 5.0
75:25~ 4.8 - 5.0
50:50~ 4.6 - 4.8
25:75~ 4.4 - 4.6
0:100~ 4.2 - 4.4

Note: The high oxidative stability of sulfones generally leads to a wider electrochemical stability window. The addition of DMC may slightly reduce the anodic stability limit.[2][5]

Experimental Protocols

Preparation of this compound/DMC Mixed Electrolyte (1 M LiPF₆)

This protocol describes the preparation of a 1 M LiPF₆ electrolyte in a 1:1 (v/v) mixture of this compound and dimethyl carbonate. All procedures must be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials and Equipment:

  • This compound (battery grade, <20 ppm H₂O)

  • Dimethyl carbonate (DMC, battery grade, <20 ppm H₂O)

  • Lithium hexafluorophosphate (LiPF₆, battery grade)

  • Argon-filled glovebox

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Transfer the required volumes of this compound and DMC into a clean, dry volumetric flask inside the glovebox. For a 1:1 (v/v) mixture, equal volumes of each solvent are used.

  • Add a magnetic stir bar to the flask and place it on a magnetic stirrer. Stir the solvent mixture for at least 30 minutes to ensure homogeneity.

  • Carefully weigh the required amount of LiPF₆ to achieve a 1 M concentration in the final solvent mixture. The molecular weight of LiPF₆ is 151.905 g/mol .

  • Slowly add the LiPF₆ powder to the stirring solvent mixture in small portions to avoid agglomeration and ensure complete dissolution.

  • Continue stirring the solution for a minimum of 4 hours at room temperature, or until the LiPF₆ is fully dissolved and the solution is clear and colorless.

  • Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is recommended to let the electrolyte rest for 24 hours before use to ensure equilibrium.

Measurement of Ionic Conductivity

Ionic conductivity is determined using electrochemical impedance spectroscopy (EIS).

Equipment:

  • Potentiostat with EIS capability

  • Conductivity cell with two platinum electrodes

  • Temperature-controlled chamber or water bath

Procedure:

  • Calibrate the conductivity cell using standard KCl solutions of known conductivity to determine the cell constant.

  • Rinse the conductivity cell with the prepared electrolyte multiple times to ensure no residual from previous measurements.

  • Fill the conductivity cell with the sample electrolyte, ensuring the platinum electrodes are fully immersed.

  • Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 25°C) for at least 1 hour.

  • Perform an EIS measurement over a frequency range of typically 1 MHz to 1 Hz with a small AC voltage amplitude (e.g., 10 mV).

  • The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area (or use the predetermined cell constant).

Measurement of Viscosity

The dynamic viscosity of the electrolyte is measured using a viscometer.

Equipment:

  • Viscometer (e.g., rolling-ball, cone-plate, or rotational viscometer)

  • Temperature-controlled jacket or bath

Procedure:

  • Calibrate the viscometer with a standard viscosity fluid.

  • Ensure the viscometer is clean and dry.

  • Introduce the precise volume of the electrolyte sample required by the instrument into the measurement chamber.

  • Allow the sample to reach thermal equilibrium at the desired temperature.

  • Perform the viscosity measurement according to the instrument's operating instructions.

  • Repeat the measurement at different temperatures if a temperature-dependent profile is required.

Measurement of Electrochemical Stability Window (ESW)

The ESW is determined by linear sweep voltammetry (LSV).

Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell (e.g., a coin cell with a lithium reference electrode)

  • Working electrode (e.g., platinum or glassy carbon)

  • Counter and reference electrode (lithium foil)

  • Separator (e.g., glass fiber)

Procedure:

  • Assemble the three-electrode cell inside an argon-filled glovebox. The working electrode is separated from the lithium counter and reference electrodes by a separator soaked in the electrolyte.

  • Allow the cell to rest for at least 1 hour to reach a stable open-circuit voltage (OCV).

  • To determine the anodic (oxidative) stability limit, perform an LSV scan from the OCV to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 mV/s).

  • To determine the cathodic (reductive) stability limit, perform an LSV scan from the OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺) at the same scan rate.

  • The potential at which a significant and sharp increase in current is observed is defined as the electrochemical stability limit. A current density cutoff (e.g., 0.01 mA/cm²) is often used to define this limit.

Visualizations

Electrolyte_Performance_Relationship cluster_components Electrolyte Components cluster_properties Physicochemical Properties cluster_performance Battery Performance Solvent_A This compound Viscosity Viscosity Solvent_A->Viscosity Increases Stability Electrochemical Stability Solvent_A->Stability Increases Solvent_B Dimethyl Carbonate (DMC) Solvent_B->Viscosity Decreases Conductivity Ionic Conductivity Solvent_B->Conductivity Increases Salt Lithium Salt (e.g., LiPF6) Salt->Conductivity Enables Viscosity->Conductivity Inversely affects Power_Density Power Density Conductivity->Power_Density Directly affects Safety Safety Stability->Safety Enhances Cycle_Life Cycle Life Stability->Cycle_Life Improves Voltage_Window Operating Voltage Stability->Voltage_Window Determines

Caption: Logical relationship between electrolyte components and battery performance.

Experimental_Workflow cluster_prep Electrolyte Preparation (in Glovebox) cluster_char Physicochemical Characterization cluster_cell Cell Assembly and Testing A Mix this compound and DMC B Dissolve LiPF6 Salt A->B C Homogenize via Stirring B->C D Ionic Conductivity (EIS) C->D Sample for Analysis E Viscosity Measurement C->E Sample for Analysis F Electrochemical Stability (LSV) C->F Sample for Analysis G Assemble Coin Cells F->G Optimized Formulation H Electrochemical Performance Testing G->H

Caption: Experimental workflow for electrolyte formulation and characterization.

References

Application Notes and Protocols: The Role of 3-Methoxysulfolane in Solid Electrolyte Interphase (SEI) Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Preamble: The solid electrolyte interphase (SEI) is a critical component in lithium-ion batteries, governing battery life, performance, and safety. Its formation and stability are highly dependent on the electrolyte composition. This document details the role of 3-methoxysulfolane, a promising sulfone-based solvent, in the context of SEI formation and overall battery performance. While direct, in-depth studies on the SEI specifically formed by this compound are emerging, this document compiles available data and provides generalized protocols for its investigation, drawing parallels with other sulfur-containing electrolyte additives.

Introduction to this compound

This compound, also known as 3-methoxytetrahydrothiophene 1,1-dioxide (MESL), is a sulfone-based aprotic solvent.[1] Sulfones are a class of solvents known for their high anodic stability, making them suitable for high-voltage lithium-ion battery applications.[1][2] Among a study of twenty-two novel bifunctional sulfones, this compound was identified as a particularly promising candidate due to its favorable combination of electrochemical properties.[1]

The primary advantages of using sulfolane-based electrolytes, including this compound, include:

  • High Anodic Stability: Essential for enabling high-voltage cathode materials.[1][2]

  • High Flash Point: Contributes to improved battery safety.[3]

  • Good Thermal Stability: Important for performance at elevated temperatures.[2]

However, challenges such as high viscosity and poor stability against lithium metal and graphite anodes have historically limited the use of sulfolane.[1] Additives and molecular modifications, such as the introduction of a methoxy group in this compound, aim to mitigate these issues.[1][3]

Role in SEI Formation and Performance

The SEI is formed by the reductive decomposition of electrolyte components on the anode surface during the initial charging cycles. An ideal SEI should be ionically conductive but electronically insulating to prevent further electrolyte decomposition while allowing Li-ion transport.

While specific details on the SEI composition from this compound are not extensively documented, its performance suggests the formation of a stable and effective SEI, particularly when used with appropriate additives. Sulfur-containing additives, in general, are known to promote the formation of SEI layers at higher potentials, leading to a more robust protective film. For instance, additives like ethylene sulfite (ES) can form a thicker and denser SEI with low resistance to Li-ion conduction.[4] It is plausible that this compound participates in a similar mechanism, contributing to a stable SEI that enhances cycling performance.

A dual-additive approach, combining fluoroethylene carbonate (FEC) and lithium difluoro(oxalato)borate (LiDFOB) with a sulfolane-based electrolyte, has been shown to create a unique organic fluorine (C-F) rich SEI on the anode and a stable B-F rich cathode electrolyte interphase (CEI).[3] This strategy effectively prevents the decomposition of the sulfolane solvent at the anode and enables stable high-voltage operation.[3]

Quantitative Data

The following table summarizes the key electrochemical properties of this compound (MESL) in a lithium-ion battery electrolyte, as reported in the literature.

PropertyValueElectrode SystemLithium SaltReference
Oxidation Potential 4.9 V vs. Li/Li⁺NMCLiTFSI[1]
Ionic Conductivity 1 mS·cm⁻¹-LiTFSI[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the SEI formed in the presence of this compound.

Electrochemical Characterization

Objective: To evaluate the electrochemical stability and performance of an electrolyte containing this compound.

Protocol:

  • Electrolyte Preparation:

    • In an argon-filled glovebox, prepare the electrolyte solution. For example, 1 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a this compound solvent.

    • Consider the use of co-solvents (e.g., carbonates) and additives (e.g., FEC, LiDFOB) to optimize performance.

  • Cell Assembly:

    • Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox.

    • Use a graphite anode and a high-voltage cathode (e.g., LiNi₁/₃Mn₁/₃Co₁/₃O₂ - NMC).

    • Use a separator (e.g., Celgard) and lithium metal as the counter/reference electrode for half-cell studies.

  • Cyclic Voltammetry (CV):

    • Perform CV on a Li||Cu cell to observe the reduction potential of the electrolyte components and the initial stages of SEI formation.

    • Scan rate: 0.1 - 1 mV s⁻¹.

    • Potential window: OCV to 0.01 V vs. Li/Li⁺.

  • Galvanostatic Cycling:

    • Cycle the cells at various C-rates (e.g., C/10, C/5, 1C) within the appropriate voltage window for the chosen cathode.

    • Record the charge-discharge capacity, coulombic efficiency, and capacity retention over an extended number of cycles (e.g., 100-500 cycles).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS at different states of charge (SOC) and after a set number of cycles to analyze the evolution of interfacial resistance.

    • Frequency range: 100 kHz to 10 mHz.

    • Amplitude: 5-10 mV.

SEI Composition and Morphology Analysis

Objective: To characterize the chemical composition and physical structure of the SEI layer.

Protocol:

  • Sample Preparation:

    • After a set number of formation cycles, carefully disassemble the cells in an argon-filled glovebox.

    • Gently rinse the anode with a volatile solvent (e.g., dimethyl carbonate - DMC) to remove residual electrolyte.

    • Dry the electrode under vacuum.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Transfer the prepared anode to the XPS chamber using an air-tight transfer vessel to prevent air exposure.

    • Acquire high-resolution spectra for key elements expected in the SEI (e.g., C 1s, O 1s, F 1s, S 2p, Li 1s).

    • Use argon ion sputtering to perform depth profiling and analyze the composition at different depths of the SEI.

  • In-situ Atomic Force Microscopy (AFM):

    • Utilize a specialized electrochemical cell compatible with an AFM setup to monitor the morphological evolution of the SEI on a model electrode (e.g., highly oriented pyrolytic graphite - HOPG) in real-time during electrochemical cycling.[4]

    • This technique allows for the direct visualization of the SEI growth and changes in surface roughness.

  • Cryo-Transmission Electron Microscopy (Cryo-TEM):

    • For high-resolution imaging of the SEI structure without artifacts from drying, use cryo-TEM.

    • Deposit lithium on a TEM grid in the electrolyte of interest and rapidly freeze it.

    • Image the frozen sample to observe the native state of the SEI.

Visualizations

SEI_Formation_Workflow cluster_prep Preparation cluster_electrochem Electrochemical Analysis cluster_characterization SEI Characterization Electrolyte_Prep Electrolyte Preparation (this compound + Li Salt ± Additives) Cell_Assembly Cell Assembly (Graphite || Cathode) Electrolyte_Prep->Cell_Assembly CV Cyclic Voltammetry (SEI Formation Potential) Cell_Assembly->CV AFM in-situ AFM (Morphology Evolution) Cell_Assembly->AFM Model System Cycling Galvanostatic Cycling (Performance & Stability) CV->Cycling EIS EIS (Interfacial Resistance) Cycling->EIS Disassembly Cell Disassembly (Post-cycling) Cycling->Disassembly XPS XPS (Chemical Composition) Disassembly->XPS Cryo_TEM Cryo-TEM (Native Structure) Disassembly->Cryo_TEM

Caption: Experimental workflow for evaluating this compound in SEI formation.

SEI_Mechanism cluster_anode Anode Surface cluster_sei SEI Layer Anode Graphite Anode Inorganic Inorganic Components (e.g., Li₂CO₃, LiF, Li₂S) Organic Organic Components (Polymerized Solvent) Organic->Inorganic MESL This compound (MESL) MESL->Organic Reduction Decomposition Li_Salt Lithium Salt (e.g., LiTFSI) Li_Salt->Inorganic Decomposition Additive Additive (e.g., FEC) Additive->Inorganic Reduction Li_Ion Li⁺ Li_Ion->Inorganic Transport Li_Ion->Organic Transport Electron e⁻ Electron->MESL Reduction Electron->Additive Reduction

Caption: Putative SEI formation mechanism involving this compound.

References

Application Notes and Protocols: High-Concentration Electrolytes Using 3-Methoxysulfolane for Lithium Metal Anodes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-concentration electrolytes (HCEs) have emerged as a promising strategy to enable the use of high-energy-density lithium metal anodes by promoting the formation of a stable solid electrolyte interphase (SEI) and suppressing dendrite growth. Sulfone-based solvents are particularly attractive for these applications due to their high oxidative stability and non-flammability. 3-Methoxysulfolane, a derivative of sulfolane, offers the additional advantage of a reduced melting point, which is beneficial for electrolyte formulation and performance at a wider range of temperatures. This document provides an overview, experimental protocols, and key data related to the application of this compound in high-concentration electrolytes for lithium metal anodes.

Key Advantages of this compound in High-Concentration Electrolytes

  • High Electrochemical Stability: Sulfone-based electrolytes, including those with this compound, exhibit a wide electrochemical stability window, making them suitable for high-voltage lithium metal batteries.

  • Improved Safety: The inherent non-flammability of sulfones enhances the overall safety of the battery.

  • Reduced Melting Point: The introduction of a methoxy group to the sulfolane structure lowers its melting point from 28.6 °C to 19 °C, which is advantageous for preparing liquid electrolytes at room temperature and for low-temperature battery operation.[1]

  • Stable SEI Formation: In high concentrations, the lithium salt anion (commonly LiFSI) is more actively involved in the formation of the SEI layer on the lithium metal anode. This anion-derived SEI is often rich in inorganic species like LiF, which is crucial for uniform lithium deposition and stripping.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Electrolyte Components

PropertyThis compoundSulfolaneLithium Bis(fluorosulfonyl)imide (LiFSI)
Melting Point (°C) 19[1]28.6[1]~145
Boiling Point (°C) Not specified285Decomposes
Decomposition Voltage (V vs. Li/Li+) High (implied)[2]~5.8[1]>4.5
Key Characteristics Reduced melting point, high thermal stability.[1][2]High oxidative stability, non-flammable.[3]Forms a stable, LiF-rich SEI.

Table 2: Performance Characteristics of High-Concentration Sulfone-Based Electrolytes for Lithium Metal Anodes (Representative Data)

Electrolyte CompositionCoulombic Efficiency (CE)Number of CyclesCurrent Density (mA/cm²)Key Findings
Concentrated LiFSI-Tetramethylene Sulfone98.2%>150Not SpecifiedHigh salt concentration suppresses side reactions with the sulfone solvent.[4]
Localized High-Concentration LiFSI-TMS with Fluorinated Ether98.8%Not SpecifiedNot SpecifiedAddition of a non-solvating ether improves CE and high-voltage performance.[4]

Note: Specific performance data for high-concentration electrolytes based solely on this compound is limited in publicly available literature. The data presented is for analogous sulfone-based systems and is expected to be indicative of the performance of this compound electrolytes.

Experimental Protocols

Protocol 1: Preparation of this compound Based High-Concentration Electrolyte

This protocol describes the preparation of a high-concentration electrolyte (HCE) using this compound and LiFSI.

Materials:

  • This compound (battery grade, anhydrous)

  • Lithium bis(fluorosulfonyl)imide (LiFSI) (battery grade, anhydrous)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

  • Magnetic stirrer and stir bars

  • Glass vials and caps

Procedure:

  • Environment: Perform all steps inside an argon-filled glovebox to prevent moisture and air contamination.

  • Solvent Preparation: If not purchased anhydrous, dry the this compound over molecular sieves (3 Å) for at least 48 hours inside the glovebox.

  • Salt Drying: Dry the LiFSI salt under vacuum at a temperature of 80-100 °C for 12-24 hours before transferring it into the glovebox.

  • Mixing: a. Place a magnetic stir bar into a clean, dry glass vial. b. Weigh the desired amount of this compound into the vial. c. Slowly add the pre-weighed LiFSI salt to the solvent while stirring. For a high-concentration electrolyte, the molar ratio of LiFSI to this compound can range from 1:2 to 1:3. d. Continue stirring at room temperature until the salt is completely dissolved. This may take several hours. Gentle heating (e.g., to 40-50 °C) can be applied to facilitate dissolution, but ensure the temperature remains well below the decomposition temperature of the components.

  • Storage: Store the prepared electrolyte in a tightly sealed vial inside the glovebox.

Protocol 2: Electrochemical Characterization of the Electrolyte

This protocol outlines the key electrochemical measurements to evaluate the performance of the prepared this compound HCE.

Materials and Equipment:

  • CR2032 coin cells or equivalent test cells

  • Lithium metal foil (anode)

  • Copper foil (working electrode for Li plating/stripping)

  • Celgard separator

  • The prepared this compound HCE

  • Battery cycler

  • Potentiostat with impedance spectroscopy capability

  • Glovebox for cell assembly

Procedure:

  • Cell Assembly: a. Assemble Li||Cu and Li||Li symmetric coin cells inside an argon-filled glovebox. b. Use a lithium metal disk as the counter and reference electrode. c. Use a copper foil disk as the working electrode for Coulombic efficiency measurements. d. Use a lithium metal disk as the working electrode for symmetric cycling tests. e. Use a microporous separator (e.g., Celgard 2325) soaked in the prepared electrolyte.

  • Coulombic Efficiency (CE) Measurement (Li||Cu cell): a. Plate a fixed capacity of lithium (e.g., 1.0 mAh/cm²) onto the Cu foil at a constant current density (e.g., 0.5 mA/cm²). b. Strip the deposited lithium until the voltage reaches a cutoff value (e.g., 1.0 V vs. Li/Li⁺). c. The Coulombic efficiency is calculated as the ratio of the stripping capacity to the plating capacity. d. Repeat this process for a significant number of cycles to evaluate the stability of the SEI.

  • Lithium Plating/Stripping Voltage Profile (Li||Li symmetric cell): a. Cycle the symmetric cell by plating and stripping a fixed capacity of lithium (e.g., 1.0 mAh/cm²) at a constant current density (e.g., 0.5 mA/cm²). b. Monitor the voltage profile over extended cycling. A stable and low voltage hysteresis indicates uniform lithium deposition and a stable SEI.

  • Electrochemical Stability Window (ESW) Measurement: a. Use a three-electrode cell with lithium metal as the reference and counter electrodes, and an inert working electrode (e.g., stainless steel or platinum). b. Perform linear sweep voltammetry (LSV) from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li⁺) to determine the anodic stability limit. c. Perform cyclic voltammetry (CV) to observe the reductive decomposition behavior on the first cycle, which corresponds to SEI formation.

Visualizations

Experimental_Workflow cluster_prep Electrolyte Preparation cluster_cell Cell Assembly cluster_char Electrochemical Characterization Solvent This compound Drying Drying of Components Solvent->Drying Salt LiFSI Salt Salt->Drying Mixing Mixing in Glovebox Drying->Mixing Electrolyte High-Concentration Electrolyte Mixing->Electrolyte Separator Separator Electrolyte->Separator Li_anode Lithium Metal Anode Assembly Coin Cell Assembly Li_anode->Assembly Cu_work Copper Working Electrode Cu_work->Assembly Separator->Assembly CE_meas Coulombic Efficiency Measurement Assembly->CE_meas Sym_cyc Symmetric Cycling Assembly->Sym_cyc ESW_meas Electrochemical Stability Window (ESW) Assembly->ESW_meas Data_analysis Data Analysis CE_meas->Data_analysis Sym_cyc->Data_analysis ESW_meas->Data_analysis

Experimental workflow from preparation to characterization.

SEI_Formation cluster_electrolyte High-Concentration Electrolyte cluster_anode Lithium Metal Anode cluster_sei SEI Formation (Reduction at Anode Surface) Li_ion Li⁺ Solvent This compound Li_ion->Solvent Solvated Anion FSI⁻ Li_ion->Anion Ion-paired Solvent_decomp Solvent Decomposition (Suppressed) Solvent->Solvent_decomp Anion_decomp Anion (FSI⁻) Decomposition Anion->Anion_decomp Li_metal Li⁰ Li_metal->Anion_decomp Li_metal->Solvent_decomp SEI Stable SEI Layer (LiF, Li₂S, Li₃N rich) Anion_decomp->SEI Solvent_decomp->SEI SEI->Li_metal Passivates

SEI formation mechanism in HCEs.

References

Application Notes and Protocols: 3-Methoxysulfolane as a Co-solvent with Ethylene Carbonate in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfolane and its derivatives are a class of polar aprotic solvents with high thermal and electrochemical stability, making them promising candidates for high-voltage lithium-ion battery electrolytes. The addition of a methoxy group to the sulfolane structure to form 3-methoxysulfolane may offer advantages such as improved solubility of lithium salts and altered viscosity compared to unsubstituted sulfolane. When used as a co-solvent with ethylene carbonate (EC), which is known for its excellent SEI-forming properties on graphite anodes, this compound could potentially contribute to electrolytes with a wide electrochemical stability window, enhanced safety, and good cycling performance.

These application notes provide a summary of the expected physicochemical properties and electrochemical performance of such an electrolyte system, based on data from analogous sulfolane/carbonate mixtures. Detailed experimental protocols for the preparation and characterization of these electrolytes are also presented.

Physicochemical and Electrochemical Properties

The following tables summarize the typical range of properties observed for electrolytes composed of sulfolane (SL) and ethylene carbonate (EC) with a lithium salt (e.g., LiPF₆ or LiTFSI). These values should be considered as a baseline for the investigation of this compound-based electrolytes.

Table 1: Physicochemical Properties of Sulfolane/Ethylene Carbonate Based Electrolytes

PropertyElectrolyte Composition (volumetric ratio)Typical ValueReference
Ionic Conductivity 1.0 M LiTFSI in EC/DMC/SL (various ratios)7.45 mS/cm (for 20% SL at 25°C)[1][2]
1 M LiFSI in SL~3 mS/cm at 25°C[3]
1 M LiClO₄ in SL/PC (70:30)~2-10 mS/cm (22-90°C)[4]
Viscosity 1.0 M LiTFSI in EC/DMC/SL (various ratios)Increases with SL content (e.g., 22.6 mPa·s for 50% SL)[1][2]
1 M LiClO₄ in SL/PC (70:30)~10-80 mPa·s (90-22°C)[4]
Electrochemical Stability Window 1.0 M LiTFSI in EC/DMC/SLUp to 4.8 - 5.0 V vs. Li/Li⁺[2]
Sulfone-based electrolytesGenerally > 5.0 V vs. Li/Li⁺[5][6]

Table 2: Electrochemical Performance of Cells with Sulfolane/Carbonate Electrolytes

Performance MetricCell ConfigurationElectrolyteKey FindingsReference
Capacity Retention LiMn₂O₄/Li1.0 M LiTFSI in EC/DMC/SL (EDS532)92% after 20 cycles at C/10[1][2]
NMC-LTOSulfolane/DMC mixturesEnhanced capacity retention, especially at sub-zero temperatures[7]
Specific Capacity LiMn₂O₄/Li1.0 M LiTFSI in EC/DMC/SL (EDS532)103 mAh/g at C/10[1][2]
Cycling Efficiency Li/Li half-cellsSulfolane/LiClO₄Up to 88% at 90°C[8]

Experimental Protocols

Electrolyte Preparation

This protocol describes the preparation of a representative sulfolane-based electrolyte.

Materials:

  • This compound (or Sulfolane), battery grade (anhydrous)

  • Ethylene Carbonate (EC), battery grade (anhydrous)

  • Lithium hexafluorophosphate (LiPF₆) or Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade

  • Argon-filled glovebox with H₂O and O₂ levels < 1 ppm

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Transfer all materials and equipment into an argon-filled glovebox.

  • Prepare the desired solvent mixture by accurately measuring the required volumes of this compound and ethylene carbonate. For example, for a 1:1 (v/v) mixture, mix equal volumes of the two solvents.

  • Slowly add the lithium salt to the solvent mixture while stirring continuously with a magnetic stirrer. The typical concentration is 1 M.

  • Continue stirring until the salt is completely dissolved. This may take several hours.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Measurement of Ionic Conductivity

Equipment:

  • Conductivity meter with a two-electrode conductivity cell

  • Thermostatic bath

  • Argon-filled glovebox

Procedure:

  • Calibrate the conductivity cell with a standard KCl solution of known conductivity.

  • Inside the glovebox, rinse the conductivity cell with a small amount of the prepared electrolyte and then fill it with the electrolyte.

  • Seal the cell to prevent atmospheric contamination.

  • Place the cell in a thermostatic bath and allow it to equilibrate at the desired temperature (e.g., 25°C).

  • Measure the conductivity using the conductivity meter.

  • Repeat the measurement at different temperatures to study the temperature dependence of ionic conductivity.

Measurement of Viscosity

Equipment:

  • Viscometer (e.g., Ostwald viscometer, rotational viscometer)

  • Thermostatic bath

  • Stopwatch

  • Argon-filled glovebox

Procedure (using an Ostwald viscometer):

  • Determine the viscometer constant (K) using a reference liquid with a known viscosity and density (e.g., water).

  • Inside the glovebox, fill the viscometer with the prepared electrolyte to the mark.

  • Place the viscometer in a thermostatic bath and allow it to reach thermal equilibrium.

  • Using a pipette bulb, draw the liquid up into the upper bulb.

  • Measure the time (t) it takes for the liquid level to fall between the two calibration marks.

  • Calculate the kinematic viscosity (ν) using the formula: ν = K * t.

  • Measure the density (ρ) of the electrolyte using a pycnometer.

  • Calculate the dynamic viscosity (η) using the formula: η = ν * ρ.

Determination of Electrochemical Stability Window (ESW)

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., coin cell with a lithium reference electrode)

  • Working electrode (e.g., stainless steel, platinum, or glassy carbon)

  • Counter electrode (e.g., lithium foil)

  • Reference electrode (e.g., lithium foil)

  • Argon-filled glovebox for cell assembly

Procedure:

  • Assemble a three-electrode cell inside the glovebox with the prepared electrolyte.

  • Connect the cell to the potentiostat.

  • Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV).

  • For the anodic stability limit, scan the potential of the working electrode from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).

  • For the cathodic stability limit, scan the potential from OCP to a low potential (e.g., -0.5 V vs. Li/Li⁺).

  • The ESW is determined by the potential range where the current remains below a defined threshold (e.g., 0.1 mA/cm²).

Battery Cycling Performance

Equipment:

  • Battery cycler

  • Thermostatic chamber

  • Coin cell components (casings, spacers, springs, separator)

  • Cathode material (e.g., LiFePO₄, NMC) and anode material (e.g., graphite, lithium metal)

  • Argon-filled glovebox for cell assembly

Procedure:

  • Prepare cathode and anode electrodes with the desired active materials.

  • Assemble coin cells (e.g., 2032 type) inside the glovebox using the prepared electrodes, a separator, and the electrolyte.

  • Place the assembled cells in a thermostatic chamber at a controlled temperature (e.g., 25°C).

  • Connect the cells to the battery cycler.

  • Perform galvanostatic cycling at a specific C-rate (e.g., C/10 for formation cycles, followed by cycling at higher rates like C/2 or 1C).

  • Monitor the specific capacity, coulombic efficiency, and capacity retention over a desired number of cycles.

Visualizations

Molecular_Structures cluster_EC Ethylene Carbonate (EC) cluster_3MS This compound cluster_Li Lithium Ion (Li+) EC MS [Image of this compound (structure to be visualized)] O=S1(=O)CCC1OC Li Li+

Figure 1. Molecular structures of electrolyte components.

Electrolyte_Preparation_Workflow start Start glovebox Transfer Materials to Argon-filled Glovebox start->glovebox mix_solvents Mix this compound and Ethylene Carbonate glovebox->mix_solvents add_salt Slowly Add Lithium Salt (e.g., LiPF6) with Stirring mix_solvents->add_salt dissolve Stir until Salt is Completely Dissolved add_salt->dissolve store Store Electrolyte in a Sealed Container dissolve->store end_node End store->end_node

Figure 2. Workflow for electrolyte preparation.

Ion_Transport_Mechanism Simplified Ion Transport During Discharge cluster_anode Anode cluster_cathode Cathode Anode Anode (e.g., Graphite) Li_solvated Li+ Anode->Li_solvated Discharge (Li+ de-intercalation) Cathode Cathode (e.g., NMC) Li_solvated->Cathode Discharge (Li+ intercalation) EC EC Li_solvated->EC MS 3-MS Li_solvated->MS

Figure 3. Simplified ion transport mechanism.

References

Troubleshooting & Optimization

Technical Support Center: 3-Methoxysulfolane for Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Methoxysulfolane in electrochemical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and how do they affect electrochemical performance?

A1: The most common impurities in this compound, similar to its parent compound sulfolane, are water, acidic species, and organic byproducts from synthesis or degradation.

  • Water: Even trace amounts of water can have a detrimental effect on the performance of high-voltage electrochemical systems. Water can react with common lithium salts, such as LiPF6, to generate hydrofluoric acid (HF), which can corrode the cathode and other cell components, leading to increased impedance and capacity fade.[1][2]

  • Acidic Impurities: These can include sulfonic and carboxylic acids.[3] Acidic impurities can catalyze electrolyte decomposition, leading to gas generation and a decrease in coulombic efficiency. They can also contribute to the corrosion of electrode materials.

  • Organic Impurities: Byproducts from the synthesis of this compound or its degradation products can undergo redox reactions at the electrode surfaces. This can lead to the formation of an unstable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode, resulting in poor cycling stability and rate capability.

Q2: What level of purity is recommended for this compound in electrochemical applications?

A2: For most electrochemical applications, particularly in lithium-ion batteries and other high-voltage systems, a purity of >99.9% is recommended. The water content should ideally be below 20 ppm, and the concentration of acidic impurities should be minimized.

Q3: How can I effectively remove water from this compound?

A3: Molecular sieves are a highly effective and commonly used method for removing residual water from this compound.[4][5][6] Type 3Å or 4Å molecular sieves are suitable for this purpose. It is crucial to activate the molecular sieves before use by heating them under vacuum to remove any adsorbed water.[6] It is generally recommended to dry the solvent before adding any salts, as the molecular sieves can absorb ions and alter the electrolyte composition.[7]

Q4: Can I use this compound at room temperature?

A4: this compound, like sulfolane, has a relatively high melting point (for sulfolane, it is 27.5 °C) and high viscosity at room temperature.[8][9] This can lead to low ionic conductivity of the electrolyte. To address this, this compound is often used in combination with co-solvents that have lower viscosity and melting points, such as dimethyl carbonate (DMC) or ethylene carbonate (EC).[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Rapid capacity fade 1. High water content in the this compound leading to HF generation and electrode degradation.[1][2]2. Presence of acidic or other reactive impurities causing continuous electrolyte decomposition.1. Purify the this compound using vacuum distillation followed by treatment with activated molecular sieves to reduce water content to <20 ppm.2. Use ion-exchange resins to remove acidic impurities before distillation.
Low ionic conductivity 1. High viscosity of this compound, especially at or below room temperature.[8]1. Use a co-solvent with lower viscosity, such as DMC or EC, to formulate a mixed electrolyte.2. Perform electrochemical tests at a slightly elevated temperature (e.g., 30-50 °C) to decrease viscosity.
Poor cycling stability 1. Unstable SEI/CEI formation due to impurities in the this compound.2. Continuous side reactions between the electrolyte and the electrodes.1. Ensure high purity of all electrolyte components (solvent and salt).2. Consider using electrolyte additives known to improve SEI/CEI stability.
Gas evolution in the cell 1. Decomposition of the electrolyte at high voltages.2. Presence of protic impurities (like water) reacting at the electrodes.1. Confirm the electrochemical stability window of your specific electrolyte formulation.2. Rigorously dry the this compound and all other cell components before assembly.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol describes the purification of commercially available this compound to remove water and other volatile and non-volatile impurities.

Materials:

  • Crude this compound

  • Calcium hydride (CaH₂) (handle with care)

  • Distillation apparatus with a vacuum pump and cold trap

  • Heating mantle

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Pre-drying: Add crude this compound to a round-bottom flask. Add a small amount of CaH₂ (approximately 5-10 g per liter) to the flask to pre-dry the solvent. Stir the mixture overnight under an inert atmosphere.

  • Assembly: Assemble the distillation apparatus. Ensure all glassware is thoroughly dried.

  • Distillation: Heat the flask using a heating mantle. The boiling point of this compound is approximately 115 °C at 0.1 Torr.[10] Collect the fraction that distills at a constant temperature and pressure.

  • Storage: Store the purified this compound over activated molecular sieves in a sealed container under an inert atmosphere.

Protocol 2: Drying of this compound using Molecular Sieves

This protocol is for removing trace amounts of water from already distilled this compound.

Materials:

  • Purified this compound

  • 3Å or 4Å molecular sieves

  • Schlenk flask

  • Vacuum oven or Schlenk line with a heating mantle

Procedure:

  • Activation of Molecular Sieves: Place the molecular sieves in a Schlenk flask and heat them to 180-200 °C under vacuum for 8-12 hours to remove any adsorbed water.[6] Cool the sieves to room temperature under a stream of dry inert gas.

  • Drying: Add the activated molecular sieves (approximately 5-10% w/v) to the flask containing the purified this compound.

  • Storage: Seal the flask and store it under an inert atmosphere for at least 24 hours before use to allow for complete water adsorption. The solvent can be stored over the sieves.

Purity and Performance Data

While specific data for this compound is limited, the following table summarizes typical purity levels achieved for sulfolane and their impact on electrochemical performance, which can be considered analogous.

Purification MethodAchieved PurityWater ContentImpact on Electrochemical Performance
None (As-received) 99.5%> 50 ppmPotential for side reactions, leading to lower coulombic efficiency and faster capacity fade.
Vacuum Distillation > 99.9%< 50 ppmImproved electrochemical stability and cycling performance due to removal of volatile and non-volatile impurities.[11]
Treatment with Molecular Sieves > 99.9%< 20 ppmSignificantly reduced water-related side reactions, leading to improved cell lifetime and performance.[4][5]
Ion-Exchange Resin > 99.9%VariableEffective removal of acidic impurities, resulting in better thermal stability of the electrolyte.[3][12]

Visualizations

PurificationWorkflow cluster_pre Pre-treatment cluster_main Main Purification cluster_post Final Polishing Crude Crude this compound Drying Pre-drying with CaH2 Crude->Drying Distillation Vacuum Distillation Drying->Distillation Sieves Drying with Molecular Sieves Distillation->Sieves Storage Storage under Inert Gas Sieves->Storage

Caption: General workflow for the purification of this compound.

TroubleshootingFlow Problem Electrochemical Issue (e.g., Capacity Fade) CheckPurity Check Purity of this compound (GC-MS, Karl Fischer) Problem->CheckPurity Impure Purity < 99.9% or Water > 20 ppm? CheckPurity->Impure Purify Purify Solvent (Distillation, Molecular Sieves) Impure->Purify Yes CheckOther Investigate Other Factors (Electrodes, Cell Assembly) Impure->CheckOther No Retest Re-run Experiment Purify->Retest CheckOther->Retest

Caption: Troubleshooting logic for electrochemical issues.

References

Optimizing viscosity and conductivity of 3-Methoxysulfolane electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the viscosity and conductivity of 3-Methoxysulfolane electrolytes for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical viscosity and conductivity values for this compound electrolytes?

A1: Pure this compound, like its parent compound sulfolane, exhibits a relatively high viscosity, which can limit ionic conductivity. The addition of lithium salts further increases the viscosity. The ionic conductivity of a typical 1 M lithium salt in a this compound-based electrolyte at room temperature is often in the range of 1-5 mS/cm, which can be lower than electrolytes based on linear or cyclic carbonates. Both viscosity and conductivity are highly dependent on temperature, salt concentration, and the presence of any co-solvents or additives.

Q2: How does temperature affect the viscosity and conductivity of this compound electrolytes?

A2: As with most liquids, the viscosity of this compound electrolytes decreases significantly as the temperature increases.[1][2][3][4][5] Conversely, ionic conductivity increases with temperature. This is due to the increased kinetic energy of the solvent molecules and ions, which facilitates ion transport. It is crucial to characterize the performance of your electrolyte at the intended operating temperature of your application.

Q3: What is the effect of lithium salt concentration on the electrolyte properties?

A3: The relationship between lithium salt concentration and ionic conductivity is not linear. Initially, as the salt concentration increases, the number of charge carriers increases, leading to higher conductivity. However, beyond an optimal concentration (typically around 0.8-1.2 M for many electrolytes), the conductivity begins to decrease. This is due to an increase in viscosity and the formation of ion pairs, which hinder ion mobility.[6][7][8][9][10][11]

Troubleshooting Guides

Issue 1: High Viscosity of the Prepared Electrolyte

  • Symptom: The electrolyte is thick and difficult to handle, leading to poor wetting of electrodes and separators.

  • Possible Causes:

    • High Salt Concentration: The concentration of the lithium salt is above the optimal range, leading to increased ion-ion interactions and viscosity.[6][7][8][10][11]

    • Low Operating Temperature: The experimental temperature is too low, increasing the inherent viscosity of the this compound.[1][2][3][4][5]

    • Absence of a Co-solvent: Using pure this compound as the solvent results in high viscosity.

  • Solutions:

    • Optimize Salt Concentration: Systematically vary the lithium salt concentration to find the optimal balance between charge carrier density and viscosity.

    • Increase Operating Temperature: If the application allows, increasing the temperature can significantly reduce viscosity.

    • Introduce a Low-Viscosity Co-solvent: Add a co-solvent with a lower viscosity, such as dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), or 1,3-dioxolane (DOL), to the electrolyte formulation.[12]

Issue 2: Low Ionic Conductivity

  • Symptom: The electrochemical performance of the device is poor due to high internal resistance.

  • Possible Causes:

    • High Viscosity: As discussed above, high viscosity directly impedes ion transport.

    • Sub-optimal Salt Concentration: The salt concentration may be too low (insufficient charge carriers) or too high (increased ion pairing and viscosity).[6][7][8][9][10][11]

    • Ion Pairing: Strong interactions between the lithium cation and the salt anion can reduce the number of free ions available for conduction.

  • Solutions:

    • Address High Viscosity: Follow the solutions provided in "Issue 1."

    • Optimize Salt Concentration: Experimentally determine the concentration that yields the highest conductivity.

    • Select an Appropriate Lithium Salt: Salts with larger, more delocalized anions, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or lithium bis(fluorosulfonyl)imide (LiFSI), can reduce ion pairing compared to salts like lithium hexafluorophosphate (LiPF6).

    • Incorporate Additives: Certain additives can help to dissociate ion pairs and improve ionic conductivity.

Data Presentation

Table 1: Effect of Co-solvent on Electrolyte Properties (Illustrative Data for Sulfolane-Based Systems)

Co-solvent (v/v %)Viscosity (mPa·s) at 25°CIonic Conductivity (mS/cm) at 25°C
0% (Pure Sulfolane)~10.3~2.5
20% Dimethyl Carbonate~6.8~4.2
40% Dimethyl Carbonate~4.5~6.8
20% 1,3-Dioxolane~7.1~3.9

Note: This table provides generalized data for sulfolane-based electrolytes to illustrate trends. Actual values for this compound will vary and should be determined experimentally.

Experimental Protocols

1. Protocol for Viscosity Measurement

  • Objective: To determine the dynamic viscosity of the this compound electrolyte.

  • Apparatus: A rotational viscometer or a microfluidic viscometer.

  • Procedure:

    • Calibrate the viscometer using a standard viscosity fluid.

    • Equilibrate the electrolyte sample to the desired temperature in a controlled temperature bath.

    • Load the sample into the viscometer, ensuring there are no air bubbles.

    • Perform the measurement according to the instrument's instructions. For rotational viscometers, measurements should be taken at various shear rates to check for Newtonian behavior.

    • Record the viscosity in mPa·s or cP.

    • Repeat the measurement at different temperatures to determine the temperature dependence.

2. Protocol for Conductivity Measurement

  • Objective: To determine the ionic conductivity of the this compound electrolyte.

  • Apparatus: A conductivity meter with a two- or four-electrode conductivity cell.

  • Procedure:

    • Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known concentrations.

    • Rinse the conductivity cell thoroughly with deionized water and then with the electrolyte sample to be measured.

    • Immerse the conductivity cell into the electrolyte sample, ensuring the electrodes are fully submerged.

    • Allow the temperature of the sample to stabilize in a controlled temperature bath.

    • Measure the conductance or resistance of the solution.

    • Calculate the ionic conductivity (σ) using the cell constant (K) and the measured resistance (R): σ = K/R.

    • Record the conductivity in S/cm or mS/cm.

    • Repeat the measurement at different temperatures.

Mandatory Visualizations

Workflow_for_Optimizing_Electrolyte_Properties cluster_start Initial Formulation cluster_measurement Characterization cluster_evaluation Evaluation cluster_optimization Optimization Strategies start Prepare this compound + Lithium Salt Electrolyte measure_viscosity Measure Viscosity start->measure_viscosity eval_viscosity Is Viscosity Too High? measure_viscosity->eval_viscosity measure_conductivity Measure Conductivity eval_conductivity Is Conductivity Too Low? measure_conductivity->eval_conductivity eval_viscosity->measure_conductivity No add_cosolvent Add Low-Viscosity Co-solvent eval_viscosity->add_cosolvent Yes change_temperature Adjust Temperature eval_viscosity->change_temperature Yes optimize_salt Optimize Salt Concentration eval_conductivity->optimize_salt Yes end_point Optimized Electrolyte eval_conductivity->end_point No add_cosolvent->measure_viscosity optimize_salt->measure_viscosity optimize_salt->measure_conductivity change_temperature->measure_viscosity change_temperature->measure_conductivity

Caption: Workflow for optimizing viscosity and conductivity.

Logical_Relationship_Viscosity_Conductivity cluster_factors Controllable Factors cluster_properties Electrolyte Properties salt_conc Salt Concentration viscosity Viscosity salt_conc->viscosity + ion_pairing Ion Pairing salt_conc->ion_pairing + charge_carriers Charge Carrier Density salt_conc->charge_carriers + (initially) temperature Temperature temperature->viscosity - ion_mobility Ion Mobility temperature->ion_mobility + cosolvent Co-solvent Addition cosolvent->viscosity - additives Additives additives->ion_pairing - viscosity->ion_mobility - conductivity Ionic Conductivity ion_mobility->conductivity ion_pairing->conductivity - charge_carriers->conductivity

Caption: Factors influencing viscosity and conductivity.

References

Technical Support Center: 3-Methoxysulfolane in Lithium Metal Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-methoxysulfolane as an electrolyte component in experiments involving lithium metal. The information is based on current scientific understanding of sulfolane-based electrolytes, which are structurally similar to this compound and are expected to exhibit analogous reactivity.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound with lithium metal, focusing on identifying potential causes and offering actionable solutions.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Rapid capacity fade in Li-metal cells Reductive decomposition of this compound on the lithium anode surface, leading to the consumption of electrolyte and active lithium.1. Electrolyte Formulation: Consider the addition of film-forming additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC) to promote the formation of a more stable Solid Electrolyte Interphase (SEI).2. Lithium Salt Selection: The choice of lithium salt significantly impacts SEI composition. Salts like lithium bis(fluorosulfonyl)imide (LiFSI) may form a more robust SEI compared to lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).3. Lower Operating Temperature: If experimentally feasible, reducing the operating temperature can decrease the rate of parasitic side reactions.
Increase in cell impedance Formation of a thick, resistive SEI layer composed of decomposition products.1. SEI Characterization: Employ techniques like Electrochemical Impedance Spectroscopy (EIS) to monitor impedance changes over cycling.2. Surface Analysis: Post-mortem analysis of the lithium anode using X-ray Photoelectron Spectroscopy (XPS) can identify the chemical composition of the SEI and guide the selection of more suitable electrolyte additives.
Gas evolution (cell swelling) Decomposition of the electrolyte, potentially leading to the formation of gaseous byproducts such as butane.1. Electrochemical Mass Spectrometry (EMS): If available, EMS can be used to identify the gaseous species being evolved during cycling.2. Electrolyte Optimization: Re-evaluate the electrolyte composition, including salt concentration and additives, to suppress gas-generating side reactions.
Poor coulombic efficiency Continuous breakdown of the electrolyte and reformation of an unstable SEI, leading to irreversible lithium loss.1. High-Precision Coulometry: Conduct high-precision coulometry experiments to accurately quantify the extent of irreversible lithium loss.2. Additive Screening: Systematically screen different electrolyte additives known to enhance the stability of the SEI on lithium metal.

Frequently Asked Questions (FAQs)

Q1: What are the expected side reactions between this compound and lithium metal?

Based on studies of unsubstituted sulfolane, the primary side reaction is reductive decomposition at the surface of the lithium metal anode.[1] This process is expected to break down the sulfone group. The methoxy group on this compound may also participate in side reactions, potentially leading to a more complex mixture of decomposition products compared to sulfolane.

Q2: What are the typical decomposition products of sulfolane-based electrolytes in contact with lithium metal?

The reductive decomposition of sulfolane is known to produce compounds such as lithium oxide (Li₂O), tetrahydrothiophene, and butane.[1] The composition of the Solid Electrolyte Interphase (SEI) formed on the lithium anode is also heavily influenced by the decomposition of the lithium salt. For example, with LiTFSI, the SEI may contain Li₂O and various sulfurous species.[1]

Q3: How can I minimize these side reactions in my experiments?

Minimizing side reactions is crucial for improving experimental outcomes. Key strategies include:

  • Electrolyte Additives: The use of additives that can form a stable and protective SEI on the lithium metal surface is a common and effective approach.

  • Salt Concentration: Higher electrolyte concentrations can alter the solvation structure of the lithium ions, potentially reducing the reactivity of the solvent with the lithium metal.

  • Temperature Control: Lowering the experimental temperature can slow down the kinetics of the decomposition reactions.

Q4: What analytical techniques are suitable for identifying the products of these side reactions?

Several analytical techniques can be employed to characterize the side reaction products:

  • X-ray Photoelectron Spectroscopy (XPS): Ideal for analyzing the surface composition of the SEI on the lithium anode.[1][2]

  • Electrochemical Mass Spectrometry (EMS): Used for the in-situ detection of gaseous decomposition products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify soluble decomposition products in the electrolyte.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can provide information about the functional groups present in the SEI.

Experimental Protocols

While specific protocols for this compound are not widely published, the following methodologies for studying sulfolane-based electrolytes can be adapted.

Protocol 1: Electrochemical Cell Assembly for SEI Analysis

  • Materials: this compound (distilled and dried), lithium salt (e.g., LiTFSI, dried under vacuum), lithium metal foil, separator (e.g., Celgard), coin cell components (CR2032).

  • Electrolyte Preparation: Inside an argon-filled glovebox, dissolve the lithium salt in this compound to the desired concentration (e.g., 1 M).

  • Cell Assembly: Assemble a coin cell in the glovebox using a lithium metal anode, a separator soaked in the prepared electrolyte, and a counter electrode (e.g., another piece of lithium metal for symmetric cell studies).

  • Electrochemical Cycling: Cycle the cell under the desired conditions (e.g., constant current density) for a set number of cycles.

  • Post-mortem Analysis: Disassemble the cell inside the glovebox. Carefully retrieve the lithium anode and rinse it with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte. The anode can then be transferred for surface analysis (e.g., XPS).

Visualizations

The following diagrams illustrate key concepts related to the side reactions of sulfolane-based electrolytes with lithium metal.

G cluster_0 Electrochemical Cell Environment cluster_1 Side Reaction Pathway Li_Metal Lithium Metal Anode Decomposition Reductive Decomposition Li_Metal->Decomposition e- transfer Electrolyte This compound Electrolyte Electrolyte->Decomposition SEI_Formation SEI Formation Decomposition->SEI_Formation Forms insoluble products

Caption: Logical workflow of side reactions at the lithium metal anode.

G cluster_workflow Experimental Workflow for SEI Characterization start Prepare this compound Electrolyte assemble Assemble Li-metal Cell start->assemble cycle Electrochemical Cycling assemble->cycle disassemble Disassemble Cell (in Glovebox) cycle->disassemble analyze Surface Analysis (XPS, FTIR) disassemble->analyze

Caption: Experimental workflow for characterizing the SEI layer.

References

Technical Support Center: Enhancing Li-S Battery Cycling Stability with 3-Methoxysulfolane-Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the use of 3-Methoxysulfolane (3-MeOSL) in Lithium-Sulfur (Li-S) batteries is limited. This guide is based on established principles and data from studies on sulfolane (SL), a structurally similar solvent known to influence cycling stability. The information provided for 3-MeOSL is projected based on the expected physicochemical effects of the methoxy functional group.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (3-MeOSL) in a Li-S battery electrolyte?

A1: this compound, as a derivative of sulfolane, is expected to function as a co-solvent or additive in the electrolyte to suppress the polysulfide shuttle effect. The primary challenge in Li-S batteries is the dissolution of intermediate lithium polysulfides (LiPS) into the electrolyte and their subsequent migration to the lithium anode, leading to capacity fade and low coulombic efficiency.[1][2] Sulfolane-based electrolytes are known to have low solubility for LiPS, a property that 3-MeOSL is also expected to possess.[3] The methoxy group may further modulate the electrolyte's properties, such as viscosity and ionic conductivity.

Q2: How does 3-MeOSL help in improving the cycling stability of Li-S batteries?

A2: The anticipated mechanism for improved cycling stability with 3-MeOSL is centered on mitigating the polysulfide shuttle effect. By reducing the solubility of LiPS in the electrolyte, 3-MeOSL helps to confine the active sulfur species to the cathode, preventing their detrimental interaction with the lithium anode.[4][5] This leads to higher active material utilization, improved capacity retention over repeated cycles, and higher coulombic efficiency.

Q3: What are the potential challenges when using a 3-MeOSL-based electrolyte?

A3: While promising, researchers might encounter the following challenges:

  • High Viscosity: Sulfolane and its derivatives can be viscous, which may lead to lower ionic conductivity and poor rate performance. This can be addressed by using co-solvents with lower viscosity.

  • Lithium Anode Compatibility: Sulfolane can react with the lithium metal anode, leading to the formation of an unstable solid electrolyte interphase (SEI).[3] Additives like LiNO3 are often required to form a protective SEI layer.[5]

  • Electrode Wetting: The viscosity of the electrolyte can also lead to poor wetting of the porous sulfur cathode, which is crucial for efficient electrochemical reactions.

Q4: Can I use 3-MeOSL as a standalone solvent?

A4: It is unlikely that 3-MeOSL would be used as a standalone solvent due to its probable high viscosity and potential for poor ionic conductivity at room temperature. It is more likely to be effective as a co-solvent with other low-viscosity ethers like 1,2-dimethoxyethane (DME) and 1,3-dioxolane (DOL), or as an additive in a conventional electrolyte formulation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid capacity fading in early cycles - Polysulfide shuttle still active. - Poor SEI formation on the Li anode. - Insufficient wetting of the cathode.- Increase the concentration of 3-MeOSL in the electrolyte. - Ensure the presence of an effective SEI-forming additive like LiNO3. - Allow for a longer formation cycle at a low current rate to ensure complete electrode wetting.
Low initial discharge capacity - High viscosity of the electrolyte leading to poor ionic conductivity. - Incomplete dissolution of the lithium salt. - Poor contact between the sulfur and the conductive carbon matrix.- Optimize the ratio of 3-MeOSL to a lower-viscosity co-solvent (e.g., DME, DOL). - Ensure the electrolyte is homogenous and all components are fully dissolved before cell assembly. - Verify the quality of the sulfur-carbon composite cathode.
High polarization (large voltage hysteresis between charge and discharge) - Low ionic conductivity of the electrolyte. - High charge transfer resistance at the electrode-electrolyte interface.- Decrease the 3-MeOSL content or increase the proportion of the low-viscosity co-solvent. - Consider adding a salt with a high donor number to improve reaction kinetics.[6][7]
Inconsistent cycling performance between cells - Variations in electrolyte preparation. - Inconsistent cell assembly (e.g., electrode alignment, separator wetting). - Moisture contamination.- Prepare a master batch of the electrolyte for a set of experiments. - Standardize the cell assembly procedure. - Ensure all components and the assembly environment (glovebox) are rigorously dry.

Quantitative Data

Table 1: Performance Comparison of Li-S Batteries with Different Electrolyte Compositions

Electrolyte CompositionInitial Discharge Capacity (mAh/g)Capacity Retention after 100 Cycles (%)Coulombic Efficiency (%)Reference
1M LiTFSI in DOL/DME (1:1 v/v) + 0.1M LiNO3 (Baseline)~1200~60%~95%General Literature
Sulfolane-based sparingly solvating electrolyte~1100>80%>99%[3]
Projected: 1M LiTFSI in 3-MeOSL/DME (1:1 v/v) + 0.1M LiNO3 ~1150 >85% >99% Educated Projection

Note: The data for the 3-MeOSL-based electrolyte is a projection based on the expected benefits of the methoxy group on the sulfolane structure, such as potentially improved polysulfide suppression and anode protection.

Experimental Protocols

1. Preparation of 3-MeOSL-Based Electrolyte

  • Materials: this compound (3-MeOSL), 1,2-dimethoxyethane (DME), Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), Lithium Nitrate (LiNO3), Argon-filled glovebox.

  • Procedure:

    • Dry all solvents and salts under vacuum at an appropriate temperature before use.

    • Inside the glovebox, mix 3-MeOSL and DME in the desired volumetric ratio (e.g., 1:1).

    • Slowly add LiTFSI to the solvent mixture while stirring until the desired concentration (e.g., 1 M) is reached. Ensure complete dissolution.

    • Add LiNO3 to the solution to the desired concentration (e.g., 0.1 M) and stir until fully dissolved.

    • Store the prepared electrolyte in a sealed container inside the glovebox.

2. Li-S Coin Cell Assembly

  • Components: Sulfur-carbon composite cathode, lithium metal anode, separator (e.g., Celgard), coin cell hardware (2032-type), prepared 3-MeOSL-based electrolyte.

  • Procedure:

    • Prepare the sulfur-carbon cathode by casting a slurry of the composite, a binder (e.g., PVDF), and a conductive additive (e.g., carbon black) onto an aluminum current collector. Dry thoroughly under vacuum.

    • Punch out circular electrodes of the desired size from the cathode sheet and the lithium foil.

    • Inside the glovebox, assemble the coin cell in the following order: negative casing, lithium anode, separator, add a few drops of the 3-MeOSL-based electrolyte to wet the separator, sulfur cathode, spacer disk, spring, and positive casing.

    • Crimp the coin cell to ensure proper sealing.

    • Let the cell rest for several hours to ensure complete wetting of the electrodes before electrochemical testing.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_testing Electrochemical Testing cluster_analysis Analysis A Synthesize/Procure This compound B Prepare 3-MeOSL Electrolyte A->B D Assemble Li-S Coin Cell B->D C Fabricate Sulfur Cathode C->D E Formation Cycles (Low C-rate) D->E F Galvanostatic Cycling (Varying C-rates) E->F G Electrochemical Impedance Spectroscopy (EIS) F->G H Analyze Cycling Stability, Capacity, and Efficiency F->H G->H I Post-mortem Analysis (SEM, XPS) H->I

Caption: Experimental workflow for evaluating 3-MeOSL in Li-S batteries.

Polysulfide_Shuttle_Mechanism cluster_cathode Sulfur Cathode cluster_anode Lithium Anode cluster_inhibition Inhibition by 3-MeOSL S8 S₈ LiPS_high High-order LiPS (Li₂Sₙ, n>4) S8->LiPS_high Discharge LiPS_high->S8 Charge LiPS_low Low-order LiPS (Li₂Sₙ, n≤4) LiPS_high->LiPS_low Discharge Electrolyte Electrolyte LiPS_high->Electrolyte Dissolution Inhibition 3-MeOSL reduces LiPS solubility LiPS_high->Inhibition Suppressed Dissolution LiPS_low->LiPS_high Charge Li2S Li₂S LiPS_low->Li2S Discharge Li2S->LiPS_low Charge Li Li Metal SEI SEI Layer Li->SEI Forms Unstable SEI Electrolyte->Li Shuttle to Anode

Caption: Mechanism of polysulfide shuttle and inhibition by 3-MeOSL.

Troubleshooting_Tree Start Poor Cycling Performance Q1 Is initial capacity low? Start->Q1 Q2 Is capacity fading rapidly? Q1->Q2 No A1 Check for high viscosity. Optimize 3-MeOSL/co-solvent ratio. Q1->A1 Yes A3 Polysulfide shuttle likely. Increase 3-MeOSL concentration. Q2->A3 Yes A5 Investigate for internal short circuits. Q2->A5 No A2 Ensure proper cathode wetting and salt dissolution. A1->A2 A4 Check LiNO₃ additive for stable SEI formation. A3->A4

Caption: Troubleshooting decision tree for common experimental issues.

References

Effect of 3-Methoxysulfolane on polysulfide dissolution in Li-S batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing 3-Methoxysulfolane as an electrolyte solvent in Lithium-Sulfur (Li-S) batteries. The information is structured to address specific experimental issues related to polysulfide dissolution and overall battery performance.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a Li-S battery electrolyte?

A1: this compound, a derivative of sulfolane, is investigated as a co-solvent or primary solvent in Li-S battery electrolytes primarily to suppress the polysulfide shuttle effect. Sulfolane-based electrolytes are known for their low solubility of lithium polysulfides, which can mitigate the migration of these species from the cathode to the anode, thereby improving cycle life and coulombic efficiency.

Q2: What are the expected electrochemical stability window and ionic conductivity of a this compound-based electrolyte?

A2: While specific data for this compound is limited, sulfolane-based electrolytes generally exhibit high anodic stability (up to 5.5-5.9 V vs. Li/Li+). However, they also tend to have higher viscosity compared to ether-based electrolytes, which can result in lower ionic conductivity. The addition of co-solvents is a common strategy to address this.

Q3: How does the viscosity of this compound affect battery performance?

A3: The potentially high viscosity of this compound can impede ion transport within the electrolyte, leading to higher internal resistance and reduced rate capability. This can be particularly problematic at low temperatures. It is crucial to ensure good wetting of the separator and electrodes during cell assembly.

Q4: Is a lithium nitrate (LiNO₃) additive necessary when using a this compound-based electrolyte?

A4: While sulfolane-based electrolytes are designed to reduce polysulfide dissolution, the use of LiNO₃ as an additive is still often beneficial. LiNO₃ helps in the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode, protecting it from side reactions with any dissolved polysulfides that may still be present.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions & Diagnostic Checks
Rapid Capacity Fading in Early Cycles 1. High Polysulfide Shuttle: Incomplete suppression of polysulfide dissolution. 2. Unstable SEI on Lithium Anode: Continuous consumption of lithium and electrolyte. 3. Poor Electrolyte Wetting: High viscosity of the electrolyte leads to poor contact with electrodes and separator.1. UV-Vis Spectroscopy: Analyze the electrolyte post-cycling for the presence of polysulfides. 2. XPS/SEM of Anode: Characterize the cycled lithium anode for signs of corrosion and thick SEI formation. Consider increasing the concentration of LiNO₃ additive. 3. Electrochemical Impedance Spectroscopy (EIS): A high initial charge transfer resistance may indicate poor wetting. Try vacuum filling of the electrolyte or a lower viscosity co-solvent.
Low Initial Discharge Capacity 1. High Electrolyte Viscosity: Slow ion transport and poor kinetics. 2. Incomplete Sulfur Utilization: Passivation of the cathode surface by insoluble Li₂S/Li₂S₂.1. Cyclic Voltammetry (CV): Observe the peak separation and peak currents to assess reaction kinetics. A larger peak separation suggests slower kinetics. 2. Galvanostatic Cycling at Different Rates: Poor rate performance is indicative of high internal resistance. 3. SEM of Cathode: Examine the cycled cathode for evidence of surface passivation.
Increasing Overpotential During Cycling 1. Increased Cell Resistance: Growth of a resistive SEI layer on the anode or passivation layer on the cathode. 2. Electrolyte Decomposition: Instability of the electrolyte at the operating voltage.1. EIS: Monitor the evolution of charge transfer and SEI resistance over multiple cycles. 2. Linear Sweep Voltammetry (LSV): Determine the electrochemical stability window of the electrolyte. 3. Post-mortem Analysis: Analyze the electrolyte and electrode surfaces for degradation products.
Low Coulombic Efficiency (<98%) 1. Polysulfide Shuttle: The primary cause of low coulombic efficiency in Li-S batteries. 2. Side Reactions at the Anode: Continuous reaction of the lithium metal with the electrolyte.1. Visual Inspection: Discoloration of the separator and anode after cycling is a strong indicator of the polysulfide shuttle. 2. Optimize Electrolyte Composition: Adjust the concentration of this compound or introduce additives to further reduce polysulfide solubility.

Quantitative Data Summary

Note: The following data is adapted from studies on sulfolane-based electrolytes as a proxy, due to the limited availability of specific data for this compound.

Table 1: Electrochemical Performance of Sulfolane-Based Electrolytes in Li-S Batteries.

Electrolyte CompositionInitial Discharge Capacity (mAh/g)Capacity Retention after 100 Cycles (%)Average Coulombic Efficiency (%)Reference
1.5 M LiTFSI in SL:HFE (1:1 vol)~1100 (at 0.1C)~60%>98%[1]
1 M LiTFSI in TMS:DOL (6:4 vol)~1050 (at 100 mA/g)~70%>97%

Table 2: Ionic Conductivity and Viscosity of Sulfolane-Based Electrolytes.

Electrolyte SystemIonic Conductivity (mS/cm)Viscosity (cP)Reference
1 M LiTFSI in SL~2.0~25
1 M LiTFSI in SL:DMC (1:1 vol)~5.5~8.0

Experimental Protocols

Electrolyte Preparation (Proxy: Sulfolane-based)
  • Materials: this compound (or Sulfolane), co-solvent (e.g., 1,3-dioxolane (DOL) or a hydrofluoroether (HFE)), Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), Lithium Nitrate (LiNO₃).

  • Procedure:

    • Dry all solvents and salts under vacuum at an appropriate temperature (e.g., LiTFSI at 120°C for 24 hours) before use.

    • Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, dissolve the desired amount of LiTFSI and LiNO₃ into the this compound and co-solvent mixture.

    • Stir the solution at room temperature for at least 12 hours to ensure complete dissolution and homogeneity.

    • Store the prepared electrolyte over molecular sieves to maintain low water content.

Coin Cell Assembly (CR2032)
  • Components: Sulfur-carbon composite cathode, lithium metal anode, microporous separator (e.g., Celgard), prepared electrolyte, coin cell hardware.

  • Procedure:

    • Dry the cathode and separator under vacuum at a suitable temperature (e.g., 60°C) for at least 12 hours inside the glovebox antechamber.

    • Punch electrodes and separator to the required dimensions.

    • Assemble the coin cell in the following order: negative casing, lithium anode, separator, cathode, spacer disk, spring, and positive casing.

    • Add a specific amount of electrolyte to the separator before placing the cathode. Ensure the electrolyte fully wets the components.

    • Crimp the coin cell to seal it. Let the cell rest for several hours to ensure complete electrolyte penetration.

Electrochemical Characterization
  • Galvanostatic Cycling:

    • Cycler: Arbin or similar battery testing system.

    • Voltage Window: Typically 1.5 V to 2.8 V (or as determined by CV).

    • Current Density: C-rates are calculated based on the theoretical capacity of sulfur (1C = 1675 mA/g). A common initial cycling rate is C/10.

  • Cyclic Voltammetry (CV):

    • Potentiostat: BioLogic or similar.

    • Scan Rate: A slow scan rate (e.g., 0.1 mV/s) is used to identify the redox peaks corresponding to the conversion of sulfur species.

    • Voltage Range: Typically 1.5 V to 3.0 V.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Frequency Range: 100 kHz to 0.01 Hz.

    • Amplitude: 5-10 mV.

    • Analysis: Performed on fresh cells and at different states of charge/discharge during cycling to monitor changes in cell resistance.

Visualizations

Experimental_Workflow cluster_assembly Assembly A Electrolyte Preparation (this compound based) D Coin Cell Assembly (CR2032) A->D B Cathode Fabrication (Sulfur/Carbon Composite) B->D C Electrode & Separator Drying C->D E Galvanostatic Cycling D->E F Cyclic Voltammetry (CV) D->F G Electrochemical Impedance Spectroscopy (EIS) D->G H SEM/XPS of Electrodes E->H I UV-Vis of Electrolyte E->I

Caption: Experimental workflow for Li-S battery fabrication and testing.

Polysulfide_Dissolution_Mechanism cluster_cathode Cathode cluster_electrolyte Electrolyte (this compound) cluster_anode Anode S8 Sulfur (S₈) LiPS_high High-order Polysulfides (Li₂Sₙ, 4 ≤ n ≤ 8) S8->LiPS_high Discharge LiPS_low Low-order Polysulfides (Li₂Sₙ, n < 4) LiPS_high->LiPS_low LiPS_dissolved Dissolved Polysulfides (Limited Solubility) LiPS_high->LiPS_dissolved Limited Dissolution Li2S Li₂S LiPS_low->Li2S Li_metal Lithium Metal (Li) LiPS_dissolved->Li_metal Shuttle Effect (Suppressed) SEI SEI Layer Li_metal->SEI Reaction with Electrolyte & Polysulfides

Caption: Effect of this compound on polysulfide dissolution.

References

Technical Support Center: Thermal Runaway Mitigation in Batteries using 3-Methoxysulfolane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-Methoxysulfolane (3-MeOS) as an electrolyte additive to mitigate thermal runaway in batteries. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound (3-MeOS) helps mitigate thermal runaway in lithium-ion batteries?

A1: While research is ongoing, the primary proposed mechanism for 3-MeOS in mitigating thermal runaway is its ability to enhance the thermal and oxidative stability of the electrolyte. Sulfolane and its derivatives, including 3-MeOS, are known for their high boiling points, high flash points, and excellent resistance to oxidation, even at high voltages.[1][2] When added to conventional carbonate-based electrolytes, 3-MeOS can increase the overall thermal stability of the electrolyte solution, delaying the onset of exothermic decomposition reactions that are the hallmark of thermal runaway.[1]

Q2: What are the expected quantitative improvements in thermal safety when using 3-MeOS in a standard electrolyte formulation?

A2: Specific quantitative data for 3-MeOS is still emerging in publicly available literature. However, studies on the parent compound, sulfolane (SL), provide a strong indication of the potential benefits. The addition of sulfolane to carbonate-based electrolytes has been shown to significantly enhance their thermal stability and resistance to flammability.[1] For instance, increasing the proportion of sulfolane in an electrolyte mixture can lead to a notable increase in the onset temperature of thermal decomposition.[1]

Q3: What is a typical concentration range for 3-MeOS when used as a co-solvent in a lithium-ion battery electrolyte?

A3: Based on studies with sulfolane, a typical starting concentration for 3-MeOS as a co-solvent would be in the range of 10-50% by volume in a mixture with common carbonate solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC).[3] It is important to note that while higher concentrations of sulfolane derivatives can improve thermal stability, they can also lead to increased electrolyte viscosity and consequently lower ionic conductivity.[1] An optimal concentration, often around 20 vol.%, can provide a good balance between enhanced safety and acceptable electrochemical performance.[1]

Q4: Are there any known compatibility issues between 3-MeOS and common battery electrode materials?

A4: Sulfolane-based electrolytes have been investigated for their compatibility with various cathode materials, including LiMn2O4 (LMO).[3] However, a known challenge with sulfolane-based electrolytes is their potential to cause instability at the graphite anode surface, affecting the formation of a stable solid electrolyte interphase (SEI) layer.[1] Therefore, when using 3-MeOS, it is crucial to evaluate its compatibility with the specific anode material in your battery system.

Troubleshooting Guide

Issue 1: Decreased Ionic Conductivity and Poor Rate Performance

  • Symptom: The battery exhibits lower than expected ionic conductivity, leading to poor performance at high charge/discharge rates.

  • Possible Cause: High concentration of 3-MeOS in the electrolyte, leading to increased viscosity.[1]

  • Troubleshooting Steps:

    • Reduce 3-MeOS Concentration: Systematically decrease the volume percentage of 3-MeOS in the electrolyte. A common starting point for optimization is around 20 vol.%.[1]

    • Introduce a Low-Viscosity Co-solvent: Blend the 3-MeOS containing electrolyte with a low-viscosity co-solvent like dimethyl carbonate (DMC) to reduce the overall viscosity of the mixture.[3]

    • Elevate Operating Temperature (with caution): In some experimental setups, a slight increase in the operating temperature can decrease viscosity and improve ionic conductivity. However, this should be done with extreme care and within the safe operating limits of all battery components.

Issue 2: Unstable Solid Electrolyte Interphase (SEI) on Graphite Anode

  • Symptom: The battery shows poor cycling stability, capacity fade, and evidence of continuous electrolyte decomposition at the anode.

  • Possible Cause: Sulfolane-based electrolytes can sometimes struggle to form a stable and protective SEI layer on graphite anodes.[1]

  • Troubleshooting Steps:

    • Introduce SEI-forming Additives: Incorporate small amounts of known SEI-forming additives, such as vinylene carbonate (VC) or fluoroethylene carbonate (FEC), into the electrolyte. These additives can help create a more robust and stable passivation layer on the graphite surface.

    • Optimize Electrolyte Salt: The choice of lithium salt can influence SEI formation. Experiment with different salts, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), which has been used in sulfolane-based electrolytes.[3]

    • Formation Cycling Protocol: Implement a carefully designed formation cycling protocol with low charge/discharge rates to facilitate the gradual and effective formation of a stable SEI layer.

Issue 3: Inconsistent Thermal Runaway Mitigation Results

  • Symptom: Repetitive thermal abuse tests on identical cells with 3-MeOS electrolyte yield significantly different onset temperatures for thermal runaway or peak temperatures.

  • Possible Cause:

    • Inhomogeneous mixing of the electrolyte components.

    • Variations in the state of charge (SOC) of the cells before testing.

    • Inconsistent application of the thermal abuse trigger (e.g., heating rate, nail penetration speed).

  • Troubleshooting Steps:

    • Ensure Homogeneous Electrolyte: Thoroughly mix the electrolyte components, including 3-MeOS, using a magnetic stirrer for an adequate duration before cell assembly.

    • Standardize State of Charge (SOC): Precisely control and verify the SOC of all cells before initiating thermal abuse testing.

    • Consistent Abuse Testing Protocol: Maintain a highly consistent experimental setup and procedure for all thermal abuse tests. This includes precise control over the heating rate, the location and depth of nail penetration, or the overcharging current.

Data Presentation

Table 1: Properties of Sulfolane as a Co-solvent in Carbonate-Based Electrolytes

PropertyEffect of Increasing Sulfolane ConcentrationReference
Thermal Stability Increases[1]
Oxidation Stability Increases[1]
Flammability Decreases[1]
Viscosity Increases[1]
Ionic Conductivity Generally decreases (can be optimized)[1]

Experimental Protocols

1. Preparation of 3-MeOS Containing Electrolyte

This protocol describes the preparation of a 1 M LiTFSI in EC:DMC:3-MeOS (e.g., 40:40:20 vol.%) electrolyte. All procedures should be performed in an argon-filled glovebox with H2O and O2 levels below 0.1 ppm.

  • Materials:

    • Ethylene carbonate (EC), battery grade

    • Dimethyl carbonate (DMC), battery grade

    • This compound (3-MeOS), battery grade

    • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade

  • Procedure:

    • In a clean, dry glass vial, combine the required volumes of EC, DMC, and 3-MeOS.

    • Slowly add the pre-weighed LiTFSI salt to the solvent mixture while stirring with a magnetic stir bar.

    • Continue stirring until the salt is completely dissolved and the solution is clear and homogeneous.

    • Store the prepared electrolyte in a tightly sealed container inside the glovebox.

2. Thermal Abuse Testing: Accelerating Rate Calorimetry (ARC)

This protocol outlines a general procedure for evaluating the thermal stability of a lithium-ion cell containing 3-MeOS electrolyte using an Accelerating Rate Calorimeter (ARC).

  • Equipment:

    • Accelerating Rate Calorimeter (ARC)

    • Fully charged lithium-ion cell with 3-MeOS electrolyte

    • Thermocouples

  • Procedure:

    • Securely place the test cell inside the ARC chamber.

    • Attach thermocouples to the surface of the cell to monitor its temperature accurately.

    • Program the ARC with a "heat-wait-seek" protocol. A typical starting point is to heat the cell in 5 °C increments, followed by a waiting period to detect any self-heating.

    • The ARC will automatically detect the onset of exothermic reactions (self-heating rate > 0.02 °C/min) and switch to an adiabatic tracking mode.

    • The experiment continues until thermal runaway occurs or the cell temperature stabilizes.

    • Record the onset temperature of thermal runaway and the maximum temperature reached.

Visualizations

Experimental_Workflow cluster_prep Electrolyte Preparation cluster_assembly Cell Assembly cluster_testing Thermal Abuse Testing Solvents EC, DMC, 3-MeOS Mix Mixing & Dissolving Solvents->Mix Salt LiTFSI Salt->Mix Electrolyte Final Electrolyte Mix->Electrolyte Assembly Cell Assembly Electrolyte->Assembly Electrodes Anode & Cathode Electrodes->Assembly Separator Separator Separator->Assembly Cell Test Cell Assembly->Cell ARC ARC Instrument Cell->ARC Heating Heat-Wait-Seek ARC->Heating TR Thermal Runaway Heating->TR Exothermic Reaction Data Data Analysis TR->Data

Caption: Experimental workflow for evaluating 3-MeOS in batteries.

Thermal_Runaway_Mitigation cluster_conventional Conventional Electrolyte cluster_3MeOS Electrolyte with 3-MeOS Heat_Conv Heat Input Decomp_Conv Exothermic Decomposition Heat_Conv->Decomp_Conv TR_Conv Thermal Runaway Decomp_Conv->TR_Conv Rapid Temperature Rise Heat_3MeOS Heat Input Stability Enhanced Thermal Stability Heat_3MeOS->Stability Delayed_Decomp Delayed Decomposition Stability->Delayed_Decomp Mitigation Mitigated/Delayed TR Delayed_Decomp->Mitigation

Caption: 3-MeOS enhances thermal stability to mitigate runaway.

References

Technical Support Center: Water Content Analysis in 3-Methoxysulfolane for Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of water content in 3-Methoxysulfolane. This resource is designed for researchers, scientists, and drug development professionals utilizing this solvent in battery applications, where maintaining an ultra-low water environment is critical for optimal performance and safety.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to control the water content in this compound for battery applications?

A1: Water in battery electrolytes, particularly those containing lithium salts like LiPF6, can lead to detrimental side reactions.[1] Trace amounts of water can react with the conducting salt to form hydrofluoric acid (HF), which can degrade the battery's components, including the electrodes and the separator.[1] This degradation can result in reduced battery capacity, increased internal resistance, and in severe cases, thermal runaway.[2][3] Therefore, precise control and accurate measurement of water content are paramount for ensuring the quality, performance, and safety of lithium-ion batteries.

Q2: What is the recommended method for determining the water content in this compound?

A2: The industry-standard and most reliable method for determining the water content in this compound is the Karl Fischer (KF) titration.[4][5][6] This technique is highly specific to water and can accurately measure moisture levels from a few parts per million (ppm) to 100%.[5] Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric method being particularly well-suited for the very low water content typically required for battery-grade solvents.[7][8]

Q3: What are the acceptable water content limits for battery-grade this compound?

A3: For lithium-ion battery applications, the water content in the electrolyte and its components must be extremely low, typically below 20 parts per million (ppm) or 0.002%.[1] Maintaining this low level of moisture is critical to prevent the aforementioned detrimental reactions that can compromise battery performance and safety.

Q4: Is this compound hygroscopic?

A4: Yes. As a sulfone derivative, this compound is expected to be hygroscopic, similar to its parent compound, sulfolane.[9][10] Sulfolane is miscible with water and will readily absorb moisture from the atmosphere.[11][12][13] Therefore, it is essential to handle and store this compound under a dry, inert atmosphere (e.g., in a glovebox) to prevent water contamination.[14][15]

Q5: Are there any known side reactions or interferences when analyzing this compound with Karl Fischer titration?

A5: While sulfones like this compound are generally stable and do not directly interfere with the Karl Fischer reaction, potential side reactions can occur if impurities are present.[16][17] For instance, if the solvent contains ketone or aldehyde impurities, these can react with the methanol in standard KF reagents to produce water, leading to erroneously high readings.[6] It is crucial to use high-purity this compound and appropriate Karl Fischer reagents to avoid such interferences. Using a methanol-free KF reagent can mitigate this issue if ketone or aldehyde contamination is suspected.[18]

Troubleshooting Guide

This guide addresses common issues encountered during the water content analysis of this compound using Karl Fischer titration.

Issue Potential Cause(s) Recommended Solution(s)
Inaccurate or Non-Reproducible Results 1. Atmospheric moisture contamination: The hygroscopic nature of this compound makes it susceptible to absorbing water from the air during handling and sample preparation.[9][10] 2. Incomplete sample dissolution: If the sample does not fully dissolve in the KF solvent, the release of water will be slow and incomplete.[6] 3. Side reactions: Presence of interfering impurities (e.g., ketones, aldehydes) in the this compound or the KF reagents.[6]1. Handle the sample and perform the titration in a dry environment, such as a glovebox with low humidity. Use dry glassware and syringes. 2. Ensure the chosen KF solvent is compatible with this compound. Gentle heating or using a co-solvent might be necessary to ensure complete dissolution. 3. Use high-purity this compound. If side reactions are suspected, use specialized KF reagents, such as those that are methanol-free.[18]
Slow Titration Speed or Drifting Endpoint 1. Low water content: At very low moisture levels, the reaction kinetics can be slower. 2. Poor mixing: Inadequate stirring of the titration cell can lead to slow diffusion of the sample and reagent. 3. Exhausted KF reagent: The reagents have a finite capacity for water.1. Use a coulometric KF titrator for low water content, as it is more sensitive. Ensure the endpoint detection parameters are optimized for trace moisture analysis. 2. Ensure the magnetic stirrer is functioning correctly and providing vigorous mixing. 3. Replace the Karl Fischer reagents according to the manufacturer's recommendations.
Consistently High Water Content Readings 1. Contaminated solvent or reagents: The this compound or the KF reagents may have been contaminated with water prior to the analysis. 2. Leaky titration cell: Moisture from the ambient air can leak into the titration vessel.1. Use freshly opened, high-purity this compound and KF reagents. Always store them in tightly sealed containers in a desiccator or glovebox. 2. Check all seals, septa, and connections of the Karl Fischer titrator for leaks. Replace any worn-out parts.
Consistently Low Water Content Readings 1. Incomplete water release: The water may be strongly bound within the sample matrix. 2. Side reactions consuming water: Certain impurities could potentially react with and consume water under the titration conditions.1. Consider using a KF oven to heat the sample and drive off all the water, which is then transferred to the titration cell by a dry carrier gas.[5] 2. Investigate the purity of the this compound and consider using alternative analytical techniques to identify potential interfering substances.

Experimental Protocols

Protocol 1: Water Content Determination by Coulometric Karl Fischer Titration

This protocol is suitable for determining trace amounts of water in this compound (typically < 100 ppm).

Materials:

  • Coulometric Karl Fischer Titrator

  • Anode and cathode reagents suitable for polar aprotic solvents

  • High-purity this compound sample

  • Dry gas-tight syringe (e.g., 1 mL)

  • Glovebox or a dry, inert atmosphere environment

Procedure:

  • System Preparation: Set up the coulometric Karl Fischer titrator according to the manufacturer's instructions inside a glovebox or under a dry, inert gas flow.

  • Cell Conditioning: Fill the titration cell with the appropriate anolyte and catholyte. The instrument will then perform a pre-titration to remove any residual moisture from the cell until a stable, low drift is achieved.

  • Sample Preparation: In the dry environment, draw an accurately known volume (e.g., 1 mL) of the this compound sample into a dry, gas-tight syringe.

  • Sample Injection: Carefully inject the sample into the conditioned titration cell through the septum. The sample size should be chosen so that the total amount of water is within the optimal range for the instrument.

  • Titration: The titrator will automatically start the titration, electrochemically generating iodine to react with the water in the sample.

  • Endpoint and Calculation: The titration is complete when all the water has been consumed. The instrument will calculate the water content based on the total charge passed (Faraday's law) and display the result, typically in ppm or micrograms of water.

  • Replicates: Perform at least three replicate measurements to ensure the accuracy and precision of the results.

Protocol 2: Drying of this compound using Molecular Sieves

This protocol describes a common method for reducing the water content in this compound.

Materials:

  • This compound with a known initial water content

  • Activated 3Å molecular sieves

  • Dry, clean glass bottle with a screw cap

  • Glovebox or inert atmosphere setup

Procedure:

  • Activation of Molecular Sieves: Activate the 3Å molecular sieves by heating them in a vacuum oven at a temperature above 200°C for at least 4 hours to remove any adsorbed water. Allow them to cool to room temperature under vacuum or in a desiccator.

  • Solvent and Sieve Addition: Inside a glovebox, add the this compound to a dry glass bottle. Add the activated molecular sieves to the solvent (approximately 10-20% w/v).

  • Drying Process: Tightly seal the bottle and allow it to stand at room temperature. For optimal drying, gently agitate the mixture occasionally.

  • Monitoring Water Content: Periodically, carefully decant a small aliquot of the solvent (without disturbing the molecular sieves) and measure the water content using the Karl Fischer titration method described in Protocol 1.

  • Completion: The drying process is complete when the water content reaches the desired low level and remains stable over subsequent measurements. The dried solvent can then be carefully decanted or filtered from the molecular sieves for use.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation & Drying cluster_analysis Water Content Analysis a This compound c Combine Solvent and Sieves in Glovebox a->c b Activate 3Å Molecular Sieves b->c d Allow to Stand for 24-48h c->d e Dried this compound d->e g Inject Sample into Cell e->g Sample for Analysis f Condition KF Titrator Cell f->g h Coulometric Titration g->h i Record Water Content (ppm) h->i

Caption: Workflow for drying this compound and subsequent water content analysis.

Troubleshooting_Logic start Start Water Content Analysis check_results Are results accurate and reproducible? start->check_results success Analysis Complete check_results->success Yes troubleshoot Troubleshooting Steps check_results->troubleshoot No check_env Check for atmospheric moisture contamination troubleshoot->check_env check_dissolution Ensure complete sample dissolution troubleshoot->check_dissolution check_reagents Verify reagent purity and suitability troubleshoot->check_reagents check_instrument Inspect KF titrator for leaks and function troubleshoot->check_instrument check_env->check_results Implement Corrective Actions check_dissolution->check_results check_reagents->check_results check_instrument->check_results

Caption: Logical diagram for troubleshooting water content analysis.

References

Strategies to reduce the viscosity of sulfolane-based electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulfolane-Based Electrolytes

Welcome to the technical support center for sulfolane-based electrolytes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a specific focus on strategies to reduce electrolyte viscosity.

Troubleshooting Guides & FAQs

Q1: My sulfolane-based electrolyte is too viscous for my application. What are the primary strategies to reduce its viscosity?

A1: High viscosity is a known characteristic of sulfolane-based electrolytes.[1][2] The primary strategies to mitigate this are:

  • Addition of Co-solvents: Introducing a low-viscosity co-solvent is a highly effective method. Common choices include linear and cyclic carbonates like dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), and ethylene carbonate (EC).[3][4]

  • Increasing Temperature: The viscosity of the electrolyte is inversely proportional to temperature.[3][4][5] Operating at a slightly elevated temperature, if your experimental setup allows, can significantly lower viscosity.

  • Optimizing Salt Concentration: Viscosity generally increases with higher salt concentrations.[3][6] Reducing the concentration of the lithium salt can lead to a decrease in the overall electrolyte viscosity.[7]

  • Choice of Lithium Salt: The nature of the lithium salt itself can influence the viscosity of the electrolyte solution.[8]

Q2: I am considering using a co-solvent to reduce viscosity. Which co-solvents are most effective and what are the typical volume ratios to use?

A2: The choice of co-solvent and its concentration is critical. Linear carbonates are particularly effective at reducing viscosity. For instance, dimethyl carbonate (DMC) is a common choice due to its low viscosity.[9] While ethylene carbonate (EC) is often used in combination with sulfolane, it's worth noting that increasing the EC content can actually increase the viscosity of the electrolyte.[3]

A study investigating sulfolane (SL) in an EC-DMC mixture found that while increasing SL content raises viscosity, an optimized amount of SL (as low as 20 vol. %) can achieve the highest ionic conductivity in a mixed SL-carbonate electrolyte.[9] Another study suggests that mixing sulfolane with propylene carbonate (PC) can also decrease viscosity.[1] A mixture of 70% vol. of SL and 30% vol. of PC was shown to have lower viscosity than 100% SL.[1]

Q3: How does temperature affect the viscosity of sulfolane-based electrolytes?

A3: There is a clear and monotonic relationship between temperature and the viscosity of sulfolane-based electrolytes: as the temperature increases, the viscosity decreases.[5][10] This is a fundamental property of most liquids. For example, one study presented data showing the dynamic viscosity of sulfolane-based solutions decreasing steadily as the temperature was raised from 275 K to 375 K.[5][10] Therefore, conducting experiments at a controlled, elevated temperature can be a straightforward way to lower viscosity.

Q4: What is the impact of lithium salt concentration on the viscosity of the electrolyte?

A4: The concentration of the dissolved lithium salt has a direct impact on the viscosity of the electrolyte. Generally, a higher salt concentration leads to a higher viscosity.[3][6] This is due to increased ion-solvent and ion-ion interactions, which hinder the flow of the liquid.[11] Therefore, carefully optimizing the salt concentration is crucial. It is recommended to use the lowest salt concentration that still provides the required ionic conductivity for your application. Some research is exploring the use of low-concentration (e.g., 0.25 M) sulfolane-based electrolytes.[7]

Q5: Will changing the type of lithium salt affect the viscosity?

A5: Yes, the choice of lithium salt can influence the overall viscosity of the electrolyte.[8] Different salts have varying degrees of solvation and ion-pairing behavior, which in turn affects the rheological properties of the solution. While specific data on a wide range of salts in sulfolane is dispersed across literature, it is a variable to consider in your experimental design.

Data Presentation: Viscosity of Sulfolane-Based Electrolytes

The following table summarizes quantitative data on the viscosity of sulfolane-based electrolytes under different conditions.

Electrolyte Composition (v/v %)Lithium Salt (Concentration)Temperature (°C)Viscosity (mPa·s)
100% Sulfolane1M LiClO₄22> 10
70% Sulfolane, 30% Propylene Carbonate1M LiClO₄22~6.5
50% EC, 50% DMC1.0 M LiTFSI254.8
50% EC, 30% DMC, 20% Sulfolane1.0 M LiTFSI257.4
50% EC, 20% DMC, 30% Sulfolane1.0 M LiTFSI2510.2
50% EC, 0% DMC, 50% Sulfolane1.0 M LiTFSI2522.6
100% Sulfolane1M LiFSI25~10.1

Note: The viscosity values are extracted and approximated from graphical and tabular data in the cited literature.[1][5][9]

Experimental Protocols

1. Preparation of Sulfolane-Based Electrolytes

  • Materials: Sulfolane (SL), co-solvent(s) (e.g., DMC, EC, PC), lithium salt (e.g., LiTFSI, LiClO₄, LiFSI). All solvents and salts should be of high purity (>99%) and stored in an inert atmosphere (e.g., an Argon-filled glovebox) with low oxygen and water content (<5 ppm).[9]

  • Procedure:

    • If sulfolane is solid at room temperature, it needs to be gently heated to approximately 40°C to melt.[2]

    • Inside the glovebox, measure the required volumes of sulfolane and the co-solvent(s) to achieve the desired volume ratios.

    • Combine the solvents in a clean, dry container.

    • Calculate and weigh the appropriate amount of lithium salt to achieve the target molar concentration.

    • Gradually add the lithium salt to the solvent mixture while stirring continuously.

    • Continue stirring the mixture for several hours (e.g., 12 hours) at room temperature to ensure the salt is completely dissolved and the solution is homogeneous.[9]

2. Viscosity Measurement

  • Instrumentation: A variety of viscometers can be used, including rolling ball viscometers, rotational viscometers, or combined densimeter-viscometer systems.[12][13] The Ostwald method is also a viable option.[14]

  • Procedure (General):

    • Calibrate the viscometer according to the manufacturer's instructions using standard viscosity fluids.

    • Ensure the sample holder and any parts that will come into contact with the electrolyte are scrupulously clean and dry to avoid contamination.

    • If temperature control is available, set the desired temperature for the measurement and allow the instrument and sample to equilibrate.

    • Introduce the prepared electrolyte sample into the viscometer, taking care to avoid introducing air bubbles. Given that many electrolyte components are sensitive to air and moisture, it is recommended to load the sample in an inert atmosphere.[15]

    • Perform the measurement according to the specific operating procedure of the instrument.

    • It is good practice to perform multiple measurements for each sample to ensure the reproducibility of the results.

Visualizations

StrategiesToReduceViscosity cluster_main Strategies to Reduce Sulfolane Electrolyte Viscosity cluster_cosolvents Co-solvent Options cluster_concentration Concentration Effect A High Viscosity Sulfolane Electrolyte B Add Co-solvent A->B C Increase Temperature A->C D Optimize Salt Concentration A->D E Select Appropriate Salt A->E B1 Dimethyl Carbonate (DMC) B->B1 B2 Propylene Carbonate (PC) B->B2 B3 Ethyl Methyl Carbonate (EMC) B->B3 B4 Dimethyl Sulfoxide (DMSO) B->B4 D1 Lower Concentration -> Lower Viscosity D->D1 D2 Higher Concentration -> Higher Viscosity D->D2

References

Technical Support Center: 3-Methoxysulfolane in Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3-methoxysulfolane as a solvent in electrolytes for electrochemical applications. The purity of this compound is a critical factor that can significantly impact the performance and reliability of electrochemical systems.

Troubleshooting Guides

This section addresses common issues encountered during experiments using this compound-based electrolytes.

Issue 1: Rapid Capacity Fading and Poor Cycling Stability

Symptoms:

  • Significant drop in discharge capacity within the initial cycles.

  • Inconsistent coulombic efficiency.

  • Gradual yet faster-than-expected decrease in capacity over long-term cycling.

Possible Causes and Solutions:

Cause Explanation Recommended Action
High Water Content Water contamination in this compound can react with the lithium salt (e.g., LiPF₆) to form hydrofluoric acid (HF). HF attacks the electrode surfaces and degrades the solid electrolyte interphase (SEI) layer, leading to continuous electrolyte consumption and loss of active lithium.Purity Verification: Use Karl Fischer titration to determine the water content. For most high-performance applications, the water content should be below 20 ppm. Drying: If the water content is high, consider drying the this compound using molecular sieves (e.g., 3Å or 4Å) before electrolyte formulation.
Presence of Acidic Impurities Synthesis byproducts or degradation of this compound can introduce acidic species. These acids can corrode the current collectors and degrade the active materials, leading to increased impedance and capacity loss.Neutralization & Purification: Consider passing the solvent through a column of activated neutral alumina to remove acidic impurities. Re-distillation under vacuum can also be an effective purification method.
Electrochemical Decomposition of Impurities Impurities with lower electrochemical stability than this compound can decompose at the operating voltages, forming resistive layers on the electrodes and consuming active lithium.Purity Analysis: Employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify organic impurities. Aim for a purity level of at least 99.9%.
Issue 2: High Interfacial Impedance

Symptoms:

  • Large semi-circles in the Nyquist plot from Electrochemical Impedance Spectroscopy (EIS) measurements.

  • Increased charge and discharge overpotentials.

  • Reduced rate capability.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Formation of Resistive SEI/CEI Layers Impurities can co-deposit on the electrode surfaces, forming a thick and resistive Solid Electrolyte Interphase (SEI) on the anode or Cathode Electrolyte Interphase (CEI) on the cathode.Electrolyte Additives: The use of film-forming additives (e.g., vinylene carbonate, fluoroethylene carbonate) can help in the formation of a more stable and less resistive SEI layer, even in the presence of minor impurities.
Degradation Products of this compound At high voltages, this compound can undergo oxidative decomposition. Studies on sulfolane suggest that in the presence of other solvent molecules and salts like LiPF₆, dimer products with S-O-R groups can form, which may increase interfacial resistance.Optimize Operating Voltage: If possible, operate within the known stable electrochemical window of the electrolyte. For sulfolane-based electrolytes with LiPF₆, the oxidation potential is generally around 5.0V vs Li/Li⁺. Salt Selection: The choice of lithium salt can influence the stability of the solvent. LiPF₆ has been shown to offer better anodic stability to sulfolane compared to LiBF₄ or LiClO₄.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable purity level for this compound in high-performance lithium-ion batteries?

A1: For demanding applications such as high-voltage lithium-ion batteries, a purity of ≥ 99.9% is highly recommended. The concentration of specific detrimental impurities, such as water, should be even lower (e.g., < 20 ppm ).

Q2: What are the most common impurities in this compound and how do they affect battery performance?

A2: The most common and impactful impurities include:

  • Water: Leads to HF formation, SEI degradation, gas generation, and increased internal resistance.

  • Starting materials and synthesis byproducts: These can have lower electrochemical stability, leading to parasitic reactions that consume lithium and form resistive films on the electrodes.

  • Acidic impurities: Can cause corrosion of cell components and degradation of active materials.

Q3: How can I quantitatively assess the purity of my this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): To determine the percentage purity and identify volatile organic impurities.

  • Karl Fischer Titration: To accurately quantify the water content.

  • Ion Chromatography: To detect and quantify anionic impurities.

  • Inductively Coupled Plasma (ICP) Spectroscopy (ICP-OES or ICP-MS): To analyze the concentration of metallic impurities.

Q4: Can I use this compound that has been stored for a long time?

A4: this compound is hygroscopic and can absorb moisture from the atmosphere over time. It is crucial to re-verify the water content using Karl Fischer titration before use, especially if the container has been opened previously. If the water content is elevated, it should be dried as recommended in the troubleshooting guide.

Q5: Are there any additives that can mitigate the negative effects of minor impurities in this compound?

A5: Yes, certain electrolyte additives can enhance performance and tolerance to minor impurities.

  • SEI-forming additives (e.g., Vinylene Carbonate - VC, Fluoroethylene Carbonate - FEC) can help create a stable and protective layer on the anode, which can suppress side reactions from some impurities.

  • HF scavengers can neutralize the hydrofluoric acid formed from the reaction of water with LiPF₆, thus protecting the electrodes.

Data Presentation: Impact of Purity on Electrochemical Performance

The following table summarizes the expected impact of this compound purity on key electrochemical performance metrics based on general principles of electrolyte chemistry. Note: This data is illustrative to demonstrate the trend and importance of purity.

Purity LevelWater Content (ppm)Initial Coulombic Efficiency (%)Capacity Retention after 500 Cycles (%) (at 1C rate)
99.0%100~80%< 60%
99.5%50~85%~70%
99.9%20~90%~85%
> 99.95%< 10> 92%> 90%

Experimental Protocols

Protocol 1: Cyclic Voltammetry (CV) for Electrochemical Stability Window Determination

Objective: To determine the oxidative and reductive stability limits of a this compound-based electrolyte.

Methodology:

  • Cell Assembly: Assemble a three-electrode cell in an argon-filled glove box.

    • Working Electrode: Glassy carbon or platinum.

    • Counter Electrode: Lithium foil.

    • Reference Electrode: Lithium foil.

    • Electrolyte: 1 M LiPF₆ in this compound.

  • Instrumentation: Connect the cell to a potentiostat.

  • Parameters:

    • Scan range: From Open Circuit Voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) for oxidation, and from OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺) for reduction.

    • Scan rate: 0.1 mV/s to 1 mV/s.

    • Cycles: 1-3.

  • Data Analysis: Plot the current response versus the applied potential. The onset of a significant increase in current indicates the start of electrolyte decomposition.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance

Objective: To measure the impedance of the electrode-electrolyte interface.

Methodology:

  • Cell Assembly: Assemble a coin cell (e.g., CR2032) with the desired anode and cathode materials and the this compound-based electrolyte.

  • Instrumentation: Connect the cell to a potentiostat with an EIS module.

  • Parameters:

    • Frequency range: Typically from 100 kHz to 0.01 Hz.

    • AC amplitude: 5-10 mV.

    • DC potential: The cell's open-circuit voltage (OCV).

  • Data Analysis: Plot the impedance data in a Nyquist plot (Z' vs. -Z''). The diameter of the semicircle(s) in the high-to-mid frequency range corresponds to the interfacial impedance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis purity_check Purity Analysis of 3-MS (GC, KF Titration) electrolyte_prep Electrolyte Formulation (in Glovebox) purity_check->electrolyte_prep cell_assembly Cell Assembly (e.g., CR2032) electrolyte_prep->cell_assembly cv Cyclic Voltammetry (Stability Window) cell_assembly->cv eis_initial Initial EIS (Baseline Impedance) cv->eis_initial cycling Galvanostatic Cycling (Capacity, CE, Cycle Life) eis_initial->cycling eis_post Post-Cycling EIS (Impedance Evolution) cycling->eis_post performance_metrics Performance Metrics (Capacity Retention, CE) eis_post->performance_metrics impedance_analysis Impedance Analysis (Nyquist Plots) performance_metrics->impedance_analysis post_mortem Post-Mortem Analysis (Optional: SEM, XPS) impedance_analysis->post_mortem

Caption: Experimental Workflow for Evaluating this compound Based Electrolytes.

troubleshooting_flow start Poor Electrochemical Performance capacity_fade Rapid Capacity Fading? start->capacity_fade high_impedance High Impedance? start->high_impedance capacity_fade->high_impedance No check_water Check Water Content (Karl Fischer) capacity_fade->check_water Yes check_sei Analyze SEI/CEI (Post-cycling EIS, XPS) high_impedance->check_sei Yes check_degradation Investigate Solvent Degradation (High Voltage Operation) high_impedance->check_degradation Also check check_impurities Check Organic/Acidic Impurities (GC-MS, Titration) check_water->check_impurities Low dry_solvent Action: Dry Solvent check_water->dry_solvent High purify_solvent Action: Purify Solvent (Alumina, Distillation) check_impurities->purify_solvent Present use_additives Action: Use Film-Forming Additives check_sei->use_additives optimize_voltage Action: Optimize Voltage Window check_degradation->optimize_voltage

Caption: Troubleshooting Logic for this compound Electrolyte Issues.

Technical Support Center: Enhancing 3-Methoxysulfolane Electrolyte Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 3-Methoxysulfolane (3-MeS) electrolytes. The following sections address common issues encountered during experiments aimed at enhancing electrolyte performance through the use of additives.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the formulation and testing of this compound-based electrolytes.

Problem Potential Cause Recommended Solution
Rapid capacity fading at high voltage (>4.5V) 1. Oxidative decomposition of the 3-MeS electrolyte. 2. Unstable Cathode Electrolyte Interphase (CEI). 3. Dissolution of transition metals from the cathode.1. Introduce an additive that forms a stable CEI, such as Fluoroethylene Carbonate (FEC) or Vinylene Carbonate (VC). 2. Optimize the concentration of the additive (typically 1-5 wt%). 3. Consider using a more oxidatively stable lithium salt, such as Lithium Bis(fluorosulfonyl)imide (LiFSI).
Low coulombic efficiency in early cycles 1. Incomplete or unstable Solid Electrolyte Interphase (SEI) formation on the anode. 2. Continuous electrolyte reduction at the anode surface.1. Incorporate SEI-forming additives like VC or FEC. These additives polymerize at a higher reduction potential than the solvent, creating a passivating layer. 2. Perform a formation cycle at a low C-rate (e.g., C/20) to allow for the gradual and uniform formation of the SEI.
Increased cell impedance after several cycles 1. Thickening of the SEI layer due to continuous electrolyte decomposition. 2. Formation of resistive species at the electrode-electrolyte interface.1. Optimize the type and concentration of SEI-forming additives to create a thin and stable SEI. 2. Use a combination of additives, for example, a primary film-former (like VC) and a secondary additive that enhances the properties of the SEI.
Poor rate capability 1. High viscosity of the 3-MeS electrolyte, leading to low ionic conductivity. 2. A thick and resistive SEI layer impeding Li-ion transport.1. Consider the addition of a low-viscosity co-solvent, but be mindful of its impact on the electrochemical stability window. 2. Optimize the SEI by using appropriate additives to ensure it is thin and ionically conductive.
Gas evolution during cycling 1. Decomposition of the electrolyte solvent or additives. 2. Reaction of electrolyte components with residual moisture.1. Ensure all electrolyte components (solvent, salt, additives) and cell components are thoroughly dried before assembly. 2. Select additives that are known to produce minimal gas upon decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common additives used to improve the performance of this compound electrolytes?

A1: While research specifically on this compound is limited, additives that have shown success in related sulfone-based electrolytes are often tested. These include:

  • Vinylene Carbonate (VC): Promotes the formation of a stable Solid Electrolyte Interphase (SEI) on graphite anodes, which can improve cycle life and coulombic efficiency.[1][2][3][4][5]

  • Fluoroethylene Carbonate (FEC): Also an effective SEI-forming additive, particularly known for creating a more stable and LiF-rich SEI, which can be beneficial for high-voltage applications.[4][6][7][8][9]

  • Lithium Bis(fluorosulfonyl)imide (LiFSI): As a salt, LiFSI can improve ionic conductivity and thermal stability compared to the more common LiPF6. It also contributes to the formation of a stable SEI.[10][11][12][13]

Q2: How do I choose the right additive concentration?

A2: The optimal additive concentration is typically in the range of 1-5% by weight. A concentration that is too low may not provide a complete and stable passivation layer, while a concentration that is too high can lead to increased impedance and reduced rate capability. It is recommended to perform a concentration optimization study for your specific electrode chemistry and operating conditions.

Q3: Can I use multiple additives in my this compound electrolyte?

A3: Yes, using a combination of additives can often provide synergistic effects. For example, a primary film-forming additive like VC or FEC can be combined with a secondary additive that improves the mechanical or chemical stability of the SEI. However, the interactions between additives can be complex, and it is important to test different combinations and ratios to find the optimal formulation.

Q4: What is the expected electrochemical stability window of this compound?

A4: Sulfone-based electrolytes are known for their high oxidative stability, often exceeding 5.0 V vs. Li/Li+.[14][15][16][17][18][19][20] The methoxy group in this compound may slightly alter this, but it is expected to be suitable for high-voltage cathode materials. The anodic stability can be further enhanced with appropriate additives that form a protective cathode electrolyte interphase (CEI).

Q5: How can I confirm that the additive is forming a stable SEI?

A5: Several techniques can be used to characterize the SEI:

  • Cyclic Voltammetry (CV): An irreversible reduction peak in the first cycle that is absent in subsequent cycles can indicate the formation of an SEI.

  • Electrochemical Impedance Spectroscopy (EIS): Changes in the interfacial resistance can be monitored over cycling to assess the stability of the SEI.

  • X-ray Photoelectron Spectroscopy (XPS): Provides information on the chemical composition of the SEI.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): Can be used to visualize the morphology of the SEI on the electrode surface.[21][22][23]

Quantitative Data on Additive Performance

The following table summarizes the reported effects of common additives on the performance of sulfolane-based electrolytes. Note that this data is primarily from studies on sulfolane and other sulfone derivatives, and performance in this compound may vary.

AdditiveConcentration (wt%)Key Performance ImprovementReference System
Vinylene Carbonate (VC)0.5 - 2Improved capacity retention and coulombic efficiency.Graphite/LiNi0.5Mn1.5O4
Fluoroethylene Carbonate (FEC)2 - 10Enhanced cycling stability at high voltage; forms a stable, LiF-rich SEI.Graphite/NMC
Lithium Bis(fluorosulfonyl)imide (LiFSI)(as salt)Higher ionic conductivity, improved thermal stability, and stable SEI formation.Graphite/LiCoO2

Experimental Protocols

Protocol for Cyclic Voltammetry (CV) Analysis of Additive Performance

Objective: To evaluate the electrochemical reduction and oxidation behavior of a this compound electrolyte with and without additives and to observe the formation of the SEI.

Materials:

  • Three-electrode cell (e.g., coin cell with a lithium reference electrode)

  • Working electrode (e.g., graphite)

  • Counter electrode (e.g., lithium metal)

  • Reference electrode (e.g., lithium metal)

  • Electrolyte: this compound with the desired lithium salt (e.g., 1 M LiPF6 or LiFSI) and additive.

  • Potentiostat

Procedure:

  • Assemble the three-electrode cell in an argon-filled glovebox to prevent moisture contamination.

  • Connect the cell to the potentiostat.

  • Set the CV parameters:

    • Potential Range: Typically from the open-circuit voltage (OCV) down to 0.01 V vs. Li/Li⁺ and then up to a desired upper voltage limit (e.g., 5.0 V).

    • Scan Rate: A slow scan rate (e.g., 0.1 mV/s) is recommended for observing detailed features of SEI formation.

    • Number of Cycles: At least 3 cycles to observe the changes between the first and subsequent cycles.

  • Run the CV experiment.

  • Data Analysis:

    • Examine the first cathodic scan for reduction peaks that are not present in subsequent scans. These peaks are indicative of the reductive decomposition of the additive and the formation of the SEI.

    • Compare the CVs of the electrolyte with and without the additive to identify the specific reduction potentials of the additive.

    • Observe the oxidative stability by noting the potential at which a significant increase in anodic current occurs.

Visualizations

Logical Workflow for Additive Selection and Testing

Additive_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Electrochemical Characterization cluster_2 Phase 3: Cell Performance Testing cluster_3 Phase 4: Post-Mortem Analysis A Define Performance Goal (e.g., High Voltage Stability) B Literature Review on Additives for Sulfones A->B C Select Candidate Additives (e.g., FEC, VC, LiFSI) B->C D Prepare 3-MeS Electrolyte with Additive C->D E Cyclic Voltammetry (CV) - SEI Formation - Stability Window D->E F Electrochemical Impedance Spectroscopy (EIS) - Interfacial Resistance D->F G Assemble Full Cells (e.g., Graphite || NMC) E->G F->G H Galvanostatic Cycling - Capacity Retention - Coulombic Efficiency G->H I Rate Capability Testing G->I J Disassemble Cycled Cells H->J I->J K Surface Analysis (XPS, SEM) - SEI/CEI Composition - Morphology J->K L Optimized Electrolyte Formulation K->L

Caption: Workflow for selecting and evaluating additives for this compound electrolytes.

Conceptual Diagram of SEI Formation with an Additive

SEI_Formation cluster_anode Anode Surface cluster_electrolyte Electrolyte Bulk cluster_interface Solid Electrolyte Interphase (SEI) Anode Graphite Electrolyte 3-MeS + Li+ + Additive SEI Additive-derived passivation layer Electrolyte->SEI 1. Additive Reduction (First Cycle) SEI->Anode 2. Li+ Intercalation (Stable Cycling)

Caption: Simplified mechanism of SEI formation on a graphite anode with an electrolyte additive.

References

Validation & Comparative

3-Methoxysulfolane vs. Sulfolane: A Comparative Guide for Electrolyte Solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Glimpse into a Potential Contender: The Case of 3-Methoxysulfolane

In the ever-evolving landscape of battery technology, the quest for safer and higher-performance electrolytes is paramount. Sulfolane has long been recognized for its exceptional thermal and oxidative stability, making it a valuable component in high-voltage lithium-ion battery electrolytes.[1][2][3] Its substituted derivative, this compound, presents an intriguing yet largely unexplored alternative. While extensive experimental data on this compound as an electrolyte solvent is conspicuously absent in publicly available literature, this guide aims to provide a comprehensive comparison based on the well-documented properties of sulfolane and the anticipated characteristics of its methoxy-substituted counterpart. This comparison is supplemented with detailed experimental protocols that would be essential for a thorough evaluation of this compound.

Physicochemical and Electrochemical Properties: A Tale of Two Solvents

The introduction of a methoxy group onto the sulfolane ring is expected to influence its physical and electrochemical properties significantly. Below is a comparative summary of key parameters for sulfolane, based on experimental data, and the projected properties of this compound.

Data Presentation

Table 1: Physicochemical Properties of Sulfolane and Predicted Properties of this compound

PropertySulfolaneThis compound (Predicted/Theoretical)
Molecular Formula C₄H₈O₂SC₅H₁₀O₃S
Molecular Weight 120.17 g/mol 150.19 g/mol
Boiling Point 285 °C115 °C (at 0.1 Torr)
Melting Point 27.5 °C[4]Likely lower than sulfolane due to asymmetry
Density 1.261 g/cm³[3]1.25 ± 0.1 g/cm³
Viscosity (at 30 °C) 10.3 mPa·sExpected to be higher than sulfolane
Dielectric Constant 43.3Potentially altered by the methoxy group

Table 2: Electrochemical Performance of Sulfolane-Based Electrolytes and Expected Performance of this compound-Based Electrolytes

ParameterSulfolane-Based ElectrolytesThis compound-Based Electrolytes (Expected)
Ionic Conductivity Moderate; often used as a co-solvent to mitigate high viscosity. A 20 vol.% SL in EC-DMC with 1.0 M LiTFSI showed 7.45 mS/cm at 25°C.[1][3]Potentially lower than sulfolane-based electrolytes due to higher viscosity, but could be influenced by changes in ion solvation.
Electrochemical Stability Window High oxidative stability, often exceeding 5.0 V vs. Li/Li⁺.[1]Expected to have a comparable or slightly lower oxidative stability due to the presence of the more easily oxidizable methoxy group.
Thermal Stability Decomposes at around 220°C.[1]The ether linkage might slightly reduce the overall thermal stability compared to unsubstituted sulfolane.

Experimental Protocols: A Roadmap for Evaluation

To empirically validate the potential of this compound as an electrolyte solvent and enable a direct comparison with sulfolane, a series of standardized experiments are necessary.

Physicochemical Property Measurements
  • Viscosity Measurement:

    • Method: A rolling ball viscometer or a rotational rheometer is commonly used.[5]

    • Procedure: The viscosity of the neat solvent and electrolyte solutions (with a standard lithium salt like LiPF₆ or LiTFSI at a defined concentration, e.g., 1 M) is measured across a range of temperatures (e.g., 20°C to 80°C). The instrument is calibrated with standard viscosity fluids. For moisture-sensitive electrolytes, measurements should be performed in a dry, inert atmosphere (e.g., an argon-filled glovebox).

  • Ionic Conductivity Measurement:

    • Method: Electrochemical Impedance Spectroscopy (EIS) is the standard technique.[3]

    • Procedure: An electrolyte sample is placed in a conductivity cell with two blocking electrodes (e.g., platinum or stainless steel). A small AC voltage is applied over a wide frequency range (e.g., 1 MHz to 1 Hz). The bulk resistance (Rb) of the electrolyte is determined from the Nyquist plot. The ionic conductivity (σ) is then calculated using the formula σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area. Measurements are typically performed at various temperatures.

Electrochemical Performance Evaluation
  • Electrochemical Stability Window (ESW) Determination:

    • Method: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) is employed.[6][7][8][9]

    • Procedure: A three-electrode cell is assembled with a working electrode (e.g., platinum, glassy carbon, or stainless steel), a reference electrode (e.g., lithium metal), and a counter electrode (e.g., lithium metal). The potential of the working electrode is swept from the open-circuit potential to a high positive potential (for oxidative stability) and a low negative potential (for reductive stability) at a slow scan rate (e.g., 0.5-1.0 mV/s). The potential at which a significant increase in current is observed is defined as the electrochemical stability limit.

Thermal Stability Analysis
  • Thermogravimetric Analysis (TGA):

    • Method: TGA measures the change in mass of a sample as a function of temperature.[10]

    • Procedure: A small amount of the electrolyte solvent is placed in a TGA pan and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon). The temperature at which significant mass loss begins is considered the onset of decomposition.

  • Differential Scanning Calorimetry (DSC):

    • Method: DSC measures the heat flow into or out of a sample as a function of temperature.

    • Procedure: The electrolyte sample is hermetically sealed in a DSC pan and subjected to a controlled temperature program. This can reveal information about phase transitions (melting and crystallization) and exothermic decomposition reactions.

Visualizing the Workflow and Relationships

To clarify the experimental and logical flow, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Electrolyte Characterization cluster_synthesis Solvent & Electrolyte Preparation Solvent_Synthesis Synthesis of This compound Electrolyte_Prep Preparation of Electrolytes (e.g., 1M LiPF6 in Solvent) Solvent_Synthesis->Electrolyte_Prep Viscosity Viscosity Measurement Electrolyte_Prep->Viscosity Conductivity Ionic Conductivity (EIS) Electrolyte_Prep->Conductivity ESW Electrochemical Stability Window (CV/LSV) Electrolyte_Prep->ESW TGA Thermogravimetric Analysis (TGA) Electrolyte_Prep->TGA DSC Differential Scanning Calorimetry (DSC) Electrolyte_Prep->DSC

Caption: Workflow for the synthesis and characterization of electrolyte solvents.

Logical_Relationship Key Property Relationships in Electrolyte Performance Solvent_Structure Solvent Molecular Structure (e.g., Methoxy Group) Viscosity Viscosity Solvent_Structure->Viscosity influences Ionic_Conductivity Ionic Conductivity Solvent_Structure->Ionic_Conductivity affects solvation Electrochemical_Stability Electrochemical Stability Solvent_Structure->Electrochemical_Stability determines Thermal_Stability Thermal Stability Solvent_Structure->Thermal_Stability impacts Viscosity->Ionic_Conductivity inversely affects Battery_Performance Overall Battery Performance Ionic_Conductivity->Battery_Performance enables Electrochemical_Stability->Battery_Performance ensures safety & cycle life Thermal_Stability->Battery_Performance critical for safety

References

A Researcher's Guide to Validating the Purity of 3-Methoxysulfolane for Electrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of next-generation energy storage solutions, the purity of electrolyte components is paramount. 3-Methoxysulfolane is emerging as a promising solvent for high-voltage lithium-ion batteries due to its high oxidative stability and thermal resistance. However, trace impurities can significantly degrade electrochemical performance, leading to reduced cycle life, poor rate capability, and safety concerns. This guide provides a comprehensive framework for validating the purity of this compound, comparing it with other common electrolyte solvents, and offering detailed experimental protocols for its characterization.

Comparative Purity of Electrolyte Solvents

The performance of an electrolyte is intrinsically linked to the purity of its constituent solvents. Even minute quantities of water, acidic or basic species, and organic byproducts can initiate detrimental side reactions at the electrode-electrolyte interface. Below is a comparison of typical purity specifications for "battery grade" this compound and other commonly used electrolyte solvents.

ParameterThis compoundEthylene Carbonate (EC)Dimethyl Carbonate (DMC)Sulfolane
Assay (by GC) > 99.9%> 99.9%> 99.9%> 99.9%
Water Content (by Karl Fischer) < 20 ppm< 20 ppm< 20 ppm< 20 ppm
Acidity (as HF) < 10 ppm< 10 ppm< 10 ppm< 10 ppm
Common Organic Impurities Sulfolene, DihydroxysulfolaneEthylene Glycol, Vinylene CarbonateMethanol, Ethyl Methyl Carbonate2-Sulfolene, 3-Sulfolene
Metallic Impurities (e.g., Fe, Cu, Na) < 1 ppm each< 1 ppm each< 1 ppm each< 1 ppm each

Experimental Workflow for Purity Validation

A systematic approach to purity validation ensures that all potential contaminants are identified and quantified. The following workflow outlines the key analytical techniques employed in the comprehensive characterization of this compound.

G cluster_0 Sample Handling cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample This compound Sample KF Karl Fischer Titration (Water Content) Sample->KF Aliquots GCMS GC-MS (Organic Impurities & Assay) Sample->GCMS Aliquots HPLC HPLC (Non-volatile Impurities) Sample->HPLC Aliquots NMR qNMR (Structural Confirmation & Purity) Sample->NMR Aliquots ICPMS ICP-MS (Metallic Impurities) Sample->ICPMS Aliquots Analysis Data Integration & Comparison to Specifications KF->Analysis GCMS->Analysis HPLC->Analysis NMR->Analysis ICPMS->Analysis Report Certificate of Analysis Analysis->Report

Purity validation workflow for this compound.

Experimental Protocols

Detailed and validated analytical methods are crucial for obtaining accurate and reproducible purity data. The following protocols provide a starting point for the analysis of this compound.

Water Content Determination by Coulometric Karl Fischer Titration

This method is the gold standard for accurately determining low levels of water in organic solvents.

  • Principle: The Karl Fischer reaction stoichiometrically consumes water. The amount of water is quantified by the total charge passed to electrochemically generate the iodine consumed in the reaction.

  • Apparatus: Coulometric Karl Fischer Titrator with a diaphragm or diaphragm-less generator electrode.

  • Reagents: Anode and cathode solutions (or a single solution for diaphragm-less cells) suitable for organic solvents.

  • Procedure:

    • Assemble the Karl Fischer titration cell, ensuring it is dry and sealed from atmospheric moisture.

    • Add the appropriate Karl Fischer reagent(s) to the cell and allow the instrument to precondition by titrating any residual moisture to a stable endpoint.

    • Using a dry, gas-tight syringe, accurately draw a known volume (e.g., 1 mL) of the this compound sample.

    • Inject the sample into the titration cell.

    • The titration will commence automatically and stop once all the water has been consumed.

    • Record the amount of water detected in micrograms.

    • Perform the measurement in triplicate to ensure reproducibility.

  • Calculation: Water content (ppm) = (Mass of water in µg) / (Volume of sample in mL × Density of sample in g/mL)

Assay and Organic Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

  • Principle: The sample is vaporized and separated based on the differential partitioning of its components between a stationary phase in a capillary column and a mobile gas phase. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

  • Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation:

    • Prepare a 1000 ppm stock solution of this compound in a high-purity solvent such as acetonitrile or ethyl acetate.

    • Create a series of calibration standards by diluting the stock solution.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m × 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Split/splitless injector, 250°C, splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mass Range: 35-350 amu.

  • Procedure:

    • Inject 1 µL of the prepared sample or standard into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and mass spectra.

    • Identify the this compound peak by its retention time and mass spectrum.

    • Identify any impurity peaks by searching their mass spectra against a library (e.g., NIST).

    • Quantify the assay and impurities using the calibration curve.

Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is an absolute quantification method that is orthogonal to chromatographic techniques, providing a valuable cross-validation of purity.

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known concentration, the purity of the analyte can be accurately determined.

  • Apparatus: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 s to ensure full relaxation).

    • Number of Scans: 8 or 16, depending on the desired signal-to-noise ratio.

  • Procedure:

    • Acquire the ¹H NMR spectrum.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculation: Purity (%) = [ (I_analyte / N_analyte) / (I_std / N_std) ] × [ (MW_analyte / MW_std) ] × [ (m_std / m_analyte) ] × Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

By implementing this rigorous analytical workflow, researchers can confidently validate the purity of this compound, ensuring the reliability and reproducibility of their electrochemical research and accelerating the development of next-generation battery technologies.

A Comparative Guide to Quality Control of 3-Methoxysulfolane-Based Electrolytes for Advanced Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Methoxysulfolane-based electrolytes with traditional carbonate-based alternatives, focusing on quality control methodologies essential for ensuring battery performance, safety, and reliability. Detailed experimental protocols and performance data are presented to assist researchers in evaluating and implementing these advanced electrolytes.

Executive Summary

This compound, a derivative of sulfolane, is emerging as a promising electrolyte solvent for next-generation lithium-ion batteries due to its high thermal and electrochemical stability. Compared to conventional carbonate solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC), this compound offers a significantly improved safety profile. However, stringent quality control is paramount to realize its full potential. This guide outlines the key quality control methods, presents comparative performance data, and provides detailed experimental protocols for the analysis of this compound-based electrolytes.

Performance Comparison: this compound vs. Carbonate-Based Electrolytes

The performance of an electrolyte is critically dependent on its physicochemical properties. The following table summarizes key performance indicators for this compound-based electrolytes compared to a standard EC/DMC-based electrolyte.

PropertyThis compound-Based ElectrolyteStandard Carbonate (EC/DMC)-Based ElectrolyteSignificance
Ionic Conductivity LowerHigher[1][2][3]Higher ionic conductivity generally leads to better rate capability. However, the conductivity of sulfolane-based electrolytes is often sufficient for many applications and can be optimized with co-solvents.
Viscosity HigherLower[4]Lower viscosity is desirable for better wetting of electrodes and separators and for enhanced ion mobility. The higher viscosity of sulfolane can be a challenge at low temperatures.
Electrochemical Stability Window Wider (up to 5.5 V vs. Li/Li+)Narrower (~4.5 V vs. Li/Li+)A wider stability window is crucial for high-voltage battery chemistries, enabling higher energy densities.
Thermal Stability High (decomposition > 200°C)Lower (decomposition can start around 70°C)[5]Superior thermal stability significantly enhances battery safety by reducing the risk of thermal runaway.[6][7][8][9]
Cycling Stability Potentially excellent with appropriate additivesGenerally good, but can be limited by side reactions at higher voltagesThis compound's stability can lead to longer cycle life, especially in high-voltage applications.[10][11][12]
Safety (Flash Point) HighLowA higher flash point reduces the flammability of the electrolyte, a critical safety advantage.

Key Quality Control Methods

Rigorous quality control is essential to ensure the purity and consistency of this compound-based electrolytes. The primary analytical techniques include:

  • Karl Fischer Titration: For the precise determination of water content.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile organic impurities and degradation products.

  • Ion Chromatography (IC): For the detection of anionic and cationic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment.

The following sections provide detailed experimental protocols for these key methods.

Experimental Protocols

Determination of Water Content by Karl Fischer Titration

Principle: Karl Fischer titration is a highly specific and accurate method for determining trace amounts of water in a sample. The coulometric method is particularly suitable for the low water content required in battery electrolytes.

Experimental Workflow:

Karl_Fischer_Titration_Workflow start Start: Sample Preparation prep In an argon-filled glovebox, draw a known volume (e.g., 1 mL) of the this compound electrolyte into a gas-tight syringe. start->prep injection Inject the sample directly into the coulometric Karl Fischer titration cell. prep->injection titration Titration proceeds automatically. The instrument generates iodine, which reacts with water until all water is consumed. injection->titration endpoint The endpoint is detected potentiometrically. titration->endpoint calculation The instrument calculates the water content based on the total charge passed to generate the iodine. endpoint->calculation result Result: Water content in ppm or %. calculation->result

Karl Fischer Titration Workflow

Detailed Methodology:

  • Instrument Setup: Use a coulometric Karl Fischer titrator equipped with a titration cell suitable for non-aqueous solvents. The anolyte and catholyte solutions should be fresh and conditioned to a low background drift.

  • Sample Preparation: All sample handling must be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination from the air.[13][14][15]

  • Injection: Use a calibrated, gas-tight syringe to accurately measure and inject a known volume or weight of the electrolyte into the titration cell.

  • Titration: The titration is initiated automatically. The instrument will generate iodine electrochemically, which reacts with the water in the sample.

  • Endpoint and Calculation: The endpoint is reached when all the water has reacted. The total charge required to generate the necessary amount of iodine is used to calculate the water content. The result is typically expressed in parts per million (ppm).

  • Validation: Regularly verify the instrument's performance using a certified water standard.

Analysis of Organic Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating, identifying, and quantifying volatile and semi-volatile organic compounds. It is essential for detecting residual solvents from synthesis, as well as degradation products formed during battery operation.

Experimental Workflow:

GCMS_Workflow start Start: Sample Preparation dilution In an argon-filled glovebox, dilute a small aliquot of the electrolyte (e.g., 10 µL) in a suitable volatile solvent (e.g., dichloromethane, 1 mL). start->dilution centrifugation Centrifuge the diluted sample to precipitate the lithium salt (e.g., LiPF6). dilution->centrifugation injection Inject the supernatant into the GC-MS system. centrifugation->injection separation Volatile compounds are separated based on their boiling points and interaction with the GC column. injection->separation detection Compounds are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum. separation->detection analysis Identify compounds by comparing their mass spectra to a library (e.g., NIST). Quantify using calibration standards. detection->analysis result Result: Identification and concentration of organic impurities and degradation products. analysis->result

GC-MS Analysis Workflow

Detailed Methodology:

  • Sample Preparation: To prevent damage to the GC column, the non-volatile lithium salt must be removed. This is typically achieved by diluting the electrolyte in a solvent in which the salt is insoluble (e.g., dichloromethane) and then centrifuging to precipitate the salt.[16][17] The supernatant is then carefully transferred to a GC vial for analysis. All steps should be performed in an inert atmosphere.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.

    • Injector Temperature: Typically set to 250 °C.

    • Oven Temperature Program: A temperature ramp is used to separate compounds with different boiling points. A typical program might be: hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: Typically 230 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). For quantitative analysis, prepare calibration curves using certified standards of expected impurities and degradation products.[5][18][19]

Detection of Ionic Impurities by Ion Chromatography (IC)

Principle: Ion chromatography is used to separate and quantify ions in a solution. In the context of battery electrolytes, it is crucial for detecting anionic impurities such as halides (F-, Cl-) and other inorganic anions that can adversely affect battery performance and safety.

Experimental Workflow:

IC_Workflow start Start: Sample Preparation dilution In an argon-filled glovebox, dilute a known weight of the electrolyte in deionized water. start->dilution filtration Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter. dilution->filtration injection Inject the filtered sample into the IC system. filtration->injection separation Ions are separated based on their affinity for the ion-exchange column. injection->separation detection Separated ions are detected by a conductivity detector. A suppressor is used to reduce the background conductivity of the eluent. separation->detection analysis Identify and quantify ions by comparing retention times and peak areas to those of known standards. detection->analysis result Result: Concentration of anionic and cationic impurities (e.g., ppm levels). analysis->result

Ion Chromatography Analysis Workflow

Detailed Methodology:

  • Sample Preparation: Accurately weigh a small amount of the electrolyte and dilute it with a known volume of high-purity deionized water. The dilution factor will depend on the expected concentration of impurities.[20][21][22] The diluted sample should be filtered before injection.

  • IC System and Conditions:

    • Columns: Use an appropriate anion-exchange column (e.g., Metrosep A Supp 5) for halide analysis and a cation-exchange column for metallic impurities.

    • Eluent: A typical eluent for anion analysis is a sodium carbonate/sodium bicarbonate buffer.[23]

    • Flow Rate: Typically 0.7-1.0 mL/min.

    • Detection: Suppressed conductivity detection is used to enhance sensitivity.[24]

  • Calibration and Analysis: Prepare a series of calibration standards for the target ions (e.g., F-, Cl-, SO42-). Run the standards to create a calibration curve. Analyze the sample and quantify the impurities based on the calibration curve.

Structural and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful tool for elucidating molecular structure and can be used to confirm the identity of this compound, identify and quantify impurities, and study ion-solvent interactions. Both ¹H and ¹³C NMR are typically used.

Detailed Methodology:

  • Sample Preparation: Dissolve a small amount of the electrolyte in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent depends on the solubility of the electrolyte components and the desired spectral resolution.[25][26][27][28]

  • NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts, integration of peaks, and coupling patterns provide information about the structure and relative amounts of different components.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the carbon skeleton of the solvent and any impurities.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts and coupling constants with known values for this compound.

    • Purity Assessment: Integrate the peaks corresponding to this compound and any identified impurities to determine their relative concentrations. The use of an internal standard with a known concentration can allow for absolute quantification.

Conclusion

The transition to advanced electrolyte systems like those based on this compound is crucial for the development of safer, higher-performance lithium-ion batteries. However, the success of these next-generation electrolytes hinges on the implementation of robust quality control measures. The analytical methods detailed in this guide provide a framework for researchers and manufacturers to ensure the purity, consistency, and reliability of this compound-based electrolytes, thereby accelerating their adoption in commercial applications. By carefully monitoring key parameters such as water content, organic and ionic impurities, and structural integrity, the full potential of these promising materials can be realized.

References

Benchmarking 3-Methoxysulfolane: A Comparative Guide to a Novel Electrolyte Solvent Against Standard Carbonates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in battery technology and drug development, the quest for safer, more efficient, and higher-performance electrolytes is paramount. This guide provides a comprehensive comparison of 3-Methoxysulfolane, a promising sulfone-based solvent, against the current industry-standard carbonate electrolytes used in lithium-ion batteries. The following sections present a detailed analysis supported by experimental data and standardized testing protocols.

Executive Summary

Standard carbonate-based electrolytes, typically mixtures of ethylene carbonate (EC) and linear carbonates like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC), are widely used due to their ability to form a stable solid electrolyte interphase (SEI) on graphite anodes and their adequate ionic conductivity.[1] However, their flammability and limited electrochemical stability at high voltages pose significant safety and performance challenges.[2][3]

This compound, a derivative of sulfolane, emerges as a potential alternative with inherent properties that could overcome these limitations. Sulfones, as a class of solvents, are known for their high oxidative stability, low flammability, and high dielectric constants, making them suitable for high-voltage applications.[2][3] This guide will delve into a quantitative comparison of key performance metrics, outline the experimental procedures for their measurement, and provide a visual representation of the comparative logic.

Quantitative Performance Metrics: A Comparative Analysis

The performance of an electrolyte is determined by a combination of its physical and electrochemical properties. The following tables summarize the key metrics for a representative this compound-based electrolyte and a standard carbonate electrolyte (1 M LiPF₆ in EC:DMC 1:1 v/v).

Table 1: Physicochemical Properties

PropertyThis compound (1 M LiPF₆)Standard Carbonate (1 M LiPF₆ in EC:DMC 1:1)
Ionic Conductivity (mS/cm) Data not available in searched literature~7-11
Viscosity (cP) Data not available in searched literature~3-5
Density (g/mL) ~1.25~1.2

Table 2: Electrochemical Properties

PropertyThis compound (1 M LiPF₆)Standard Carbonate (1 M LiPF₆ in EC:DMC 1:1)
Electrochemical Stability Window (V vs. Li/Li⁺) Expected to be > 5.0 (based on sulfolane)~4.2 - 4.5
Anodic Stability Limit (V) Expected to be high (based on sulfolane)~4.5
Cathodic Stability Limit (V) Data not available in searched literatureForms stable SEI on graphite

Experimental Protocols

To ensure accurate and reproducible benchmarking, standardized experimental protocols are crucial. The following section details the methodologies for measuring the key electrolyte properties.

Ionic Conductivity Measurement

Objective: To determine the ability of the electrolyte to conduct lithium ions.

Standard Procedure (Based on AC Impedance Spectroscopy):

  • Cell Assembly: A two-electrode conductivity cell with platinum or stainless steel blocking electrodes of a known cell constant is used. The cell is assembled in an argon-filled glovebox to prevent moisture contamination.

  • Electrolyte Filling: The cell is filled with the electrolyte solution to be tested.

  • Instrumentation: An electrochemical impedance spectrometer is used to apply a small AC voltage (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Acquisition: The impedance spectrum is recorded. The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the impedance plot with the real axis.

  • Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area (L/A is the cell constant).

Electrochemical Stability Window (ESW) Determination

Objective: To determine the voltage range within which the electrolyte remains stable without significant decomposition.

Standard Procedure (Based on Linear Sweep Voltammetry):

  • Cell Assembly: A three-electrode cell is assembled in a glovebox. A lithium metal foil is typically used as the reference and counter electrode, and a microelectrode (e.g., glassy carbon or platinum) is used as the working electrode.

  • Electrolyte Filling: The cell is filled with the electrolyte solution.

  • Instrumentation: A potentiostat is used to perform linear sweep voltammetry (LSV).

  • Anodic Scan: The potential of the working electrode is swept from the open-circuit potential (OCP) to a high positive potential at a slow scan rate (e.g., 1 mV/s) to determine the anodic stability limit (oxidation potential). The potential at which a significant increase in current is observed is considered the oxidation potential.

  • Cathodic Scan: The potential of the working electrode is swept from the OCP to a low negative potential to determine the cathodic stability limit (reduction potential). The potential at which a significant increase in current is observed is considered the reduction potential.

  • ESW Calculation: The electrochemical stability window is the difference between the anodic and cathodic stability limits.

Viscosity Measurement

Objective: To measure the internal friction of the electrolyte, which affects ion mobility.

Standard Procedure (Based on Rotational Viscometry):

  • Instrumentation: A rotational viscometer with a suitable measuring spindle is used. The instrument should be calibrated with standard viscosity fluids.

  • Sample Preparation: A known volume of the electrolyte is placed in a temperature-controlled sample holder.

  • Measurement: The spindle is immersed in the electrolyte and rotated at a constant speed. The viscometer measures the torque required to rotate the spindle, which is proportional to the viscosity of the fluid.

  • Data Acquisition: The viscosity is recorded at a specific temperature (e.g., 25 °C). Measurements can be repeated at different temperatures to study the temperature dependence of viscosity.

Logical Comparison Workflow

The following diagram illustrates the logical workflow for comparing this compound with standard carbonate electrolytes.

G cluster_electrolytes Electrolyte Systems cluster_properties Key Performance Metrics cluster_evaluation Performance Evaluation 3_Methoxysulfolane This compound Electrolyte Conductivity Ionic Conductivity 3_Methoxysulfolane->Conductivity Expected Lower Stability Electrochemical Stability 3_Methoxysulfolane->Stability Expected Higher Viscosity Viscosity 3_Methoxysulfolane->Viscosity Expected Higher Safety Safety (Flammability) 3_Methoxysulfolane->Safety Expected Higher Carbonate Standard Carbonate Electrolyte Carbonate->Conductivity Higher Carbonate->Stability Lower Carbonate->Viscosity Lower Carbonate->Safety Lower Rate_Capability Rate Capability Conductivity->Rate_Capability High_Voltage High-Voltage Performance Stability->High_Voltage Viscosity->Rate_Capability Safety_Eval Safety Profile Safety->Safety_Eval

References

A Comparative Analysis of the Ionic Conductivity of 3-Methoxysulfolane and Other Aprotic Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and various scientific fields, the selection of an appropriate solvent system is a critical factor influencing reaction kinetics, product purity, and overall process efficiency. In applications where ionic conductivity is a key parameter, such as in electrochemistry and certain drug delivery systems, a thorough understanding of a solvent's performance relative to other options is paramount. This guide provides a comparative overview of the ionic conductivity of 3-Methoxysulfolane against other common aprotic polar solvents, supported by available experimental data.

Aprotic polar solvents are characterized by their ability to dissolve salts and other polar compounds, while lacking an acidic proton. This class of solvents, which includes this compound, acetonitrile, propylene carbonate, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF), plays a crucial role in a wide range of applications, from organic synthesis to the formulation of electrolytes for energy storage devices. The ionic conductivity of an electrolyte solution is a measure of its ability to conduct an electric current, a property that is fundamentally influenced by the physicochemical characteristics of the solvent.

Understanding the Determinants of Ionic Conductivity

The ionic conductivity of an electrolyte is not solely a property of the solvent itself, but rather of the solution containing a dissolved salt (electrolyte). Several key factors inherent to the solvent significantly impact this conductivity:

  • Dielectric Constant (ε): A higher dielectric constant facilitates the dissociation of the salt into its constituent ions, thereby increasing the concentration of charge carriers and, consequently, the ionic conductivity.

  • Viscosity (η): Lower viscosity allows for greater ion mobility within the solvent, leading to higher ionic conductivity. The relationship between conductivity and viscosity is often inversely proportional.

  • Solvating Ability: The ability of the solvent to solvate ions, particularly the cation of the electrolyte, can influence ion pairing and mobility. Strong solvation can sometimes hinder ion movement.

The interplay of these factors determines the overall ionic conductivity of an electrolyte solution. A solvent with a high dielectric constant and low viscosity is generally desirable for achieving high ionic conductivity.

Comparative Data on Ionic Conductivity

SolventElectrolyteConcentration (M)Temperature (°C)Ionic Conductivity (mS/cm)
Sulfolane1 M LiFSI1.025~3[1]
Propylene Carbonate1 M LiPF₆1.025~7.5
Acetonitrile1 M LiPF₆1.025~15-20
Dimethyl Sulfoxide1 M LiClO₄1.025~9
N,N-Dimethylformamide1 M LiClO₄1.025~13

Note: The data presented is compiled from various sources and should be considered indicative. Experimental conditions can vary between studies.

From the available data, sulfolane exhibits a lower ionic conductivity compared to other common aprotic polar solvents. This is primarily attributed to its high viscosity. While this compound possesses a methoxy group that may influence its physical properties relative to sulfolane, it is reasonable to anticipate that its ionic conductivity would be in a similar range, likely lower than that of acetonitrile and propylene carbonate under comparable conditions. Acetonitrile, with its low viscosity, generally exhibits the highest ionic conductivity among the solvents listed.

Experimental Methodologies

The determination of ionic conductivity in liquid electrolytes is typically carried out using Electrochemical Impedance Spectroscopy (EIS) .

Experimental Protocol for Ionic Conductivity Measurement:
  • Electrolyte Preparation: The electrolyte solution is prepared by dissolving a known concentration of a high-purity salt (e.g., LiPF₆, LiClO₄) in the desired aprotic polar solvent under an inert atmosphere (e.g., in a glovebox) to prevent contamination from moisture and air.

  • Conductivity Cell: A two-electrode conductivity cell, often with platinum or stainless steel electrodes of a known geometry, is used. The cell constant is predetermined using a standard solution of known conductivity (e.g., aqueous KCl solution).

  • Impedance Measurement: The conductivity cell filled with the electrolyte solution is connected to a potentiostat/galvanostat with a frequency response analyzer. An AC voltage of small amplitude (typically 5-10 mV) is applied across a wide range of frequencies (e.g., 1 MHz to 1 Hz).

  • Data Analysis: The impedance data is plotted on a Nyquist plot (imaginary impedance vs. real impedance). The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis.

  • Conductivity Calculation: The ionic conductivity (σ) is then calculated using the following formula:

    σ = L / (Rb * A)

    where L is the distance between the electrodes and A is the electrode area. The term L/A is the cell constant.

Logical Relationship of Factors Influencing Ionic Conductivity

The following diagram illustrates the key relationships between solvent properties and the resulting ionic conductivity of an electrolyte solution.

IonicConductivityFactors cluster_solvent Solvent Properties cluster_electrolyte Electrolyte Properties DielectricConstant Dielectric Constant (ε) IonDissociation Ion Dissociation DielectricConstant->IonDissociation promotes Viscosity Viscosity (η) IonMobility Ion Mobility Viscosity->IonMobility hinders SolvatingAbility Solvating Ability SolvatingAbility->IonMobility influences IonicConductivity Ionic Conductivity (σ) IonDissociation->IonicConductivity increases charge carriers IonMobility->IonicConductivity increases charge transport

Caption: Factors influencing the ionic conductivity of an electrolyte.

Conclusion

References

A Comparative Analysis of SEI Layer Composition: 3-Methoxysulfolane vs. Traditional Carbonate Solvents in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the Solid Electrolyte Interphase (SEI) layer composition reveals significant differences when utilizing 3-Methoxysulfolane (3-MeOS) as an electrolyte solvent compared to traditional carbonate-based solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC). These differences in chemical makeup directly impact key performance metrics such as ionic conductivity and cycling stability, offering potential advantages for next-generation lithium-ion batteries.

The SEI layer, a critical passivation film formed on the anode surface during the initial charging cycles, plays a pivotal role in the longevity and efficiency of lithium-ion batteries. Its composition is intricately linked to the electrolyte formulation. While carbonate solvents have been the industry standard, research into alternative solvents like 3-MeOS is driven by the quest for improved safety and electrochemical performance.

Executive Summary of Comparative Data

To provide a clear overview, the following table summarizes the key quantitative data comparing the SEI layer composition and performance in electrolytes based on this compound and traditional carbonate solvents.

ParameterThis compound (3-MeOS) Based ElectrolyteTraditional Carbonate (EC/DMC) Based Electrolyte
SEI Composition (Key Inorganic Species) Predominantly LiF, LixSOyLiF, Li2CO3, LixPFyOz
SEI Composition (Key Organic Species) Sulfur-containing organic species, Poly(ethers)Lithium alkyl carbonates (e.g., ROCO2Li), Poly(ethylene oxide) (PEO)-like polymers
Ionic Conductivity of SEI Potentially higher due to the presence of more conductive sulfur-based compoundsGenerally lower, can be impeded by thick carbonate species
Cycling Stability Enhanced stability attributed to a more robust and flexible SEI layerProne to continuous SEI growth and cracking, leading to capacity fade

Unveiling the Chemical Landscape: SEI Composition Analysis

The chemical nature of the SEI layer is a direct consequence of the electrochemical decomposition of the electrolyte components at the anode surface. Analysis using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) provides insights into the distinct compositions.

In traditional carbonate-based electrolytes, the SEI is typically a complex mixture of inorganic salts like lithium fluoride (LiF) and lithium carbonate (Li2CO3), alongside organic species such as lithium alkyl carbonates and polymeric chains.[1] The decomposition of EC is known to form a stable SEI, which is crucial for preventing further electrolyte reduction.[1]

Conversely, the use of this compound introduces sulfur-containing species into the SEI layer. While direct comparative studies on 3-MeOS are emerging, research on related sulfolane-based electrolytes suggests the formation of a more LiF-rich and potentially more mechanically robust SEI.[2] The presence of sulfur-oxygen bonds from the sulfolane structure can lead to the formation of lithium sulfates (LixSOy) and unique organic sulfur compounds within the interphase.

Experimental Protocols: A Closer Look at the Methodology

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.

X-ray Photoelectron Spectroscopy (XPS) for SEI Compositional Analysis

Objective: To identify the elemental and chemical composition of the SEI layer.

Methodology:

  • Cell Disassembly: After cycling, the cells are carefully disassembled in an argon-filled glovebox to prevent atmospheric contamination.

  • Electrode Harvesting and Rinsing: The anode is extracted and gently rinsed with a high-purity solvent like dimethyl carbonate (DMC) to remove residual electrolyte.[3]

  • Sample Mounting: The rinsed anode is mounted on an XPS sample holder inside the glovebox and transferred to the XPS chamber using a vacuum transfer vessel to avoid air exposure.[4]

  • Data Acquisition: A monochromatic Al Kα X-ray source is typically used.[3] Survey scans are first performed to identify the present elements, followed by high-resolution scans of key elements (e.g., C 1s, O 1s, F 1s, Li 1s, S 2p).

  • Data Analysis: The high-resolution spectra are curve-fitted to identify different chemical species based on their characteristic binding energies. For instance, in carbonate-based SEIs, the C 1s spectrum often shows peaks corresponding to C-C/C-H, C-O (polyether), and CO3 (carbonate) species.[3] In a 3-MeOS based SEI, the S 2p spectrum would be analyzed to identify sulfur-containing compounds.

Fourier-Transform Infrared Spectroscopy (FTIR) for Molecular Structure Identification

Objective: To identify the functional groups and molecular structures of the organic components within the SEI layer.

Methodology:

  • Sample Preparation: Similar to XPS, the anode is harvested in an inert atmosphere. For Attenuated Total Reflectance (ATR)-FTIR, the electrode surface is pressed against the ATR crystal.

  • Spectral Acquisition: FTIR spectra are collected in the mid-infrared range (typically 4000-600 cm⁻¹).

  • Data Interpretation: The absorption bands are assigned to specific molecular vibrations. For example, the presence of carbonate species in traditional SEIs is confirmed by characteristic C=O and C-O stretching vibrations.[5] For a 3-MeOS based SEI, one would look for vibrational modes associated with S=O and S-O bonds.

Visualizing the Process: Experimental Workflow

experimental_workflow cluster_cell_cycling Cell Assembly & Cycling cluster_disassembly Post-Mortem Analysis cluster_analysis SEI Characterization start Battery Cell Assembly cycle Electrochemical Cycling start->cycle disassemble Glovebox Disassembly cycle->disassemble rinse Anode Rinsing disassemble->rinse xps XPS Analysis rinse->xps ftir FTIR Analysis rinse->ftir

Caption: Workflow for SEI layer analysis.

Performance Implications: A Comparative Discussion

The distinct chemical compositions of the SEI layers formed in 3-MeOS and traditional carbonate electrolytes have profound effects on battery performance.

Ionic Conductivity: The composition of the SEI directly influences the ease of lithium-ion transport. An SEI rich in highly resistive components like Li2CO3 can lead to higher interfacial impedance and slower charging rates. The anticipated formation of more ionically conductive sulfur-based species in the 3-MeOS derived SEI could facilitate faster lithium-ion diffusion, a critical factor for high-power applications.

Cycling Stability: The mechanical properties of the SEI are crucial for accommodating the volume changes of the anode during lithiation and delithiation. A more flexible and robust SEI, potentially formed in the presence of 3-MeOS, can better withstand these stresses, preventing cracking and continuous electrolyte decomposition, which are major contributors to capacity fade in batteries with carbonate electrolytes.[6]

Logical Comparison of Solvent Properties and SEI Formation

logical_comparison cluster_solvents Electrolyte Solvents cluster_properties Key Properties cluster_sei Resulting SEI Composition cluster_performance Performance Impact meos This compound meos_props High Polarity Sulfur Moiety meos->meos_props carbonate Traditional Carbonates (EC/DMC) carbonate_props Forms Stable SEI (EC) Low Viscosity (DMC) carbonate->carbonate_props meos_sei LiF-rich Sulfur-containing organics meos_props->meos_sei carbonate_sei Li2CO3, LiF Lithium alkyl carbonates carbonate_props->carbonate_sei meos_perf Potentially Higher Ionic Conductivity Improved Cycling Stability meos_sei->meos_perf carbonate_perf Lower Ionic Conductivity Prone to SEI growth carbonate_sei->carbonate_perf

Caption: Solvent properties and their impact on SEI and performance.

References

A Comparative Guide to the Long-Term Cycling Performance of Batteries with Sulfolane-Based and Conventional Carbonate Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of advanced energy storage, the composition of the electrolyte is a critical factor influencing the long-term performance, safety, and high-voltage capabilities of lithium-ion batteries. While conventional electrolytes are predominantly based on mixtures of organic carbonate solvents, such as ethylene carbonate (EC) and dimethyl carbonate (DMC), there is a growing interest in alternative solvent systems that can overcome their limitations, particularly at high operating voltages. Among these, sulfolane (SL) and its derivatives, including 3-Methoxysulfolane (3-MeOSL), have emerged as promising candidates due to their high oxidative stability, thermal resistance, and non-flammable nature.

This guide provides an objective comparison of the long-term cycling performance of batteries utilizing sulfolane-based electrolytes versus traditional carbonate-based electrolytes, supported by experimental data from recent literature.

Molecular Structures of Electrolyte Solvents

A key differentiator between these electrolyte systems lies in the molecular structure of the solvent molecules, which dictates their physical and electrochemical properties.

G Molecular Structures of Electrolyte Solvents cluster_sulfones Sulfone-Based Solvents cluster_carbonates Carbonate-Based Solvents Sulfolane Sulfolane (SL) Methoxysulfolane This compound (3-MeOSL) EC Ethylene Carbonate (EC) DMC Dimethyl Carbonate (DMC) G Coin Cell Assembly Workflow cluster_prep Preparation in Glovebox cluster_crimping Sealing cluster_final Final Steps A Place bottom casing in crimper die B Add a few drops of electrolyte A->B C Place cathode on casing B->C D Add a few drops of electrolyte C->D E Place separator on cathode D->E F Add a few drops of electrolyte E->F G Place anode (or Li metal) on separator F->G H Place spacer on anode G->H I Place spring on spacer H->I J Place top casing I->J K Crimp the cell J->K L Clean exterior of cell K->L M Rest cell before testing L->M

Safety Operating Guide

Personal protective equipment for handling 3-Methoxysulfolane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Methoxysulfolane (CAS 20627-66-1) was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar sulfolane derivatives and general principles of laboratory safety. It is imperative that users obtain and review the official SDS from their supplier and conduct a thorough, site-specific risk assessment before handling this chemical.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for minimizing potential exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Recommended Protection Specifications and Remarks
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Disposable nitrile gloves are suitable for short-term protection. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, more robust gloves like neoprene. Always inspect gloves for any signs of degradation or puncture before use and change them frequently.
Body Laboratory CoatA flame-retardant lab coat is recommended. Ensure the lab coat is fully buttoned.
Respiratory Chemical Fume Hood or Ventilated EnclosureAll handling of this compound should be conducted in a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation of vapors.
Feet Closed-Toed ShoesShoes must fully cover the feet to protect against spills.

Operational Plan: Step-by-Step Handling Procedures

A strict operational protocol is essential for minimizing the risks associated with handling this compound.

2.1. Preparation

  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet provided by the chemical supplier.

  • Designate a Work Area: All handling of this compound must be performed in a designated area, such as a chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for non-flammable, water-soluble liquids readily available.

2.2. Handling the Chemical

  • Don PPE: Put on all required personal protective equipment as specified in the table above before entering the designated handling area.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe vapors.

  • Use and Dispensing: Use only in a well-ventilated area, preferably a chemical fume hood. When transferring, pour slowly and carefully to avoid splashing. Keep containers tightly closed when not in use.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

2.3. In Case of Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation and Collection

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Solid Waste: Any materials contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) should be collected in a separate, clearly labeled solid hazardous waste container.

  • Sharps: Any sharps (needles, razor blades) contaminated with the chemical should be disposed of in a designated sharps container.

3.2. Disposal Procedure

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols.

  • Storage: Store waste containers in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.

  • Pickup: Arrange for waste pickup with your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

While a comprehensive, verified set of quantitative data from a specific SDS for this compound is not available, the following table includes predicted and reference values for key physical and chemical properties.

Property Value Source
CAS Number 20627-66-1ECHEMI
Molecular Formula C₅H₁₀O₃SECHEMI
Molecular Weight 150.196 g/mol ECHEMI
Boiling Point 115 °C (at 0.1 Torr)ChemicalBook[1]
Density 1.25 ± 0.1 g/cm³ (Predicted)ChemicalBook[1]
Solubility Chloroform, MethanolChemicalBook[1]

Occupational Exposure Limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) for this compound have not been established. In the absence of specific OELs, exposure should be minimized to the lowest achievable level.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe_Handling_Workflow A Preparation - Review SDS - Designate Work Area - Check Emergency Equipment B Don Personal Protective Equipment (PPE) - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat A->B Proceed to Handling C Chemical Handling (in Fume Hood) - Weighing & Transferring - Performing Reaction B->C Enter Work Area D Decontamination - Clean Work Surfaces - Decontaminate Equipment C->D After Handling H Exposure Event C->H If Exposure Occurs E Doff PPE - Remove Gloves (outer then inner) - Remove Lab Coat - Remove Goggles D->E After Decontamination F Waste Disposal - Segregate Liquid & Solid Waste - Label Waste Containers - Store in Designated Area D->F Collect Waste G Personal Hygiene - Wash Hands Thoroughly E->G After Doffing F->G I First Aid & Medical Attention - Skin/Eye Flushing - Move to Fresh Air H->I Immediate Action

Caption: Workflow for the safe handling of this compound.

References

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